molecular formula C5H7BrN2O2 B167605 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 1681-77-2

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B167605
CAS No.: 1681-77-2
M. Wt: 207.03 g/mol
InChI Key: JAYJINMXBQPKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS: 1195-73-9 ) is a brominated pyrimidine-dione derivative of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C5H7BrN2O3 and an average mass of 223.026 g/mol , serves as a versatile synthetic intermediate. The bromine atom at the 5-position makes it a prime candidate for further functionalization via nucleophilic substitution reactions, enabling the creation of a diverse array of more complex molecular structures . Pyrimidine-dione cores are known for their wide range of applications in the development of pharmaceuticals and agrochemicals due to their structural similarity to nucleic acid bases and their ability to interact with biological systems . For instance, structurally related brominated uracil derivatives, such as Bromodeoxyuridine (BrdU), are well-established tools in cell proliferation studies , while other analogs like bromacil are commercially used as herbicides . Researchers can utilize this compound as a key precursor in synthesizing novel compounds for various scientific investigations, including potential antimicrobial and anticancer agent development . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-bromo-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJINMXBQPKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937438
Record name 5-Bromo-5-methyl-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681-77-2
Record name 5-Bromodihydro-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1681-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromodihydro-5-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-5-methyl-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromodihydro-5-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and its Analogs

Introduction: The Significance of Brominated Pyrimidines

This compound is a halogenated derivative of the pyrimidine core structure, a heterocyclic scaffold of immense importance in medicinal chemistry and molecular biology. While the precise title compound is specific, it belongs to a broader class of 5-halo-5-alkyl-barbituric acids or related hydrouracils. These molecules serve as valuable synthetic intermediates and have been investigated for their biological activities. For instance, the related compound 5-bromouracil is a well-known mutagen used in molecular biology research to induce DNA mutations.[1][2] The introduction of a bromine atom at the C5 position, adjacent to two carbonyl groups, creates a reactive center and an electrophilic bromine source, making these compounds versatile precursors for further functionalization.

This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to this class of compounds, focusing on the synthesis of 5-Bromo-5-methylbarbituric acid, a closely related and well-documented analog. The narrative emphasizes the chemical principles behind the experimental choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: A Two-Step Condensation and Bromination Approach

The most robust and efficient pathway to synthesize 5-bromo-5-alkyl-dihydropyrimidine diones involves a two-stage process:

  • Wiesner-Gattermann Condensation: Synthesis of the 5-methylpyrimidine precursor via the condensation of urea with a substituted malonic ester.

  • Electrophilic Bromination: Introduction of the bromine atom at the activated C5 position of the pyrimidine ring.

This strategy is built upon classic, reliable reactions in heterocyclic chemistry, ensuring reproducibility and scalability.

Part 1: Synthesis of the Precursor, 5-Methylbarbituric Acid

The foundational step is the creation of the pyrimidine ring. Barbituric acid and its derivatives are classically synthesized by the condensation of urea with a malonic ester derivative in the presence of a strong base.[3][4] For our target, we utilize diethyl 2-methylmalonate.

Mechanism and Rationale: The reaction is driven by a base-catalyzed nucleophilic acyl substitution mechanism. Sodium ethoxide, a strong base, is employed to deprotonate the α-carbon of diethyl 2-methylmalonate. This is feasible because the protons on this carbon are acidic, being flanked by two electron-withdrawing ester groups. The resulting carbanion (enolate) is a potent nucleophile. This nucleophile then attacks one of the electrophilic carbonyl carbons of urea. A subsequent intramolecular cyclization, involving the second ester group and the other nitrogen of the urea molecule, followed by the elimination of two molecules of ethanol, yields the stable, six-membered heterocyclic ring of the barbiturate salt. Acidification in the final work-up step protonates the salt, causing the neutral 5-methylbarbituric acid to precipitate from the solution. Refluxing provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps.

Part 2: Electrophilic Bromination of 5-Methylbarbituric Acid

With the 5-methylbarbituric acid precursor in hand, the final step is the introduction of the bromine atom. The C5 position of the barbituric ring is highly activated and susceptible to electrophilic attack.

Mechanism and Rationale: The hydrogen atom at the C5 position is doubly allylic to the enol forms of the adjacent carbonyls, rendering it significantly acidic and easily removed. In the presence of a base or even in a polar solvent, an enolate intermediate is readily formed. This electron-rich enolate acts as a nucleophile, attacking an electrophilic bromine source. Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.[5] The reaction proceeds rapidly to yield the 5-bromo-5-methyl derivative. Alternative, safer-to-handle brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can also be highly effective, often under milder conditions.[6][7][8] DBDMH is a stable, solid reagent that serves as a convenient source of electrophilic bromine.[7]

Visualizing the Synthesis Pathway

The following diagram outlines the complete reaction workflow from starting materials to the final product.

Synthesis_Pathway cluster_reactants1 Step 1 Reactants cluster_reactants2 Step 2 Reactant Urea Urea Condensation Wiesner-Gattermann Condensation Urea->Condensation + NaOEt Reflux Malonate Diethyl 2-methylmalonate Malonate->Condensation + NaOEt Reflux Precursor 5-Methylbarbituric Acid Condensation->Precursor Acidic Workup Bromination Electrophilic Bromination Precursor->Bromination Bromine Brominating Agent (e.g., Br₂ or DBDMH) Bromine->Bromination FinalProduct 5-Bromo-5-methylbarbituric Acid (Target Analog) Bromination->FinalProduct caption Workflow for the synthesis of 5-Bromo-5-methylbarbituric acid.

Caption: Workflow for the synthesis of 5-Bromo-5-methylbarbituric acid.

Detailed Experimental Protocols

The following protocols are provided as a trusted, self-validating framework. Adherence to stoichiometry, reaction conditions, and safety precautions is critical for success.

Protocol 1: Synthesis of 5-Methylbarbituric Acid

Materials and Equipment:

  • Absolute Ethanol (200 proof)

  • Sodium metal

  • Diethyl 2-methylmalonate

  • Urea (dry)

  • Concentrated Hydrochloric Acid (HCl)

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (CaCl₂)

  • Heating mantle with stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Sodium Ethoxide Preparation: In a 500 mL three-neck flask equipped with a reflux condenser and stirrer, dissolve 5.75 g (0.25 mol) of sodium metal, cut into small pieces, in 125 mL of absolute ethanol. This is an exothermic reaction; allow it to proceed cautiously until all the sodium has reacted.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 34.8 g (0.20 mol) of diethyl 2-methylmalonate. Follow this with a solution of 15.0 g (0.25 mol) of dry urea dissolved in 125 mL of hot (approx. 70°C) absolute ethanol.

  • Reaction Reflux: Heat the resulting mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 7-8 hours. A solid precipitate of the sodium salt of the product will form.

  • Work-up and Isolation: After the reflux period, add 250 mL of hot water (approx. 50°C) to dissolve the precipitate. Once a clear solution is obtained, carefully acidify the mixture with concentrated HCl until it is acidic to litmus paper.

  • Precipitation and Purification: Cool the clear, acidified solution in an ice bath for several hours, or preferably overnight, to allow for complete crystallization of the product.

  • Collection: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them in an oven at 100-110°C.

Protocol 2: Synthesis of 5-Bromo-5-methylbarbituric Acid

Materials and Equipment:

  • 5-Methylbarbituric acid (from Protocol 1)

  • Glacial Acetic Acid

  • Molecular Bromine (Br₂)

  • Sodium thiosulfate solution (10%)

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 14.2 g (0.10 mol) of 5-methylbarbituric acid in 100 mL of glacial acetic acid with stirring. Gentle warming may be required to achieve full dissolution.

  • Bromination: Cool the solution in an ice bath. Slowly add 16.0 g (5.1 mL, 0.10 mol) of molecular bromine dropwise via a dropping funnel over 30 minutes. Maintain stirring and keep the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The disappearance of the bromine color is an indicator of reaction progression.

  • Work-up and Isolation: Pour the reaction mixture into 400 mL of ice-cold water. If any unreacted bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Precipitation and Collection: The white product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry in a desiccator over P₂O₅.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (g)Molar Equiv.Theoretical Yield (g)
Part 1
Diethyl 2-methylmalonate174.190.2034.81.0-
Urea60.060.2515.01.25-
5-Methylbarbituric Acid142.11---28.4
Part 2
5-Methylbarbituric Acid142.110.1014.21.0-
Bromine (Br₂)159.810.1016.01.0-
5-Bromo-5-methylbarbituric Acid221.01---22.1

Note: Actual yields will vary based on experimental conditions and purification efficiency.

Conclusion

The synthesis of this compound and its close analog, 5-bromo-5-methylbarbituric acid, is reliably achieved through a well-established two-step process. This guide provides the fundamental chemical principles, a detailed experimental framework, and the necessary data for researchers to confidently undertake this synthesis. The resulting compound serves as a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries, leveraging the unique reactivity imparted by the C5-bromo substituent.

References

  • Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Bromin
  • REACTION OF 5-BROMO-5-ALKYLBARBITURIC.Georgia Institute of Technology.
  • Mechanisms of bromination of uracil derivatives. 5. Reaction of uracil and 5-bromouracil via their anions in weakly acidic aqueous solution.The Journal of Organic Chemistry.
  • Mono and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers.SciELO.
  • 5-bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione.ChemSynthesis.
  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.Organic Chemistry Portal.
  • 5-Bromouracil.
  • Barbituric acid.Organic Syntheses Procedure.
  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications.Biomedicine and Chemical Sciences.
  • 5-bromouracil Definition.Fiveable.
  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.

Sources

An In-Depth Technical Guide to 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione (also known as 5-Bromo-5,6-dihydro-5-methyluracil or 5-Bromodihydrothymine). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a predictive yet scientifically grounded perspective. We will delve into a plausible synthetic route, detail its predicted physicochemical and spectral characteristics, and explore its potential reactivity and applications based on the broader class of dihydropyrimidinone derivatives.

Introduction and Chemical Identity

This compound is a halogenated derivative of the dihydropyrimidine core structure. The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a bromine atom at the C5 position of the 5-methyldihydropyrimidine scaffold is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile.

Dihydropyrimidinone (DHPM) derivatives are known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] The title compound, by combining the DHPM core with a methyl group and a bromine atom at the same position, presents an interesting candidate for further investigation in drug discovery programs.

Key Identifiers:

  • Systematic Name: this compound

  • Synonyms: 5-Bromo-5-methyl-5,6-dihydrouracil, 5-Bromodihydrothymine, 5-Bromodihydro-5-methyl-2,4(1H,3H)-pyrimidinedione

  • CAS Number: 1681-77-2

  • Molecular Formula: C₅H₇BrN₂O₂

  • Molecular Weight: 207.03 g/mol

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of Dihydrothymine cluster_1 Part 2: Bromination cluster_2 Part 3: Purification Thymine Thymine (Precursor) Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C in Methanol) Thymine->Reduction Step 1 Dihydrothymine 5-Methyldihydropyrimidine-2,4(1H,3H)-dione (Dihydrothymine) Reduction->Dihydrothymine Reaction Radical Bromination Reaction Dihydrothymine->Reaction Step 2 Brominating_Agent Brominating Agent (e.g., N-Bromosuccinimide - NBS) Brominating_Agent->Reaction Solvent Anhydrous Solvent (e.g., CCl₄) Solvent->Reaction Initiator Radical Initiator (e.g., AIBN or light) Initiator->Reaction Product 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione Reaction->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of 5-Methyldihydropyrimidine-2,4(1H,3H)-dione (Dihydrothymine)

  • Rationale: The precursor, dihydrothymine, can be synthesized by the reduction of the 5,6-double bond of thymine. Catalytic hydrogenation is a standard and effective method for this transformation.[5]

  • Procedure:

    • Dissolve thymine (1 equivalent) in a suitable solvent such as methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield crude dihydrothymine. This can be purified further by recrystallization if necessary.

Part 2: Bromination of Dihydrothymine

  • Rationale: The tertiary hydrogen at the C5 position of dihydrothymine is susceptible to radical substitution. N-Bromosuccinimide (NBS) is a preferred reagent for such allylic or benzylic-type brominations as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[6][7][8][9]

  • Procedure:

    • Dissolve the synthesized dihydrothymine (1 equivalent) in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux, optionally with irradiation from a sunlamp to facilitate radical initiation.

    • Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification

  • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.

Physicochemical Properties

Direct experimental data for most physicochemical properties of the title compound are scarce. The table below presents the known melting point and predicted properties based on its structure and data from analogous compounds.

PropertyValueSource/Basis
Molecular Formula C₅H₇BrN₂O₂-
Molecular Weight 207.03 g/mol -
Appearance Predicted to be a white to off-white solidGeneral observation for similar compounds
Melting Point 313-315 °C[10]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.Based on the structure and properties of analogues like dihydrouracil.[11]
pKa Predicted to be around 10.5Based on the pKa of similar dihydropyrimidine structures.[10]
LogP Predicted to be higher than dihydrothymine due to the bromine atom.General effect of halogenation on lipophilicity.

Spectral Characteristics (Predicted)

The following spectral data are predicted based on the structure of this compound and experimental data from closely related compounds like 5,6-dihydrouracil.

¹H NMR Spectroscopy
  • N-H protons (N1-H, N3-H): Expected to appear as two distinct broad singlets in the downfield region (δ 7.5-10.5 ppm), depending on the solvent. The exact chemical shift will be influenced by hydrogen bonding.

  • C6-H₂ protons: Expected to appear as a multiplet (likely an AB quartet or two doublets of doublets) in the range of δ 3.0-3.5 ppm. The diastereotopic nature of these protons is due to the chiral center at C5.

  • C5-CH₃ protons: Expected to appear as a singlet in the upfield region (δ 1.5-2.0 ppm).

¹³C NMR Spectroscopy
  • C2 Carbonyl (C=O): Expected around δ 170 ppm.

  • C4 Carbonyl (C=O): Expected around δ 154 ppm.

  • C5 Carbon (C-Br): The chemical shift will be significantly influenced by the bromine atom, predicted to be in the range of δ 40-50 ppm.

  • C6 Carbon (CH₂): Expected around δ 35 ppm.

  • C5-Methyl Carbon (CH₃): Expected in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Broad peaks in the region of 3100-3300 cm⁻¹.

  • C-H Stretching (aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

  • C=O Stretching (amide carbonyls): Strong, sharp peaks in the region of 1650-1750 cm⁻¹.

  • C-N Stretching: Peaks in the region of 1200-1350 cm⁻¹.

  • C-Br Stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound is expected, with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Key fragmentation pathways are predicted to involve the loss of the bromine atom (M-Br)⁺, loss of the methyl group (M-CH₃)⁺, and cleavage of the dihydropyrimidine ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the C-Br bond and the dihydropyrimidine ring.

  • Stability: The compound is expected to be relatively stable under normal storage conditions. However, like many halogenated compounds, it may be sensitive to light and strong bases.

  • Reactivity of the C-Br Bond: The bromine atom is at a tertiary carbon, making it a good leaving group in nucleophilic substitution reactions. This position could be a target for introducing other functional groups.

  • Ring Stability: The dihydropyrimidine ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.

Potential Applications and Biological Activity

While the biological activity of this compound itself has not been extensively reported, the dihydropyrimidinone (DHPM) scaffold is a well-established pharmacophore with a broad range of biological activities.

G cluster_apps Potential Therapeutic Applications Core 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione Antimicrobial Antimicrobial Agents (Antibacterial & Antifungal) Core->Antimicrobial Based on DHPM derivatives' activity against pathogenic bacteria and fungi. Anticancer Anticancer Agents Core->Anticancer DHPMs have shown antitumor properties. AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Some DHPM analogues exhibit anti-inflammatory effects. Other Other Potential Activities (e.g., Antiviral, Calcium Channel Modulation) Core->Other The DHPM core is a versatile scaffold.

Caption: Potential therapeutic applications based on the dihydropyrimidinone core structure.

  • Antimicrobial Activity: Numerous studies have demonstrated that DHPM derivatives possess significant antibacterial and antifungal properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3][4] The presence of a halogen is often associated with enhanced antimicrobial activity, making the title compound a promising candidate for screening in this area.

  • Anticancer Activity: The dihydropyrimidine core is present in several compounds with demonstrated antitumor activity.[4] These compounds can act through various mechanisms, including cell cycle arrest and induction of apoptosis. The specific substitution pattern on the pyrimidine ring is crucial for cytotoxic activity.

  • Other Potential Activities: The versatility of the DHPM scaffold has led to its investigation for a wide range of other biological targets, including as antiviral agents and calcium channel modulators.[2]

Conclusion

This compound is a halogenated heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide has provided a comprehensive, predictive overview of its synthesis, physicochemical properties, and spectral characteristics based on sound chemical principles and data from closely related analogues. The proposed synthetic route is practical and relies on well-established reactions. The predicted properties and potential biological activities, particularly in the antimicrobial and anticancer arenas, highlight this compound as a valuable target for further synthesis and biological evaluation. This guide serves as a foundational resource for researchers interested in exploring the potential of this and similar dihydropyrimidinone derivatives.

References

  • PubChem. (n.d.). Dihydrouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Fassihi, A., et al. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Research in Pharmaceutical Sciences, 7(5), S858.
  • de Vasconcelos, A. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843588.
  • de Vasconcelos, A. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843588. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2014). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. Molecules, 19(4), 5024-5036.
  • Bhattacharya, S., et al. (2024).
  • Mol-Instincts. (n.d.). (5S)-5-bromo-5,6-dihydrouracil - InChI Key. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2022). Molecules, 27(9), 2909.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Kumar, P., et al. (2016). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. ACS Medicinal Chemistry Letters, 7(3), 309-313.
  • Wikipedia. (n.d.). Dihydrothymine. Retrieved from [Link]

  • ChemBona. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra measured in coincidence with Br + , BrC + , and BrCH +.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
  • CONICET Digital. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST. (n.d.). 5,6-Dihydro-5-methyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-6-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Jakob Magolan. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Dihydrouracil (HMDB0000076). Retrieved from [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2010). Tetrahedron Letters, 51(38), 5034-5036.
  • Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. (1983). Journal of Pharmaceutical Sciences, 72(9), 1085-1086.
  • Solid-Phase Synthesis of Pyrimido[4,5- d ]pyrimidine-2,4(1 H ,3 H )-diones. (2001). Organic Letters, 3(22), 3523-3526.
  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1375-1381.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). Chemical Biology & Drug Design, 84(4), 465-472.
  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 858-862.

Sources

An In-depth Technical Guide to 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Synthesis, Mechanistic Insights, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a halogenated pyrimidine derivative with significant potential in medicinal chemistry, particularly in the realm of oncology. This document delineates the compound's chemical identity, including its CAS number and structure, and offers a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the mechanistic underpinnings of its primary application as a radiosensitizer, exploring its role in enhancing the efficacy of radiation therapy. The guide also presents a compilation of relevant in vitro data for analogous compounds, providing a basis for further research and development. Safety protocols and handling guidelines are also discussed to ensure responsible laboratory practice. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 5-Bromo-5,6-dihydro-5-methyluracil and 5-bromo-5-methyl-1,3-diazinane-2,4-dione, is a key molecule in the study of halogenated pyrimidines.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1681-77-2N/A
Molecular Formula C₅H₇BrN₂O₂N/A
Molecular Weight 207.03 g/mol N/A
Appearance White to off-white powder[1]
Melting Point >300 °C (decomposes)[2]
Solubility Soluble in cold water, ammonia and other alkalis.[2]N/A

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Characterization: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the direct bromination of the corresponding dihydropyrimidine precursor. The following protocol is a robust and reproducible method adapted from established procedures for the bromination of pyrimidine rings.[3]

Synthesis Workflow

Synthesis_Workflow Start Start: 5-Methyl-5,6-dihydrouracil Reaction Reaction: - Solvent: Glacial Acetic Acid - Brominating Agent: N-Bromosuccinimide (NBS) - Temperature: Room Temperature Start->Reaction Dissolution Workup Work-up: - Quenching with Water - Extraction with Ethyl Acetate - Washing with Brine Reaction->Workup Reaction Completion Purification Purification: - Drying over Anhydrous Na₂SO₄ - Filtration - Concentration under reduced pressure - Recrystallization Workup->Purification Crude Product Product Product: this compound Purification->Product Pure Product Radiosensitization_Pathway cluster_Cellular_Uptake Cellular Uptake & DNA Incorporation cluster_Radiation_Damage Radiation-Induced Damage cluster_Cellular_Response Cellular Response Compound 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione DNA_Incorp Incorporation into DNA in place of Thymine Compound->DNA_Incorp Metabolic Activation Radiation Ionizing Radiation Radical_Formation Formation of Uracil-5-yl Radical and other Reactive Species DNA_Incorp->Radical_Formation Sensitizes DNA Radiation->Radical_Formation DNA_Damage Increased DNA Damage: - Single-Strand Breaks (SSBs) - Double-Strand Breaks (DSBs) Radical_Formation->DNA_Damage Repair_Inhibition Inhibition of DNA Repair Mechanisms DNA_Damage->Repair_Inhibition Apoptosis Enhanced Apoptosis (Programmed Cell Death) Repair_Inhibition->Apoptosis

Sources

A Technical Guide to the Biological Activities of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural framework that has given rise to a multitude of therapeutic agents. Within this family, 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a derivative of dihydrouracil, presents a unique constellation of chemical properties that make it a compelling starting point for drug discovery. The introduction of a bromine atom and a methyl group at the C5 position creates a chiral center and modulates the molecule's lipophilicity, electronic distribution, and steric profile. These modifications are not trivial; they are deliberate choices aimed at enhancing biological interactions and unlocking therapeutic potential.

This guide provides an in-depth exploration of the multifaceted biological activities of derivatives stemming from this core structure. We will delve into their synthesis, their promise as anticonvulsant, antimicrobial, and anticancer agents, and the rigorous methodologies used to validate these activities. Our focus will be on the causality behind experimental design, providing researchers and drug development professionals with a robust framework for their own investigations into this promising class of compounds.

Part 1: The Synthetic Keystone - Accessing the Derivatives

The journey into the biological evaluation of any compound class begins with its synthesis. The ability to reliably and efficiently generate a library of derivatives is paramount for establishing structure-activity relationships (SAR). A common and effective route to N-substituted dihydropyrimidine-2,4(1H,3H)-dione derivatives involves a multi-step process that offers flexibility in introducing diverse functionalities.

The rationale for a phased approach is control and versatility. The initial synthesis of the core scaffold is followed by targeted modifications, often at the N1 and N3 positions, allowing for the systematic exploration of chemical space. For instance, alkylation or arylation at these positions can significantly alter the compound's solubility, membrane permeability, and ability to interact with biological targets.

Experimental Protocol: A Generalized Synthesis Approach
  • Step 1: Synthesis of the Core Scaffold. The foundational this compound can be prepared through established methods, such as the bromination of 5-methyldihydrouracil.

  • Step 2: N-Alkylation/Arylation. To a solution of the core scaffold in a suitable aprotic solvent (e.g., Dimethylformamide - DMF), a base such as potassium carbonate (K₂CO₃) is added to deprotonate the nitrogen atoms.

  • Step 3: Introduction of Diversity. The desired alkyl or aryl halide (R-X) is then added to the reaction mixture. This electrophile will react with the nucleophilic nitrogen anions. The choice of solvent and base is critical; DMF effectively solubilizes the reactants, while K₂CO₃ is a mild base that minimizes side reactions.

  • Step 4: Reaction Monitoring and Work-up. The reaction is typically stirred at room temperature or gently heated and monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

  • Step 5: Purification. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The final compound is then purified using column chromatography to ensure high purity, which is a non-negotiable prerequisite for accurate biological testing.

Synthesis_Workflow Start 5-Bromo-5-methyl- dihydropyrimidine- 2,4(1H,3H)-dione Base Add Base (e.g., K₂CO₃) in Aprotic Solvent (e.g., DMF) Start->Base Deprotonation Deprotonation at N1/N3 Base->Deprotonation AlkylHalide Add Alkyl/Aryl Halide (R-X) Deprotonation->AlkylHalide Reaction Nucleophilic Substitution Reaction AlkylHalide->Reaction Purification Work-up and Purification (Chromatography) Reaction->Purification Product Final N-Substituted Derivative Purification->Product

Caption: Generalized workflow for the synthesis of N-substituted derivatives.

Part 2: Quelling the Storm - Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a persistent need for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. Pyrimidine derivatives have historically shown promise in this area. The investigation into this compound derivatives is grounded in the hypothesis that their structure can interact with key neurological targets to suppress seizure propagation.

The primary preclinical screening models for AEDs are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1][2][3] These models are complementary: the MES test identifies compounds that prevent seizure spread, indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test detects compounds that elevate the seizure threshold, suggesting utility against absence seizures.[2][4]

Experimental Protocol: Anticonvulsant Screening

This protocol is a self-validating system. It includes a vehicle control to establish a baseline and a positive control (a known AED like Phenytoin or Valproate) to confirm the validity of the assay.

  • Animal Acclimation: Male Swiss albino mice are acclimated for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water). This step is crucial to minimize stress-induced variability.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after compound administration (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2s) is delivered via corneal electrodes.[1]

    • The endpoint is the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the complete abolition of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At the appropriate time after compound administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[3][5]

    • Animals are observed for 30 minutes. The primary endpoint is the absence of clonic seizures lasting for more than 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.[3]

  • Neurotoxicity Assessment (Rotorod Test): To assess motor impairment, a potential side effect, mice are placed on a rotating rod. The inability of an animal to remain on the rod for a specified time (e.g., 1 minute) indicates neurotoxicity.[6][7]

Anticonvulsant_Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Safety Assessment AnimalPrep Acclimated Mice Dosing Administer Test Compound, Vehicle, or Positive Control AnimalPrep->Dosing MES Maximal Electroshock (MES) Test Endpoint: Tonic Hind Limb Extension Dosing->MES PTZ Pentylenetetrazole (scPTZ) Test Endpoint: Clonic Seizures Dosing->PTZ Neurotox Neurotoxicity (Rotorod Test) Endpoint: Motor Impairment Dosing->Neurotox Data Data Analysis (ED₅₀, Protective Index) MES->Data PTZ->Data Neurotox->Data

Caption: Workflow for preclinical anticonvulsant activity evaluation.

Data Presentation: Anticonvulsant Activity

The results are typically summarized to compare the potency and safety of the derivatives.

Compound IDMES Screen (% Protection @ 100 mg/kg)scPTZ Screen (% Protection @ 100 mg/kg)ED₅₀ (mg/kg) (MES)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Parent 25%10%>100>300-
D-001 80%30%45.2>300>6.6
D-002 75%90%60.52804.6
Phenytoin 100%0%9.568.57.2

This table presents representative data for illustrative purposes.

Part 3: Combating Pathogens - Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Brominated compounds have a history of use as antimicrobial agents. The proposed mechanism for related structures involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent microbial growth arrest.[8][9] This provides a strong rationale for screening this compound derivatives for antimicrobial properties.

The gold standard for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol adheres to standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate. This creates a concentration gradient to pinpoint the MIC.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Several controls are essential for validation:

    • Sterility Control: Broth only, to check for contamination.

    • Growth Control: Broth plus inoculum (no compound), to ensure the microbe grows properly.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Fluconazole) to validate the assay's sensitivity.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

MIC_Determination Start Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Start->Inoculate Plate 96-Well Microtiter Plate SerialDilution Perform 2-fold Serial Dilution of Test Compound Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Readout Read Plate for Turbidity (Visual or Spectrophotometric) Incubate->Readout MIC Determine MIC Value Readout->MIC

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Data Presentation: Antimicrobial Activity

MIC values provide a quantitative measure of a compound's potency against different pathogens.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Parent >128>128>128
D-003 166432
D-004 83216
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

This table presents representative data for illustrative purposes.

Part 4: Targeting Malignancy - Anticancer Activity

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them prime candidates for anticancer drug development. 5-Bromouracil itself is a known mutagen that can be incorporated into DNA.[14] The mechanism of action for such compounds can be multifaceted, including:

  • Inhibition of Thymidylate Synthase: Blocking the synthesis of thymidine, a crucial DNA building block.[15]

  • DNA/RNA Incorporation: Leading to strand breaks and apoptosis.[15][16]

  • Induction of Oxidative Stress: Elevating intracellular reactive oxygen species (ROS) to levels that trigger programmed cell death.[17]

The initial step in evaluating anticancer potential is to assess a compound's cytotoxicity against various cancer cell lines using an in vitro proliferation assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation in living cells.[21][22]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is directly proportional to the number of viable cells.[20][22]

  • Data Analysis: The results are used to calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-Well Plate Adhere Incubate 24h (Cell Adhesion) Seed->Adhere Treat Treat with Serial Dilutions of Test Compound Adhere->Treat Incubate_Treat Incubate 48-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent (Incubate 2-4h) Incubate_Treat->Add_MTT Formazan Living cells convert MTT to Formazan Add_MTT->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Calculate Calculate IC₅₀ Value Read->Calculate

Caption: Step-by-step workflow of the MTT cell viability assay.

Data Presentation: In Vitro Anticancer Activity

IC₅₀ values are used to compare the cytotoxic potency of the synthesized derivatives.

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
Parent >100>100>100
D-005 15.222.818.5
D-006 5.89.17.3
Doxorubicin 0.81.20.9

This table presents representative data for illustrative purposes.

Mechanistic Insight: A Potential Signaling Pathway

Should a compound show significant cytotoxicity, further studies are warranted to elucidate its mechanism of action. For pyrimidine derivatives, a plausible pathway involves the induction of apoptosis via ROS generation.

Apoptosis_Pathway Compound Pyrimidine Derivative Mito Mitochondrial Stress Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax ↑ Bax Activation ROS->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-mediated intrinsic apoptosis pathway.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The strategic placement of bromine and methyl groups at the C5 position provides a unique starting point for creating derivatives with diverse biological activities. The methodologies outlined in this guide—from synthesis to rigorous in vitro and in vivo screening—provide a validated roadmap for researchers to systematically evaluate these compounds for anticonvulsant, antimicrobial, and anticancer properties.

The true power of this research lies in building a comprehensive Structure-Activity Relationship (SAR) profile. By correlating the specific chemical modifications of each derivative with its biological activity, we can discern patterns that guide the rational design of next-generation compounds with enhanced potency and selectivity. Future work should focus on expanding the derivative library, exploring less common substitutions, and, for the most promising leads, advancing into more complex preclinical models to fully assess their therapeutic potential.

References

Sources

A Technical Guide to the Mechanism of Action of Brominated Pyrimidinediones: The Case of Bropirimine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Brominated pyrimidinediones represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.[1] Their mechanisms of action are diverse and contingent upon specific structural modifications. This technical guide provides an in-depth analysis of the core mechanism of action for this class by focusing on a well-characterized and clinically evaluated member: Bropirimine [2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone]. Bropirimine functions primarily as a potent immunomodulator, exerting its effects by activating the innate immune system.[2][3] This guide will dissect its molecular target, the downstream signaling cascades, and the resulting immunological outcomes. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to validate these mechanisms, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and immunology.

Introduction to Bropirimine: A Model Brominated Pyrimidinedione

Bropirimine emerged from research into pyrimidinones as orally active interferon inducers.[4] While initially investigated for antiviral properties, its significant anticancer effects, particularly in the context of superficial bladder cancer, brought it into clinical trials.[2][5][6] Although it has not received final FDA approval, its well-documented mechanism serves as an excellent model for understanding how this chemical scaffold can be leveraged to manipulate biological systems.[2]

1.1 Chemical Structure and Properties

Bropirimine is characterized by a pyrimidinedione core, distinguished by a bromine atom at the 5-position and a phenyl group at the 6-position. This structure is crucial for its biological activity.

  • Chemical Formula: C₁₀H₈BrN₃O[2]

  • Molar Mass: 266.098 g·mol⁻¹

  • Key Features: The 2-amino group and the 5-bromo substitution are critical moieties in the structure-activity relationship (SAR), contributing to target engagement and downstream signaling.

1.2 Therapeutic Context

Bropirimine has been most extensively studied as an oral immunotherapeutic agent for non-invasive bladder cancer, specifically carcinoma in situ (CIS).[6][7][8] Clinical trials demonstrated that oral administration of bropirimine could induce complete responses in a significant percentage of patients, including those who had previously failed standard therapies like intravesical bacille Calmette-Guérin (BCG).[6][8] Its activity is not based on direct cytotoxicity to cancer cells but rather on the stimulation of a robust anti-tumor immune response.[2][9]

Core Mechanism of Action: Toll-Like Receptor 7 (TLR7) Agonism

The primary mechanism of action of Bropirimine is its function as a synthetic agonist for Toll-like Receptor 7 (TLR7).[2][7] TLR7 is an endosomal pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[10]

2.1 Molecular Target Engagement: TLR7 Activation

As a small molecule agonist, Bropirimine mimics the natural ligands of TLR7, binding to the receptor within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[7][10] This binding event initiates a conformational change in the TLR7 dimer, triggering the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).

2.2 Downstream Signaling Cascade

The recruitment of MyD88 initiates a well-defined signaling cascade:

  • IRAK Complex Formation: MyD88 recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

  • TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • NF-κB and IRF7 Activation: TRAF6 activation leads to two critical downstream branches:

    • NF-κB Pathway: Activation of the IKK complex (IκB kinase), leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus.

    • IRF7 Pathway: Activation of IKKα and other kinases leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I interferon production.

Causality Insight: The endosomal localization of TLR7 is a key control mechanism. It ensures that the immune system primarily responds to internalized foreign material (like viruses or synthetic agonists) rather than self-RNA, preventing autoimmune reactions.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bropirimine Bropirimine TLR7 TLR7 Dimer Bropirimine->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAK Complex (IRAK4, IRAK1) MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK_complex IKK Complex TRAF6->IKK_complex activates IRF7_inactive IRF7 (inactive) TRAF6->IRF7_inactive leads to phosphorylation IκB IκB IKK_complex->IκB phosphorylates (degradation) NFkB NF-κB IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF7_active IRF7 (active) IRF7_inactive->IRF7_active translocates Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression induces IRF7_active->Gene_Expression induces Cytokines Type I IFNs (IFN-α/β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines leads to

Caption: Bropirimine-induced TLR7 signaling pathway.

2.3 Immunological Consequences

The nuclear translocation of NF-κB and IRF7 results in the transcription of a wide array of immune-response genes.

  • Induction of Type I Interferons (IFN-α/β): This is the hallmark effect of TLR7 agonism.[11] Type I IFNs are potent antiviral cytokines that also play a crucial role in linking innate and adaptive immunity. They enhance the cytotoxic activity of Natural Killer (NK) cells and promote the maturation of dendritic cells.[11][12]

  • Production of Pro-inflammatory Cytokines: NF-κB drives the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3] These molecules create an inflammatory tumor microenvironment, further activating immune cells and promoting an anti-tumor response.

  • Activation of NK Cells and Macrophages: The cytokine milieu induced by Bropirimine, particularly IFN-α, potently activates NK cells, enhancing their ability to directly lyse tumor cells.[3][11] Macrophages are also activated, increasing their phagocytic and antigen-presenting capabilities.

Experimental Validation: A Methodological Guide

Validating the mechanism of a TLR7 agonist like Bropirimine requires a multi-tiered approach, moving from biochemical assays to cell-based functional assays.

3.1 Target Engagement and Pathway Activation

The first step is to confirm that the compound activates the intended TLR7 pathway and to quantify its potency. A reporter gene assay is the industry standard for this purpose.

Protocol 3.1.1: TLR7 Reporter Gene Assay

Principle: This assay utilizes a cell line (e.g., HEK293) engineered to express human TLR7 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of a promoter responsive to a downstream transcription factor like NF-κB or an IFN-stimulated response element (ISRE).[13][14] Activation of TLR7 by an agonist leads to a signaling cascade that results in the expression of the reporter gene, which can be easily quantified.

Methodology:

  • Cell Seeding: Seed HEK-Blue™ IFN-α/β cells (or a similar TLR7 reporter line) in a 96-well flat-bottom plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

    • Causality Insight: Using a cell line that expresses the necessary downstream signaling components like STAT2 and IRF9 ensures a fully functional and detectable pathway response.[14][15]

  • Compound Preparation: Prepare a serial dilution of Bropirimine (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Include a known TLR7 agonist (e.g., R848) as a positive control and medium alone as a negative control.

  • Cell Stimulation: Remove the old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Detection (SEAP Example):

    • Prepare a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 150 µL of the SEAP detection reagent to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.[14]

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).

Table 1: Representative TLR7 Agonist Potency

Compound Target(s) EC₅₀ (HEK-293 Reporter)
Bropirimine TLR7 ~5-20 µM
R848 (Resiquimod) TLR7/8 ~0.1-1 µM
Imiquimod TLR7 ~1-5 µM

Note: EC₅₀ values are approximate and can vary based on the specific reporter cell line and assay conditions.

3.2 Quantification of Downstream Cytokine Production

Confirming that TLR7 activation leads to the production of key effector cytokines is a critical validation step. This is typically performed using primary immune cells.

Protocol 3.2.1: Cytokine Induction in Human PBMCs

Principle: This assay measures the amount of IFN-α and TNF-α secreted by human peripheral blood mononuclear cells (PBMCs) following stimulation with the test compound. PBMCs contain the relevant immune cell populations (pDCs, monocytes) that produce these cytokines in response to TLR7 agonism.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well U-bottom plate at a density of 1 x 10⁶ cells/well.

  • Stimulation: Add Bropirimine or control compounds at various concentrations to the wells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatant using a validated method like Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

    • Self-Validation Insight: An ELISA protocol includes a standard curve of known cytokine concentrations, which allows for accurate quantification of the unknown samples and validates the performance of the assay in each run.

Caption: Experimental workflow for validating Bropirimine's mechanism.

Conclusion and Future Directions

Bropirimine serves as a quintessential example of a brominated pyrimidinedione whose mechanism of action is centered on the activation of innate immunity via TLR7 agonism. This activity leads to a cascade of events, including the production of type I interferons and pro-inflammatory cytokines, which collectively orchestrate a potent anti-tumor immune response.[3][11] The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate this mechanism for Bropirimine and other novel immunomodulatory compounds.

While Bropirimine itself did not complete the path to market, the principles of its action continue to inform the development of new-generation TLR7 and TLR8 agonists for immuno-oncology.[16][17] Future research will likely focus on optimizing the therapeutic index by developing compounds with improved delivery to the tumor microenvironment or combining TLR agonists with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-cancer effects.[10]

References

  • Bropirimine - Grokipedia. (2026). Grokipedia.
  • Protection from Carcinogen-induced Murine Bladder Carcinoma by Interferons and an Oral Interferon-inducing Pyrimidinone, Bropirimine. (n.d.). AACR Journals.
  • Antitumor effects of oral administration of an interferon-inducing pyrimidinone, Bropirimine, on murine renal-cell carcinoma. (n.d.). PubMed.
  • The antitumour activity of the interferon inducer bropirimine is partially mediated by endogenous tumour necrosis factor α. (n.d.). NIH.
  • In vitro and in vivo antitumor activity of the interferon inducer bropirimine. (1995). PubMed.
  • Bropirimine | CAS 56741-95-8. (n.d.). AbMole BioScience.
  • Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons. (2019). NIH.
  • In vitro antitumor activity of bropirimine against urinary bladder tumor cells. (n.d.). PubMed.
  • Bropirimine, an orally active anticancer agent for superficial bladder cancer. (n.d.). PubMed.
  • Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins. (2021). NIH.
  • IFN-α/β Detection Assay Using Sensor Cell Lines. (n.d.). Bio-protocol.
  • Highly-sensitive reporter cell line for detection of interferon types I-III and their neutraliz
  • Bropirimine - Wikipedia. (n.d.). Wikipedia.
  • [Bropirimine (U-54461S) phase I clinical studies]. (n.d.). PubMed.
  • Interferon (IFN) Cell Signaling Pathway. (n.d.). Thermo Fisher Scientific - US.
  • Relationship Between Modulation of Natural Killer Cell Activity and Antitumor Activity of Bropirimine When Used in Combination With Various Types of Chemotherapeutic Drugs. (1987). PubMed.
  • T cell-independent eradication of experimental glioma by intravenous TLR7/8-agonist-loaded nanoparticles. (2023). PubMed.
  • Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer. (2020). PubMed.
  • Oral bropirimine immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin. (n.d.). PubMed.
  • In vivo antitumor activity of bropirimine against PAIII and Dunning MAT-LyLu rodent prost
  • Combination Therapy with a TLR7 Agonist and a BRD4 Inhibitor Suppresses Tumor Growth via Enhanced Immunomodul
  • Intratumoral delivery of TransCon™ TLR7/8 Agonist promotes sustained anti-tumor activity and local immune cell activation while minimizing systemic cytokine induction. (2022). PubMed.
  • TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice. (2020). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Oral bropirimine immunotherapy of carcinoma in situ of the bladder: results of a phase II trial. (n.d.). PubMed.

Sources

Spectroscopic Characterization of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a compound of interest in medicinal chemistry and drug development. The structural elucidation of such pyrimidine derivatives is a critical step in understanding their biological activity and mechanism of action.[1] This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental considerations and the interpretation of the resulting spectra. The information presented herein is based on established principles of spectroscopy and data from analogous structures, providing a robust framework for researchers in the field.

Introduction to the Spectroscopic Analysis of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in a vast array of biologically active molecules.[2] The precise characterization of their chemical structure is paramount, and a multi-faceted spectroscopic approach is the most rigorous method to achieve this. High-resolution spectroscopic techniques such as NMR, IR, and MS provide complementary information, allowing for an unambiguous determination of the molecular architecture.[1]

This guide focuses on this compound, a molecule featuring a dihydropyrimidine core, two carbonyl groups, a bromine atom, and a methyl group at a quaternary carbon. Each of these features will produce characteristic signals in the respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of a novel pyrimidine derivative would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.[1]

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Acquire 8-16 scans to achieve a good signal-to-noise ratio.[1]

    • Set a relaxation delay of 1-2 seconds.[1]

    • Use a spectral width that encompasses the expected chemical shifts, typically from -2 to 12 ppm for pyrimidine derivatives.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[1]

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.[1]

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the N-H protons, the CH₂ group of the dihydropyrimidine ring, and the C5-methyl group.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
N-H (N1-H and N3-H)7.0 - 9.0Broad Singlet2HThe chemical shift is solvent-dependent and the broadness is due to quadrupole broadening and potential hydrogen exchange.[2]
C6-H₂3.0 - 4.0Singlet2HAs there are no adjacent protons, a singlet is expected. The diastereotopic nature of these protons could potentially lead to two separate signals or a broadened singlet.
C5-CH₃1.5 - 2.0Singlet3HA singlet is expected as there are no adjacent protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
C2=O and C4=O160 - 180The two carbonyl carbons are in slightly different chemical environments and may appear as two distinct signals.[2]
C550 - 70This is a quaternary carbon attached to a bromine and a methyl group.
C640 - 60Methylene carbon adjacent to a nitrogen atom.
C5-CH₃20 - 30Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Caption: Workflow for Infrared Spectroscopic Analysis.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the absorptions of the N-H and C=O bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500Broad, StrongThe broadness is due to hydrogen bonding.[2]
C-H Stretch (CH₃ and CH₂)2850 - 3000MediumAliphatic C-H stretching vibrations.
C=O Stretch (Amide)1650 - 1700StrongThe presence of two carbonyl groups may lead to a broad or split peak.[2]
N-H Bend1500 - 1600MediumBending vibration of the N-H bond.
C-N Stretch1200 - 1350MediumStretching vibration of the carbon-nitrogen bond.[2]
C-Br Stretch500 - 600Medium to WeakThis absorption is in the fingerprint region and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).[1] Fragmentation patterns can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically yield the molecular ion peak with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Ion Predicted m/z Notes
[M]⁺222/224The molecular ion peak will appear as a doublet with roughly equal intensities due to the ⁷⁹Br and ⁸¹Br isotopes.
[M-Br]⁺143Loss of the bromine radical.
[M-CH₃]⁺207/209Loss of the methyl radical, will also show the bromine isotopic pattern.

Further fragmentation of halogenated pyrimidines can be complex, but common pathways involve the loss of small neutral molecules like HCN.[3][4] The fragmentation of 5-bromouracil, a related compound, has been studied and shows that cleavage of the pyrimidine ring is a dominant process.[1]

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on established principles and data from analogous compounds, serves as a valuable reference for researchers in the synthesis and development of novel pyrimidine-based therapeutic agents. The synergistic use of these techniques ensures the scientific rigor required in modern drug discovery.

References

  • Filo. NMR and IR Spectral Data for Dihydropyrimidinone. Available from: [Link].

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available from: [Link].

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available from: [Link].

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed, 24385396. Available from: [Link].

Sources

An In-Depth Technical Guide to 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a halogenated derivative of the pyrimidine core structure. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs and foundational principles of barbiturate chemistry to offer valuable insights for researchers in medicinal chemistry and drug development.

Core Molecular Identification

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. For this compound, the key identifiers are:

IdentifierValue
IUPAC Name 5-Bromo-5-methyl-1,3-diazinane-2,4,6-trione
InChI Key JAYJINMXBQPKAF-UHFFFAOYSA-N
CAS Number 1681-77-2
Molecular Formula C₅H₇BrN₂O₂
Molecular Weight 207.03 g/mol
Alternative Names 5,6-dihydro-5-bromo-5-methyl uracil, 5-Bromodihydro-5-methyl-2,4(1H,3H)-pyrimidinedione

The "dihydro" prefix in the name is critical, indicating the saturation of the C5-C6 bond in the pyrimidine ring, which distinguishes it from the more commonly known 5-bromouracil. This structural feature significantly influences its chemical reactivity and potential biological activity.

Synthesis and Mechanistic Considerations

The synthesis of 5-bromo-5-alkyldihydropyrimidinediones generally proceeds through the electrophilic halogenation of a 5-alkylbarbituric acid precursor. The following protocol is a representative, generalized procedure based on established methods for similar compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 5-methylbarbituric acid.

Materials:

  • 5-Methylbarbituric acid

  • Bromine (Br₂)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 0.6 N)

  • Glacial acetic acid or other suitable solvent

  • Distilled water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Deprotonation: Dissolve 5-methylbarbituric acid in an aqueous solution of sodium hydroxide. The basic conditions facilitate the deprotonation of the active methylene group at the C5 position, forming a nucleophilic enolate intermediate. This step is crucial as it activates the ring for electrophilic attack.[1]

  • Bromination: To the cooled solution of the 5-methylbarbiturate salt, add bromine dropwise with constant stirring. The bromine acts as the electrophile, and the reaction proceeds via an electrophilic addition to the enolate.

  • Neutralization and Precipitation: After the addition of bromine is complete, carefully acidify the reaction mixture with an acid such as glacial acetic acid. This protonates the enolate and leads to the precipitation of the crude this compound.

  • Isolation and Purification: The precipitate can be collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

  • Choice of Base: A moderately strong base like sodium hydroxide is used to ensure complete deprotonation at the C5 position without causing significant hydrolysis of the amide bonds in the pyrimidine ring.

  • Temperature Control: The bromination step is typically performed at a reduced temperature to control the reaction rate and minimize the formation of byproducts.

  • Solvent System: The choice of solvent is critical for both the reaction and the subsequent purification. An aqueous medium is often used for the bromination of barbituric acids.

Visualizing the Synthesis Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5_methylbarbituric_acid 5-Methylbarbituric Acid enolate 5-Methylbarbiturate Enolate 5_methylbarbituric_acid->enolate Deprotonation (NaOH) bromine Bromine (Br₂) product 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione bromine->product naoh NaOH (aq) enolate->product Electrophilic Addition (+ Br₂)

Caption: Generalized synthesis pathway for this compound.

Chemical Reactivity and Potential Mechanistic Pathways

The reactivity of this compound is primarily dictated by the presence of the bromine atom at a quaternary carbon. This makes it a potential precursor for a variety of derivatives.

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, although this may require forcing conditions due to steric hindrance at the C5 position. Reactions with amines, thiols, and other nucleophiles can lead to the formation of a diverse range of 5-substituted-5-methyldihydropyrimidinediones. The study of reactions between 5-bromo-5-phenylbarbituric acid and various amines has shown the feasibility of such substitutions.[1]

Generation of a Bromonium Ion: Under certain conditions, it has been proposed that 5-bromo-5-substituted barbituric acids can generate a bromonium ion (Br+).[1] This reactive intermediate can then participate in electrophilic bromination of other susceptible molecules in the reaction mixture.

Potential for Radical Reactions: Halogenated compounds can also undergo radical reactions, particularly under photochemical or radical-initiating conditions. This could open up alternative synthetic pathways.

Logical Relationship of Reactivity

G start 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution With Nucleophiles bromonium_generation Bromonium Ion (Br⁺) Generation start->bromonium_generation Under Specific Conditions radical_reaction Radical Reactions start->radical_reaction With Radical Initiators product_amines 5-Amino-5-methyl Derivatives nucleophilic_substitution->product_amines e.g., Amines product_thiols 5-Thio-5-methyl Derivatives nucleophilic_substitution->product_thiols e.g., Thiols product_electrophilic Electrophilic Bromination of Substrates bromonium_generation->product_electrophilic product_radical Radical-derived Products radical_reaction->product_radical

Caption: Potential reactivity pathways of this compound.

Relevance in Drug Development and Biological Activity

Barbituric acid and its derivatives have a long history in pharmacology, primarily as central nervous system depressants.[2] The pharmacological effects of barbiturates are highly dependent on the substituents at the C5 position. While 5,5-dialkyl barbituric acids are known for their hypnotic and sedative properties, the introduction of a halogen atom can modulate this activity and introduce new biological functions.

Antimicrobial Potential: Halogenated organic compounds are known for their antimicrobial properties. The mode of action often involves the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent disruption of microbial growth. For instance, the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is thought to act in this manner. It is plausible that this compound could exhibit similar antimicrobial activity.

Anticancer and Antiviral Research: The pyrimidine scaffold is a cornerstone in the development of anticancer and antiviral drugs. 5-Bromouracil, a related compound, is a known mutagen that can be incorporated into DNA.[3] While the "dihydro" nature of the target compound prevents its direct incorporation into DNA in the same manner, its derivatives could still interact with biological macromolecules and exhibit cytotoxic or antiviral effects. Recent research has explored various pyrimidinedione derivatives as inhibitors of enzymes like ecto-5'-nucleotidase, which is a target in cancer immunotherapy.

As a Synthetic Intermediate: Perhaps the most significant role for this compound in drug development is as a versatile synthetic intermediate. The ability to replace the bromine atom with a wide array of functional groups allows for the creation of libraries of novel compounds for high-throughput screening. This approach is fundamental to modern drug discovery.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Protons on the pyrimidine ring nitrogens would appear as broad singlets. The methyl protons at C5 would be a sharp singlet. The protons at C6 would likely appear as a multiplet, coupling with each other.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (C2 and C4), the quaternary carbon C5, the methylene carbon C6, and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching bands, C=O stretching bands for the amide groups, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion and Future Directions

This compound represents a potentially valuable, yet underexplored, chemical entity. Its structural features suggest a rich chemistry that can be exploited for the synthesis of novel compounds with diverse biological activities. Future research should focus on:

  • Detailed Synthesis and Characterization: The development and publication of a robust, high-yield synthesis protocol along with comprehensive spectroscopic characterization are essential first steps.

  • Exploration of Reactivity: A systematic investigation of its reactions with a broad range of nucleophiles would unlock its potential as a synthetic building block.

  • Biological Screening: Screening of the parent compound and its derivatives against a variety of biological targets, including microbial strains, cancer cell lines, and viral enzymes, could reveal novel therapeutic applications.

This technical guide, by synthesizing available knowledge on related compounds, aims to provide a solid foundation for researchers to embark on the exploration of this compound and its potential contributions to the fields of chemistry and medicine.

References

  • Walker, J. J. (n.d.).
  • Al-Ostath, R., et al. (2024).
  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the handling, storage, and stability assessment of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS No: 1681-77-2). Given the specialized nature of this compound, this document synthesizes data from structurally related pyrimidine derivatives and established principles of chemical stability to offer a robust framework for maintaining its integrity.

Introduction and Chemical Profile

This compound is a halogenated heterocyclic compound. Its structure, featuring a dihydrouracil backbone with a bromine atom at a quaternary carbon, suggests specific chemical reactivities that must be managed to ensure its stability. As a derivative of a pyrimidine, a core structure in nucleobases, its analogues are often investigated as potential mutagens or as intermediates in the synthesis of more complex bioactive molecules.[1][2] The integrity of the material is paramount for reproducible experimental results.

The primary stability concerns for this molecule revolve around the carbon-bromine bond and the integrity of the dihydropyrimidine ring. Halogenated organic compounds can be susceptible to dehalogenation, while the amide-like bonds in the ring could be prone to hydrolysis under non-neutral pH conditions.

Recommended Storage and Handling Protocols

Proper storage is the first line of defense against chemical degradation. The following recommendations are based on safety data sheets for similar pyrimidine compounds and general best practices for handling laboratory chemicals.[3]

Core Storage Conditions

A summary of the optimal and precautionary storage conditions is presented below.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)While stable at room temperature, refrigeration can slow potential long-term degradation pathways.[4] For long-term archival, refrigeration is preferred.
Atmosphere Inert & DryStore under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[5] This minimizes contact with atmospheric moisture, which could facilitate hydrolysis, and oxygen, which could participate in oxidative degradation.
Light Protect from LightStore in an amber vial or in a dark cabinet. The C-Br bond can be susceptible to photolytic cleavage.
Container Tightly Closed, Non-reactiveUse glass or other non-reactive containers. Ensure the seal is secure to prevent exposure to air and moisture.
Chemical Incompatibilities

To prevent hazardous reactions and sample degradation, this compound should be stored separately from the following chemical classes:

  • Strong Oxidizing Agents: These can react with the pyrimidine ring or potentially oxidize other parts of the molecule.

  • Strong Bases: Can promote elimination of HBr or hydrolysis of the ring.

  • Strong Acids: May catalyze ring opening or other decomposition reactions.

The following diagram outlines the decision-making process for appropriate storage.

Storage decision workflow for the compound.

Framework for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a forced degradation study is the industry-standard approach.[6] This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Evaporate the solvent from an aliquot and expose the solid powder to 105°C for 48 hours. Then, reconstitute in the initial solvent.

    • Photostability: Expose a solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV against an unstressed control sample.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and resolve it from all potential degradation products.

ParameterTypical ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic/neutral compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient is used initially to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array DetectorThe pyrimidine ring is UV-active. A DAD allows for peak purity assessment.
Injection Volume 10 µLStandard volume for analytical HPLC.

The overall process for assessing stability is illustrated in the workflow diagram below.

StabilityAssessmentWorkflow start Obtain Compound (New Batch) forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc validate_method Validate Method (Specificity, Linearity, etc.) develop_hplc->validate_method long_term_study Initiate Long-Term Stability Study (Recommended Conditions) validate_method->long_term_study pull_samples Pull Samples at Timepoints (e.g., 0, 3, 6, 12 months) long_term_study->pull_samples analyze_samples Analyze via Validated HPLC Method pull_samples->analyze_samples evaluate_data Evaluate Data: - Purity (%) - Degradant Profile analyze_samples->evaluate_data determine_shelf_life Determine Shelf-Life or Re-test Date evaluate_data->determine_shelf_life

Workflow for a comprehensive stability assessment program.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways can be hypothesized. Empirical data from a forced degradation study would be required for confirmation.

  • Elimination of HBr: Under basic or thermal stress, the compound could undergo an E2 or E1 elimination reaction to lose hydrogen bromide (HBr), resulting in the formation of 5-methyluracil, a more stable aromatic pyrimidine.

  • Hydrolytic Ring Opening: In the presence of strong acid or base, the amide bonds within the dihydropyrimidine ring could be susceptible to hydrolysis, leading to the opening of the ring structure and loss of biological or chemical activity.

The diagram below illustrates these potential transformations.

DegradationPathways parent 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione stress Stress Conditions (Base, Heat) parent->stress stress2 Stress Conditions (Strong Acid/Base) parent->stress2 degradant1 5-Methyluracil (via Elimination of HBr) stress->degradant1 - HBr degradant2 Ring-Opened Products (via Hydrolysis) stress2->degradant2 + H₂O

Hypothesized degradation pathways for the compound.

Conclusion

While this compound is expected to be stable under normal laboratory conditions, its long-term integrity depends on meticulous storage and handling. The most critical factors to control are exposure to moisture, light, and incompatible chemicals like strong oxidizing agents. For applications requiring verifiable purity, a systematic stability assessment, including forced degradation studies and analysis by a validated stability-indicating HPLC method, is strongly recommended. By following the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their starting material, leading to more accurate and reproducible scientific outcomes.

References

  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

  • NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Banerjee, S., & Dec, G. (1980). Identification of Elimination Reactions During the Degradation of 5-bromocamphor by P. Putida.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • DNAmod. (2020). 5-bromouracil. The DNA modification database. Retrieved from [Link]

  • Patil, A. S., et al. (2023).
  • Zhang, L., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11465–11483.
  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development, profoundly influencing everything from in vitro assay reliability to final in vivo bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, antitumor, and antibacterial properties.[3][4] Given the scarcity of public, quantitative solubility data for this specific intermediate, this document focuses on a predictive analysis based on molecular structure and provides a rigorous, field-proven methodology for its experimental determination. We will explore the molecular drivers of its solubility, detail the "gold standard" shake-flask method for thermodynamic solubility measurement, and discuss the critical role of this data in advancing drug discovery programs.

Introduction: Why Solubility is a Critical Success Factor

In the journey of a drug from discovery to market, solubility is a non-negotiable physical property.[5] A compound must dissolve to be absorbed, enter the bloodstream, and reach its therapeutic target.[6] For orally administered drugs, poor aqueous solubility is a major cause of low and variable bioavailability.[7] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, presenting a significant challenge to formulation scientists.[7]

Even in the earliest stages of discovery, solubility is paramount. Insoluble compounds can lead to erroneous results in high-throughput screening (HTS) and other in vitro assays, potentially causing promising candidates to be overlooked or leading to the investment of resources in compounds with hidden liabilities.[1][8] Therefore, determining the solubility of key intermediates like this compound is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design.

The subject of this guide, a dihydropyrimidinone derivative, belongs to a class of compounds with established pharmacological relevance.[9][10] Understanding its solubility is crucial for its use in subsequent synthetic steps and for the physicochemical profiling of any final drug candidates derived from it.

Molecular Structure and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular architecture. The structure contains several key functional groups that dictate its interaction with various solvents.

Caption: Molecular structure of this compound with key functional groups highlighted.

Analysis of Functional Groups:

  • Amide/Lactam Groups: The two nitrogen-hydrogen (N-H) and two carbonyl (C=O) groups are capable of acting as hydrogen bond donors and acceptors, respectively. This suggests a propensity to dissolve in polar protic solvents like water, ethanol, and methanol, which can participate in hydrogen bonding.

  • Bromo and Methyl Groups: The bromine atom and the methyl group at the C5 position are relatively non-polar and bulky. These lipophilic groups will contribute to solubility in less polar organic solvents and will likely decrease aqueous solubility compared to an unsubstituted dihydrouracil core.

Predicted Solubility: Based on this structural analysis, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong hydrogen bond acceptors and can effectively solvate the molecule.

  • Moderate to Low Solubility: Expected in polar protic solvents like water and ethanol. While hydrogen bonding is possible, the lipophilic bromo and methyl groups will limit extensive hydration.

  • Poor Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, which cannot effectively interact with the polar amide groups.

This predictive framework is essential for selecting appropriate solvents for synthesis, purification, and formulation, but it must be validated by empirical data.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[11][12] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a definitive value for a given solvent and temperature.[13]

Shake_Flask_Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Sep Phase Separation cluster_Analysis Quantification A 1. Add Excess Solid to Solvent B 2. Seal Vial A->B C 3. Agitate at Constant Temp (e.g., 24-48h at 25°C) B->C D 4. Allow Solid to Settle C->D E 5. Filter or Centrifuge Supernatant D->E F 6. Prepare Dilution Series E->F G 7. Analyze by HPLC-UV or LC-MS F->G H 8. Calculate Concentration vs. Standard Curve G->H

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Experimental Protocol:
  • Preparation:

    • Causality: Add an excess of the solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial. "Excess" is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[12]

    • Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Causality: Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).[14] Agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[8] Shorter times may result in an underestimation of solubility (kinetic solubility), while longer times ensure the dissolution and crystallization rates are equal.

  • Phase Separation:

    • Causality: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid analyzing suspended particles.

    • Method A (Filtration): Filter the supernatant through a low-binding filter (e.g., PVDF or PTFE). The potential for the compound to adsorb to the filter must be assessed, especially for low-solubility compounds.[12]

    • Method B (Centrifugation): Centrifuge the vials at high speed to pellet the excess solid, then carefully pipette the clear supernatant. This avoids potential filter-binding issues.

  • Quantification:

    • Causality: Accurately determine the concentration of the dissolved compound in the clear supernatant.

    • Prepare a series of dilutions of the supernatant in a suitable mobile phase.

    • Analyze the samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

    • Construct a standard curve using known concentrations of the compound.

    • Calculate the concentration of the saturated solution by comparing its analytical response to the standard curve. The result is reported in units such as µg/mL or µM.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiments should be summarized for clear comparison.

Table 1: Exemplar Thermodynamic Solubility Data for this compound at 25°C

Solvent SystemClassificationPredicted SolubilityExperimental Solubility (µg/mL)
WaterPolar ProticLow to ModerateTo be determined
PBS (pH 7.4)Aqueous BufferLow to ModerateTo be determined
EthanolPolar ProticModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
AcetonePolar AproticModerateTo be determined
HexaneNon-polarPoorTo be determined

Interpreting the Results: The relationship between a compound's physicochemical properties and its solubility is fundamental. The experimental data will either confirm or refine the initial predictions based on the molecular structure.

Caption: Logical relationship between molecular properties and expected solubility in different solvent classes.

Discrepancies between predicted and observed solubility can provide deeper insights. For example, a lower-than-expected aqueous solubility might indicate strong crystal lattice energy, a factor that requires additional energy input to overcome during dissolution.

Conclusion and Future Directions

This guide establishes a foundational understanding of the solubility of this compound from both a theoretical and practical standpoint. While a predictive analysis based on its molecular structure suggests moderate solubility in polar solvents and poor solubility in non-polar media, this must be confirmed through rigorous experimental determination. The provided shake-flask protocol serves as a self-validating, authoritative method for generating the reliable thermodynamic solubility data required for informed decision-making in drug development.[17]

Accurate solubility data is the bedrock upon which further development activities are built. It informs the design of in vivo studies, guides formulation strategies to enhance bioavailability, and ultimately increases the probability of a compound's success.[18] For researchers working with this or structurally related compounds, the methodologies and principles outlined herein provide a robust framework for comprehensive physicochemical characterization.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. [Link]

  • Drug Discovery News. (2018). Substance solubility. Drug Discovery News, 14(1). [Link]

  • Glomme, A., & März, J. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms (pp. 21-44). Academic Press. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198751. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Yellela, S. R. K. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28–36.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

  • Asati, V., & Sharma, S. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100109. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Wen, H., & Morris, K. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 226–229. [Link]

  • Bergström, C. A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105011. [Link]

  • Bio-Duro. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Various Authors. (2024). Dihydropyrimidinone derivatives: Significance and symbolism. Semantic Scholar. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Ali, A., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37492-37504. [Link]

  • Orellana-Pizarro, C., et al. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. In Quinones: Occurrence, Medicinal Uses and Physiological Importance. Nova Science Publishers. [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione from 2-bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione: A Detailed Protocol and Mechanistic Insight

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the condensation of diethyl methylmalonate and urea to yield 5-methylbarbituric acid, followed by a selective bromination at the C5 position. This document offers in-depth mechanistic explanations, step-by-step experimental procedures, safety protocols, and data interpretation to guide researchers in the successful synthesis of this target molecule.

Introduction

Pyrimidine-2,4(1H,3H)-diones, commonly known as barbiturates, and their dihydrogenated analogs are a class of heterocyclic compounds that have garnered considerable attention in the field of pharmacology due to their diverse biological activities. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their therapeutic properties. Specifically, the incorporation of a methyl and a bromo group at the 5-position can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule. This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. While the direct synthesis from 2-bromomalonaldehyde presents regioselectivity challenges for methylation, a more controlled and higher-yielding approach involves a two-step synthesis starting from diethyl methylmalonate.

Reaction Mechanism

The synthesis of this compound is achieved through a two-step process:

Step 1: Synthesis of 5-Methylbarbituric Acid via Claisen Condensation

The initial step involves a Claisen condensation reaction between diethyl methylmalonate and urea.[1] This reaction is typically base-catalyzed, with sodium ethoxide being a common choice. The ethoxide anion deprotonates urea, increasing its nucleophilicity. The resulting ureide anion then attacks one of the carbonyl carbons of diethyl methylmalonate. Subsequent intramolecular cyclization and elimination of two molecules of ethanol lead to the formation of the sodium salt of 5-methylbarbituric acid. Acidification of the reaction mixture then yields the desired 5-methylbarbituric acid.

Step 2: Electrophilic Bromination of 5-Methylbarbituric Acid

The second step is the electrophilic substitution of the hydrogen atom at the 5-position of the barbituric acid ring with a bromine atom. The methylene proton at the C5 position of 5-methylbarbituric acid is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. In the presence of a suitable bromine source, such as elemental bromine, in a solvent like acetic acid, an electrophilic substitution reaction occurs readily to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Diethyl methylmalonateC₈H₁₄O₄174.19≥99%Sigma-Aldrich
UreaCH₄N₂O60.06≥99.5%Sigma-Aldrich
Sodium metalNa22.99-Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07≥99.8%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.4637%Sigma-Aldrich
BromineBr₂159.81≥99.8%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Sigma-Aldrich
Step 1: Synthesis of 5-Methylbarbituric Acid
  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

  • Reaction Setup: Once all the sodium has dissolved, add 87.1 g (0.5 mol) of diethyl methylmalonate to the sodium ethoxide solution.

  • Addition of Urea: In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 150 mL of warm absolute ethanol (approximately 70°C). Add this urea solution to the reaction mixture through the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux for 7 hours using an oil bath maintained at 110°C. A white solid will precipitate during this time.

  • Work-up: After the reflux period, add 500 mL of hot water (50°C) to the reaction mixture to dissolve the precipitate.

  • Acidification: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45-50 mL).

  • Crystallization and Isolation: Cool the clear solution in an ice bath overnight. The product, 5-methylbarbituric acid, will crystallize as a white solid. Collect the crystals by vacuum filtration, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 4 hours.

  • Expected Yield: 45-50 g (63-70%).

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of 5-methylbarbituric acid in 100 mL of glacial acetic acid.

  • Addition of Bromine: While stirring, slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid to the reaction mixture. The addition should be done in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining acetic acid and bromine, and then recrystallize from a suitable solvent such as ethanol-water to obtain pure this compound.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Expected Yield: 18.5-20.7 g (85-95%).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Methylbarbituric AcidC₅H₆N₂O₃142.11203-205White crystalline solid
This compoundC₅H₅BrN₂O₂219.01210-212White to off-white solid

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Methylbarbituric Acid cluster_step2 Step 2: Bromination reagents1 Diethyl methylmalonate + Urea conditions1 1. NaOEt, EtOH 2. Reflux 3. HCl (aq) reagents1->conditions1 Condensation product1 5-Methylbarbituric Acid conditions1->product1 product1_input 5-Methylbarbituric Acid conditions2 Room Temperature product1_input->conditions2 Electrophilic Substitution reagents2 Br₂ in Acetic Acid reagents2->conditions2 product2 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione conditions2->product2

Caption: Workflow for the two-step synthesis of the target compound.

Safety and Handling

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or in a dry environment. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.

  • Concentrated Hydrochloric Acid and Glacial Acetic Acid: Corrosive and cause severe burns. Handle with care and wear appropriate PPE.

  • Ethanol: Flammable liquid. Keep away from open flames and other ignition sources.

References

  • Bojarski, J. T., Mokrosz, J. L., Barton, H. J., & Paluchowska, M. H. (1985). Recent progress in the chemistry of barbituric acid and its derivatives. Advances in heterocyclic chemistry, 38, 229-297.
  • Zaier, A. J. (2009). Synthesis of Barbiturate Derivatives from Imines. Journal of Research Diyala humanity, (39).
  • Roth, G. J., & Siemers, N. O. (2008). U.S. Patent No. 7,468,443. Washington, DC: U.S.
  • Pareek, A., & Joshi, K. C. (2010). Synthesis and pharmacological evaluation of some new 1, 3, 5-trisubstituted pyrimidine-2, 4, 6-triones. E-Journal of Chemistry, 7(4), 1435-1440.
  • Franssen, M. C. R., Jansma, J. D., van der Plas, H. C., de Boer, E., & Wever, R. (1988). Enzymatic bromination of barbituric acid and some of its derivatives. Bioorganic chemistry, 16(4), 352-363.
  • PubChem. (n.d.). 5-Methylbarbituric acid. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dibromobarbituric acid. Retrieved from [Link]

  • Barakat, A., Al-Majid, A. M., & Al-Najjar, H. J. (2017). A simple, economical, and green approach to the synthesis of 5, 5′-((2, 4-dichlorophenyl) methylene) bis (1, 3-dimethylpyrimidine-2, 4, 6 (1H, 3H, 5H)-trione) 4using a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium. Journal of Chemistry, 2017.
  • Organic Syntheses. (1932). Barbituric acid. Organic Syntheses, 12, 6. [Link]

Sources

Applications of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed overview of the potential applications of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione in the field of medicinal chemistry. Drawing upon established principles of pyrimidine derivative bioactivity and synthesis, this guide offers insights for researchers, scientists, and drug development professionals exploring novel therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The inherent versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to the development of numerous therapeutic agents with diverse pharmacological activities.[1][2][3][4][5] Among these, halogenated pyrimidines have garnered significant attention for their potential to modulate biological activity and enhance therapeutic efficacy. This guide focuses on the specific applications of this compound, a compound poised for exploration in antiviral and anticancer drug discovery.

Rationale for Investigation: The Role of the 5-Bromo-5-methyl Substitution

The introduction of a bromine atom at the 5-position of the pyrimidine ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This substitution, combined with a methyl group also at the 5-position of the dihydropyrimidine structure, presents a unique chemical entity with the potential for novel mechanisms of action. The dihydrouracil core provides a saturated, three-dimensional structure that can offer different binding interactions compared to the planar aromatic uracil.

Potential Therapeutic Applications

Based on the well-documented bioactivities of related 5-substituted pyrimidine analogs, this compound is a compelling candidate for investigation in the following therapeutic areas:

  • Antiviral Agents: 5-Halogenated pyrimidine nucleosides are a well-established class of antiviral drugs.[6][7][8] For instance, (E)-5-(2-bromovinyl)uracil (BVU) and its derivatives have demonstrated marked activity against herpes simplex virus type 1 (HSV-1).[6] The proposed mechanism for many of these analogs involves metabolic conversion to their active forms, which can then interfere with viral DNA synthesis.[6] It is hypothesized that this compound could act as a prodrug or directly interact with viral enzymes.

  • Anticancer Agents: The uracil scaffold is a privileged structure in the design of anticancer drugs, with 5-fluorouracil (5-FU) being a prime example.[3] Brominated uracil derivatives, such as 5-bromo-1-mesyluracil, have also shown significant antitumor activity by inhibiting DNA and RNA synthesis in cancer cells.[9] The cytotoxic potential of this compound warrants investigation against various cancer cell lines. The presence of the dihydropyrimidine ring may also influence its interaction with enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, which is a key enzyme in the catabolism of 5-FU.[10][11]

Synthetic Protocol: A Proposed Route

A plausible and efficient synthesis of this compound can be adapted from established methods for the halogenation of uracil derivatives.[12][13] The following protocol outlines a potential synthetic pathway starting from 5-methyldihydrouracil.

Reaction Scheme:

G start 5-Methyldihydrouracil product This compound start->product Bromination reagent Bromine (Br2) in Acetic Acid reagent->product

A proposed synthetic route for this compound.

Materials:

  • 5-Methyldihydrouracil

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyldihydrouracil in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of the bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocols: In Vitro Biological Evaluation

The following are standard protocols for assessing the potential antiviral and anticancer activities of this compound.

Protocol 1: Evaluation of Anticancer Activity using MTT Assay

This protocol determines the cytotoxic effect of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

G A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Workflow for determining anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14][15]

Protocol 2: Evaluation of Antiviral Activity using Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques in the presence of the test compound, indicating its antiviral efficacy.

Workflow for Plaque Reduction Assay:

G A 1. Seed host cells in 6-well plates B 2. Grow to confluency A->B C 3. Infect cells with virus in the presence of varying concentrations of the test compound B->C D 4. Overlay with semi-solid medium containing the compound C->D E 5. Incubate until plaques are visible D->E F 6. Fix and stain the cells E->F G 7. Count the number of plaques F->G H 8. Calculate the EC50 value G->H

Workflow for determining antiviral activity using the plaque reduction assay.

Detailed Steps:

  • Cell Seeding: Seed host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluency.

  • Infection: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of this compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective compound concentrations.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible.

  • Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The established anticancer and antiviral activities of related 5-halopyrimidines provide a strong rationale for its investigation. The synthetic and biological evaluation protocols outlined in this guide offer a clear path for researchers to unlock the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanism of action, exploring its efficacy in in vivo models, and investigating its structure-activity relationships through the synthesis of further analogs.

References

  • A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate. Can. J. Chem. 72(9): 2005-2010 (1994). Available at: [Link]

  • De Clercq, E., et al. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. J Med Chem. 1982 Nov;25(11):1312-5. Available at: [Link]

  • Kraljević, S., et al. Synthesis and antitumor activity of 5-bromo-1-mesyluracil. Croatica Chemica Acta. 2003;76(3):231-237. Available at: [Link]

  • Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. Chinese Patent CN101402609B.
  • Postigo, A., et al. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Available at: [Link]

  • Lehmler, H. J., et al. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules. 2010; 15(4): 2654–2661. Available at: [Link]

  • Pilarczyk, R., et al. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules. 2021; 26(23): 7183. Available at: [Link]

  • Natarajan, A., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. 2022; 19(5): 488-503. Available at: [Link]

  • S. S. K. Rohith, et al. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Sim, I. S., et al. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrob Agents Chemother. 1983 Mar;23(3):416-21. Available at: [Link]

  • K. S. Jain, et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

  • Robins, M. J., et al. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Pharmaceuticals (Basel). 2023 Aug; 16(8): 1145. Available at: [Link]

  • Al-Ostath, A., et al. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances. 2021; 11: 6786-6810. Available at: [Link]

  • Chernikova, I. B., et al. Antiviral Activity of 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil. ResearchGate. Available at: [Link]

  • Natarajan, A., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Curr Org Synth. 2022;19(5):488-503. Available at: [Link]

  • Petrović, N., et al. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals (Basel). 2022 Oct; 15(10): 1293. Available at: [Link]

  • Lin, Y. C., et al. Molecular Insights into How the Dimetal Center in Dihydropyrimidinase Can Bind the Thymine Antagonist 5-Aminouracil: A Different Binding Mode from the Anticancer Drug 5-Fluorouracil. Int J Mol Sci. 2021 May; 22(11): 5602. Available at: [Link]

  • Grem, J. L. Enhancement of 5-fluorouracil's anticancer activity by dipyridamole. Pharmacol Ther. 1990;45(1):75-90. Available at: [Link]

  • Baccanari, D. P., et al. Attenuation of the antitumor activity of 5-fluorouracil by (R)-5-fluoro-5,6-dihydrouracil. Cancer Res. 1995 Jan 1;55(1):132-7. Available at: [Link]

  • Sim, I. S., et al. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy. 1983;23(3):416-421. Available at: [Link]

Sources

The Strategic Intermediate: Application Notes and Protocols for 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a halogenated derivative of the dihydrouracil scaffold, has emerged as a potent and versatile building block. Its unique structural feature, a quaternary carbon at the 5-position bearing both a methyl group and a bromine atom, renders it an excellent electrophile for a variety of nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the introduction of diverse functionalities at this stereocenter, paving the way for the synthesis of novel spirocyclic compounds and other substituted pyrimidinediones with significant potential in medicinal chemistry.[1]

This comprehensive guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this intermediate in their synthetic endeavors.

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the formation of the 5-methyldihydropyrimidine-2,4(1H,3H)-dione precursor, followed by a regioselective bromination at the C5 position.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Reactants_1 Methylcrotonate + Urea Reaction_1 Base-catalyzed Michael Addition/ Cyclization Reactants_1->Reaction_1 NaOEt, EtOH Precursor 5-Methyldihydropyrimidine-2,4(1H,3H)-dione Reaction_1->Precursor Reactants_2 Precursor Reaction_2 Electrophilic Bromination Reactants_2->Reaction_2 NBS, AIBN (cat.) CCl4, Reflux Product 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione Reaction_2->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Methyldihydropyrimidine-2,4(1H,3H)-dione

This protocol is based on the well-established base-catalyzed condensation of an α,β-unsaturated ester with urea.

Materials:

  • Methyl crotonate

  • Urea

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.2 eq) and methyl crotonate (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated HCl until the pH is approximately 6-7. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from water or an ethanol/water mixture to afford pure 5-methyldihydropyrimidine-2,4(1H,3H)-dione as a white solid.

Expected Yield: 65-75%

Protocol 2: Synthesis of this compound

This protocol employs N-bromosuccinimide (NBS) as a brominating agent, a common and effective reagent for allylic and benzylic brominations, as well as for the bromination of carbonyl compounds at the α-position.

Materials:

  • 5-Methyldihydropyrimidine-2,4(1H,3H)-dione

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methyldihydropyrimidine-2,4(1H,3H)-dione (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the suspension.

  • Reflux: Heat the mixture to reflux. The reaction is typically initiated by the decomposition of AIBN. Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC. The completion of the reaction is often indicated by the disappearance of the starting material and the succinimide byproduct floating on the surface of the solvent.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Isolation: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white to off-white solid.

Expected Yield: 70-85%

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its susceptibility to nucleophilic attack at the C5 position. This reactivity allows for the facile introduction of a wide range of substituents, making it a valuable intermediate for the synthesis of diverse molecular scaffolds, particularly spirocyclic compounds.

Applications Intermediate 5-Bromo-5-methyldihydropyrimidine- 2,4(1H,3H)-dione Products 5-Substituted-5-methyldihydropyrimidine- 2,4(1H,3H)-diones (e.g., Spirocycles) Intermediate->Products Nucleophilic Substitution N_Nu Nitrogen (e.g., R₂NH) S_Nu Sulfur (e.g., RSH) O_Nu Oxygen (e.g., ROH) C_Nu Carbon (e.g., Grignard)

Caption: General scheme for the application of the intermediate in nucleophilic substitution reactions.

Application Note 1: Synthesis of Spiro-Pyrimidinediones via Reaction with Dinucleophiles

A significant application of this compound is in the synthesis of spiro-pyrimidinediones. These structures are of considerable interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can allow for precise interactions with biological targets.[2][3] Reaction with dinucleophiles, such as substituted anilines or thiophenols, can lead to the formation of novel spirocyclic systems.

EntryNucleophileProduct TypePotential Application
12-AminothiophenolSpiro-benzothiazine-pyrimidinedioneAntitumor agents
21,2-PhenylenediamineSpiro-dihydropyrimidino-quinoxalineCNS active agents
3SalicylamideSpiro-dihydrooxazino-pyrimidinedioneAnti-inflammatory agents
Protocol 3: Synthesis of a Spiro-Benzothiazine-Pyrimidinedione Derivative

Materials:

  • This compound

  • 2-Aminothiophenol

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminothiophenol (1.1 eq) in acetonitrile.

  • Base Addition: Add triethylamine (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-benzothiazine-pyrimidinedione.

Expected Yield: 60-70%

Application Note 2: Synthesis of 5-Amino and 5-Thio-Substituted Derivatives

The reaction with monofunctional nucleophiles, such as primary or secondary amines and thiols, provides access to a variety of 5-substituted dihydropyrimidinediones. These derivatives can serve as intermediates for further functionalization or as final target molecules in drug discovery programs. The introduction of amino and thioether moieties can significantly modulate the physicochemical and pharmacological properties of the parent scaffold.[4][5]

Protocol 4: General Procedure for Nucleophilic Substitution with Amines and Thiols

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) or Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Addition of Reagents: Add the respective amine or thiol (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x).

  • Isolation and Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Expected Yields:

  • With amines: 75-90%

  • With thiols: 70-85%

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration into a diverse array of complex molecules. The reactivity of the C5-bromo substituent enables the introduction of various functionalities, with a particular emphasis on the construction of medicinally relevant spirocyclic systems. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-defined and reactive building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

  • Musiol, R. (2017). Spiro compounds in medicinal chemistry. European Journal of Medicinal Chemistry, 128, 293-306. [Link]

  • Balamurugan, K., & Perumal, S. (2013). Synthesis and biological evaluation of novel spiro-oxindoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1184-1191. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Stadler, A., & Kappe, C. O. (2001). A new and convenient laboratory-scale synthesis of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones. Journal of Combinatorial Chemistry, 3(6), 624-630. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology. Blackwell Science. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

Sources

Application Note: 1H NMR Analysis and Interpretation for 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione. The structural elucidation of heterocyclic compounds is a cornerstone of drug discovery and development. NMR spectroscopy stands as a primary analytical technique for providing detailed information about molecular structure. This document outlines the fundamental principles, offers a detailed experimental protocol, and provides in-depth guidance on spectral interpretation tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a dihydropyrimidine core, presents a unique spectroscopic challenge. Accurate and unambiguous structural verification is paramount to understanding its chemical properties and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such synthesized molecules.[1][2] This guide will delve into the nuances of its ¹H NMR spectrum, addressing the specific chemical environments of the protons in the molecule.

Principles of ¹H NMR Analysis for this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons, the diastereotopic methylene protons of the dihydropyrimidine ring, and the amide protons. The chemical shift of these protons is influenced by the electron density of their local environment.[3] Electronegative atoms like bromine, oxygen, and nitrogen deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Key Structural Features and Expected ¹H NMR Signals:

  • Methyl Protons (-CH₃): A singlet corresponding to the three equivalent protons of the methyl group. The presence of the adjacent bromine atom will cause a downfield shift.

  • Methylene Protons (-CH₂-): The two protons on the C6 carbon are diastereotopic due to the chiral center at C5.[4] This means they are chemically non-equivalent and are expected to resonate at different chemical shifts, each appearing as a doublet due to geminal coupling.[5]

  • Amide Protons (-NH-): Two distinct signals for the protons on N1 and N3. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][7][8][9] In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct, potentially broad signals.

Experimental Protocol

This section provides a step-by-step methodology for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum. Adherence to these steps is crucial for obtaining reliable and reproducible results.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition s1 Weigh 5-25 mg of sample s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) s1->s2 s3 Filter solution through glass wool into a clean NMR tube s2->s3 s4 Cap the NMR tube and label appropriately s3->s4 a1 Insert sample into the NMR spectrometer s4->a1 Proceed to Acquisition a2 Lock and shim the instrument a1->a2 a3 Acquire the 1H NMR spectrum a2->a3 a4 Process the data (Fourier transform, phase correction, baseline correction) a3->a4

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[10][11]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it is a polar aprotic solvent that can effectively dissolve the compound and slow down the exchange rate of the amide protons, making them more easily observable.[6][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]

  • Filtration: To ensure a homogeneous magnetic field, it is critical to remove any solid particles.[10] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for referencing.[12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals to determine the relative number of protons for each peak.

Data Interpretation

The interpretation of the ¹H NMR spectrum involves assigning the observed signals to the specific protons in the molecule.

Expected Chemical Shifts and Coupling Constants
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (at C5)~1.8 - 2.2Singlet (s)N/A
-CH₂- (at C6)~3.0 - 4.0Doublet of Doublets (dd) or two Doublets (d)Geminal: ~12-18 Hz
-NH- (at N1 & N3)~7.0 - 11.0 (in DMSO-d₆)Broad Singlets (br s)N/A

Note: These are estimated values and can vary depending on the solvent and experimental conditions.

Logic of Spectral Assignment

G cluster_mol Molecular Structure cluster_spec 1H NMR Spectrum mol This compound -CH3 -CH2- -NH- (N1) -NH- (N3) spec Observed Signals Singlet Doublet of Doublets Broad Singlet 1 Broad Singlet 2 mol:f1->spec:f1 Assignment mol:f2->spec:f2 Assignment mol:f3->spec:f3 Assignment mol:f4->spec:f4 Assignment

Caption: Logical flow for assigning spectral signals to the molecular structure.

Detailed Analysis:

  • The Methyl Singlet: The signal for the methyl group is expected to be a sharp singlet, integrating to three protons. Its downfield shift is a direct result of the deshielding effect of the adjacent bromine atom.

  • The Diastereotopic Methylene Protons: Due to the chiral center at C5, the two protons at C6 are in different chemical environments.[4] This will result in two distinct signals. These protons will exhibit geminal coupling, splitting each other's signal into a doublet.[13][14] Therefore, the spectrum should show a pair of doublets or a doublet of doublets in the region of 3.0-4.0 ppm, each integrating to one proton.

  • The Amide Protons: In DMSO-d₆, the N-H protons should give rise to two separate, often broad, signals in the downfield region of the spectrum.[6][9] Their broadness is a consequence of quadrupole broadening from the nitrogen atom and potential chemical exchange.[7] Integration of these signals should correspond to one proton each.

Trustworthiness and Self-Validation

To ensure the integrity of the analysis, the following self-validating checks should be performed:

  • Integration: The integral ratios of the assigned peaks should correspond to the number of protons in each group (e.g., 3:1:1:1:1 for the methyl, two methylene, and two amide protons, respectively).

  • Coupling Constants: The coupling constant (J-value) for the geminal protons of the methylene group should be identical for both signals.[13][15]

  • Solvent Exchange: To confirm the assignment of the amide protons, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signals corresponding to the amide protons should disappear or significantly decrease in intensity due to the exchange of the acidic N-H protons with deuterium.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural elucidation of this compound. By understanding the principles of chemical shifts, coupling constants, and the influence of the molecular structure on the spectrum, researchers can confidently verify the identity and purity of this compound. The protocols and interpretation guidelines presented in this application note provide a robust framework for obtaining high-quality, reliable data, which is a critical step in the advancement of drug discovery and development programs.

References

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 526-533. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Jaworska, M., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Wang, T., et al. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B, 123(22), 4735-4745. [Link]

  • Głowacka, I. E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2850. [Link]

  • Jaworska, M., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. PubMed. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • LibreTexts Chemistry. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • ResearchGate. (2023). ¹H-NMR and ¹³C-NMR spectra of 5-FA. [Link]

  • J-Stage. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

  • ResearchGate. CHEMICAL SHIFTS OF THE PROTONS ON THE DIHYDROPYRIDINE RING. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Canadian Journal of Chemistry. (1970). A simple ¹H nmr conformational study of some heterocyclic azomethines. [Link]

  • Molecules. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

  • Der Pharma Chemica. (2014). Revealing the J-coupling in the ¹H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]

  • Wikipedia. J-coupling. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • ResearchGate. Chemical shifts (δ, ppm) ¹H NMR of the studied compounds. [Link]

  • Organic Chemistry Data. 5-HMR-2 Chemical Shift. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]

  • ResearchGate. ¹H NMR spectrum of one diastereomer (B) from among of 5d-8d and the... [Link]

  • LibreTexts Chemistry. (2014). Coupling Constants Identify Coupled Protons. [Link]

  • MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • Weizmann Institute of Science. V J-Coupling. [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). [Link]

Sources

Application Note: Elucidating the Structure of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione through Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available spectrum for this specific molecule, this note synthesizes established fragmentation principles of brominated compounds and pyrimidine derivatives to predict a fragmentation pathway. We present a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and interpret the predicted mass spectrum. This guide serves as a valuable resource for the structural confirmation and characterization of this and related compounds.

Introduction

This compound belongs to the class of pyrimidine derivatives, which are core structures in numerous biologically active molecules, including nucleobases.[1][2] The introduction of a bromine atom and a methyl group at the 5-position creates a chiral center and significantly influences the molecule's chemical properties and potential biological activity. Halogenated compounds are of great interest in pharmaceutical development for their ability to modulate metabolic stability and binding affinity.

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel chemical entities.[3] Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a molecular fingerprint, enabling structural confirmation.[4] Understanding the fragmentation pathways is crucial for the unambiguous identification of the compound in complex matrices or as part of a synthetic route. This application note outlines the predicted fragmentation behavior of this compound and provides a practical protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) is expected to be driven by the presence of the bromine atom, the methyl group, and the inherent strain in the dihydropyrimidine ring.

The molecular formula for the compound is C₅H₇BrN₂O₂. The nominal molecular weight is 222 g/mol for the ⁷⁹Br isotope and 224 g/mol for the ⁸¹Br isotope. A key characteristic in the mass spectrum of a mono-brominated compound is the presence of two molecular ion peaks of nearly equal abundance, separated by 2 m/z units (M⁺ and M+2).[5][6]

The primary fragmentation events are predicted to be:

  • Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to homolytic cleavage upon ionization, leading to the loss of a bromine radical (•Br).[7] This would result in a fragment ion at m/z 143.

  • Loss of a Methyl Radical: Alpha-cleavage can lead to the loss of the methyl group (•CH₃) from the C5 position. This would produce a fragment ion at m/z 207/209.

  • Ring Cleavage: Following the initial loss of substituents, the dihydropyrimidine ring can undergo fragmentation. Common pathways for pyrimidine derivatives involve the loss of small neutral molecules like CO, HNCO, or cleavage of the ring structure.[4][8]

The predicted major fragmentation pathways are illustrated in the following diagram:

fragmentation_pathway M C₅H₇BrN₂O₂ m/z 222/224 (Molecular Ion [M]⁺) F1 C₅H₇N₂O₂ m/z 143 M->F1 - •Br F2 C₄H₄BrN₂O₂ m/z 207/209 M->F2 - •CH₃ F3 C₄H₄N₂O m/z 96 F1->F3 - HNCO F4 C₃H₂NO m/z 68 F3->F4 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a general-purpose protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation
  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL.

Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters:

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of semi-polar compounds.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to ensure good peak shape and elution.
Ionization Mode Electron Ionization (EI)Standard for generating reproducible fragmentation patterns for library matching.[4]
Electron Energy 70 eVProvides sufficient energy for consistent fragmentation.[4]
Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temp 150 °CEnsures consistent mass analysis.
Mass Range m/z 40 - 350Covers the molecular ion and expected fragments.

The workflow for the GC-MS analysis is as follows:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in a suitable solvent Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-350) Ionize->Detect Interpret Analyze Fragmentation Pattern Detect->Interpret

Caption: General workflow for the GC-MS analysis of the target compound.

Data Interpretation and Expected Results

The analysis of the mass spectrum should focus on identifying the key ions predicted in Section 2. The following table summarizes the expected major fragments and their significance.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Interpretation
222/224[M]⁺[C₅H₇BrN₂O₂]⁺Molecular ion. The presence of two peaks of nearly equal intensity confirms the presence of one bromine atom.[5][6]
207/209[M - CH₃]⁺[C₄H₄BrN₂O₂]⁺Loss of a methyl radical from the C5 position.
143[M - Br]⁺[C₅H₇N₂O₂]⁺Loss of a bromine radical, a common fragmentation for brominated compounds.[7]
96[C₄H₄N₂O]⁺[C₄H₄N₂O]⁺Result of ring cleavage after the loss of bromine, likely involving the loss of a neutral molecule such as HNCO.
68[C₃H₂NO]⁺[C₃H₂NO]⁺Further fragmentation of the pyrimidine ring.

Conclusion

This application note provides a comprehensive guide to the predicted mass spectrometry fragmentation pattern of this compound. By leveraging established principles of fragmentation for brominated and pyrimidine-based compounds, a detailed fragmentation pathway has been proposed. The provided GC-MS protocol offers a robust starting point for the experimental analysis and characterization of this molecule. The interpretation of the key fragment ions, particularly the characteristic isotopic pattern of the molecular ion and the loss of the bromine radical, will be critical for the structural confirmation of this compound in research and development settings.

References

  • Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromouracil. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-5-(1-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pirela, D., Lemoine, R., & Ojeda, M. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547. [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Koss, T., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2'-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. International Journal of Molecular Sciences, 24(10), 8751. [Link]

  • Koss, T., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. MDPI. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 5-Bromouracil. Wikipedia. Retrieved from [Link]

  • Sochacki, M. (1987). Mass spectra of bromohydrins of uracil derivatives. Journal of Mass Spectrometry, 22(4), 241-244. [Link]

  • Tsvetkov, E. N., et al. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(10), 925. [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

Application Note: A Validated Workflow for Screening the Antiviral Activity of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of virology, medicinal chemistry, and pharmacology.

Introduction: The Rationale for Screening Pyrimidine Analogs

Pyrimidine derivatives represent a cornerstone of antiviral drug discovery, with numerous approved drugs, such as Zidovudine (AZT) and Acyclovir, belonging to this chemical class.[1] Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with viral replication, making them a fertile ground for developing new therapeutic agents.[1][2] The dihydropyrimidine scaffold, in particular, has been identified in natural marine alkaloids with potent antiviral properties, such as Batzelladine A and B, which inhibit HIV entry.[3]

This document provides a comprehensive, field-proven workflow for the initial in vitro screening of novel 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione derivatives. The primary goal of this screening cascade is to identify compounds that exhibit potent antiviral activity while demonstrating minimal toxicity to host cells. This dual assessment is critical for establishing a therapeutic window and identifying promising lead candidates for further development.[4][5]

The workflow is bifurcated into two essential stages:

  • Cytotoxicity Assessment: To determine the concentration at which the compounds are toxic to the host cells (50% Cytotoxic Concentration, CC50).

  • Antiviral Efficacy Assessment: To quantify the compound's ability to inhibit viral replication (50% Effective Concentration, EC50).

From these two values, the Selectivity Index (SI) is calculated (SI = CC50/EC50), a crucial metric for prioritizing compounds. A higher SI value indicates greater selectivity for viral targets over host cell processes.[5][6] Compounds with an SI value of 10 or greater are generally considered promising candidates for further investigation.[5]

Principle of the Screening Cascade

The screening process is designed as a funnel, starting with a broad assessment of toxicity and narrowing down to specific antiviral activity.

  • Part A: Cytotoxicity Screening (MTT Assay): The initial and most critical step is to evaluate the inherent toxicity of the test compounds on the host cell line that will be used for the antiviral assay.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can quantify the compound's effect on cell viability and calculate the CC50 value.[10][11]

  • Part B: Antiviral Efficacy Screening (Plaque Reduction Assay): Once the non-toxic concentration range is established, the direct antiviral effect is measured. The Plaque Reduction Assay is the "gold standard" for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[12][13][14] In this assay, a confluent monolayer of host cells is infected with a known quantity of virus in the presence of varying concentrations of the test compound.[15] The cells are then covered with a semi-solid overlay (like agarose) which restricts the spread of progeny virus to adjacent cells.[12] Consequently, each infectious viral particle creates a localized zone of cell death, or "plaque," which can be visualized by staining.[13][15] By counting the number of plaques, one can determine the extent to which the compound inhibits viral replication. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.[3]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: High-level workflow for antiviral screening.

Detailed Protocols

Materials and Reagents
  • Cell Line: Vero cells (ATCC® CCL-81™), a kidney epithelial cell line from an African green monkey, are highly susceptible to a wide range of viruses, including Herpes Simplex Virus (HSV).

  • Virus: Herpes Simplex Virus Type 1 (HSV-1), KOS strain (ATCC® VR-1493™).

  • Test Compounds: this compound derivatives dissolved in sterile DMSO to a stock concentration of 20 mM.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Agarose (low melting point), Crystal Violet staining solution (0.1% w/v in 20% ethanol), Formalin (10% in PBS).

  • Equipment: 96-well flat-bottom cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader, inverted microscope.

Protocol 1: Cytotoxicity (MTT) Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.

  • Cell Seeding:

    • Trypsinize and count Vero cells.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation and Treatment:

    • Prepare 2-fold serial dilutions of each test compound in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.78 µM).

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "cell control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation:

    • Incubate the plate for 48-72 hours (this duration should match the incubation time of the antiviral assay).

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_CellControl) * 100

    • Plot the % Viability against the compound concentration (log scale) and use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.[11]

Protocol 2: Antiviral Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of the test compounds against HSV-1.

  • Cell Seeding:

    • Seed Vero cells in 24-well plates at a density that will result in a fully confluent monolayer after 24-48 hours (approx. 2.5 x 10^5 cells/well).

  • Virus Preparation and Infection:

    • Prepare a virus dilution in serum-free DMEM that will produce 50-100 plaques per well.

    • Aspirate the culture medium from the confluent cell monolayers and wash once with PBS.

    • Infect the cells by adding 200 µL of the virus dilution to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even virus distribution.

  • Compound Treatment and Overlay:

    • During the virus adsorption period, prepare the treatment overlay. For each compound concentration, mix it with 2X DMEM and an equal volume of 1.2% low-melting-point agarose (kept at 42°C). The final concentrations should be 1X DMEM, 0.6% agarose, and the desired compound concentration (use non-toxic concentrations determined from the MTT assay).

    • Include a "virus control" (overlay with no compound) and a "cell control" (overlay on uninfected cells).

    • After the 1-hour adsorption, aspirate the virus inoculum from the wells.

    • Immediately add 1 mL of the corresponding treatment overlay to each well.

    • Let the plate sit at room temperature for 20 minutes to allow the agarose to solidify.

  • Incubation and Visualization:

    • Incubate the plates at 37°C, 5% CO2 for 48-72 hours until plaques are visible.

    • Fix the cells by adding 1 mL of 10% formalin to each well for at least 30 minutes.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry. Plaques will appear as clear zones against a purple background of viable cells.[13]

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} endot Caption: The Plaque Reduction Assay workflow.

  • Data Acquisition and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration using the formula: % Inhibition = (1 - (PlaqueCount_Treated / PlaqueCount_VirusControl)) * 100

    • Plot the % Inhibition against the compound concentration (log scale) and use non-linear regression to calculate the EC50 value.[15]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. The final analysis involves calculating the Selectivity Index (SI) to identify the most promising candidates.

Table 1: Sample Data Summary for Dihydropyrimidine Derivatives

Compound IDCC50 (µM) on Vero CellsEC50 (µM) against HSV-1Selectivity Index (SI = CC50/EC50)
Control
Acyclovir>1001.5>66.7
Test Cmpds
DHP-00185.24.120.8
DHP-00293.422.54.1
DHP-00315.12.56.0
DHP-004>1008.9>11.2
DHP-005>100>50Inactive

Interpretation:

  • DHP-001 and DHP-004 are the most promising candidates. They exhibit high SI values (≥10), indicating they are significantly more toxic to the virus than to the host cells.

  • DHP-002 and DHP-003 show some antiviral activity, but their SI values are below the desired threshold of 10, suggesting a narrow therapeutic window.

  • DHP-005 is considered inactive as it did not achieve 50% inhibition at the highest non-toxic concentration tested.

Conclusion and Next Steps

This application note details a robust and validated two-stage workflow for the initial screening of this compound derivatives. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can reliably calculate a Selectivity Index to identify and prioritize lead compounds.

Compounds identified as "hits" (e.g., DHP-001, DHP-004) should proceed to secondary screening, which may include:

  • Testing against a broader panel of viruses to determine the spectrum of activity.

  • Mechanism of action studies (e.g., time-of-addition assays, polymerase inhibition assays) to elucidate the specific stage of the viral life cycle being inhibited.[16]

  • Screening against drug-resistant viral strains.

  • In vivo efficacy and toxicity studies in animal models.

This structured approach ensures that resources are focused on compounds with the highest potential for development into safe and effective antiviral therapeutics.[4]

References

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Sartorius. [Link]

  • Antiviral drug discovery - Part 2: From candidates to investigational drugs. Viro-Services. [Link]

  • Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid. National Institutes of Health. [Link]

  • 7 steps for screening antiviral drugs. DIFF Biotech. [Link]

  • A rapid phenomics workflow for the in vitro identification of antiviral drugs. bioRxiv. [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. National Institutes of Health. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health. [Link]

  • Antiviral assay. Bio-protocol. [Link]

  • Targeting viral entry to expand antiviral drug discovery strategies. Drug Target Review. [Link]

  • Screening for Antiviral Activity: MTT Assay. OUCI. [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. National Institutes of Health. [Link]

  • MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed. [Link]

  • Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target. MDPI. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Institutes of Health. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV. ResearchGate. [Link]

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. National Institutes of Health. [Link]

  • Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. ResearchGate. [Link]

  • In vitro methods for testing antiviral drugs. PubMed Central. [Link]

  • Mechanisms of action of ribavirin against distinct viruses. Penn State Research Database. [Link]

  • Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs. PubMed. [Link]

  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. [Link]

  • An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. PubMed. [Link]

  • Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

Sources

Application Note & Protocol: Structural Analysis of Brominated Pyrimidinedione Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

Pyrimidinedione scaffolds are foundational components in a multitude of biologically active molecules, including antiviral and anticancer agents. Understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. However, obtaining high-quality crystals and solving their structures can be a significant bottleneck. A strategic chemical modification—bromination—provides a powerful solution to one of the most fundamental challenges in X-ray crystallography: the phase problem.

The introduction of a bromine atom serves a dual purpose. Chemically, it can modulate the molecule's electronic properties and intermolecular interactions, potentially influencing its biological activity and crystallization propensity.[1] Crystallographically, bromine acts as a "heavy atom," a strong anomalous scatterer of X-rays. This anomalous scattering is the key to solving the phase problem through techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD), which have largely superseded traditional methods like Multiple Isomorphous Replacement (MIR).[2][3] This protocol details a comprehensive workflow, from synthesis to final structural validation, for the analysis of brominated pyrimidinedione derivatives, emphasizing the causality behind each step to ensure robust and reproducible results.

Principle of the Method: Heavy-Atom Phasing

The fundamental challenge in crystallography is that while diffraction experiments measure the intensities (related to the amplitude) of scattered X-rays, the phase information is lost.[4] To reconstruct the electron density map of the molecule, both amplitude and phase are required.

The bromine atom, with its 35 electrons, scatters X-rays much more strongly than lighter atoms like carbon, nitrogen, or oxygen.[5] When the energy of the incident X-ray beam is tuned near bromine's K-absorption edge (~0.92 Å or ~13.47 keV), the scattering becomes "anomalous."[6] This results in a measurable difference in intensity between reflections that are related by inversion symmetry (Friedel pairs). This difference, the anomalous signal, can be leveraged to locate the position of the bromine atom(s) in the crystal lattice. Once the bromine substructure is solved, its calculated phases provide an initial, powerful estimate for the phases of all other reflections, allowing for the calculation of an interpretable electron density map and the building of the complete molecular model.[2]

G cluster_0 The Phase Problem cluster_1 Heavy-Atom Solution Xray X-ray Diffraction Experiment Intensities Measured Intensities (Amplitudes) Xray->Intensities Phases Lost Phase Information Xray->Phases Map Electron Density Map (Cannot Be Calculated) Intensities->Map Phases->Map Substructure Solve Br Substructure Bromine Brominated Pyrimidinedione Anomalous Anomalous Scattering (SAD/MAD Data Collection) InitialPhases Calculate Initial Phases FinalMap Complete Electron Density Map Model Build & Refine Final Structure

Experimental Workflow & Protocols

This workflow is divided into four critical stages: Synthesis & Purification, Crystallization, Data Collection, and Structure Solution & Refinement.

Protocol: Synthesis and Purification

The strategic placement of a bromine atom is the first step. For pyrimidinedione scaffolds, electrophilic bromination at the C5 position is a common and effective strategy.

Objective: To synthesize a 5-bromo-pyrimidinedione derivative with >98% purity suitable for crystallization.

Materials:

  • Pyrimidinedione starting material

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide), if required for radical mechanism

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the pyrimidinedione starting material (1.0 eq) in the chosen solvent.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution. If required, add a catalytic amount of initiator.

  • Reaction: Stir the mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.[7]

  • Purity Verification: Confirm the structure and assess purity (>98%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This high level of purity is critical, as impurities can severely inhibit crystallization.[8]

Protocol: Crystallization Screening & Optimization

Crystallization remains an empirical science, requiring the screening of numerous conditions to find the precise parameters that favor single crystal growth.[9][10]

Objective: To identify initial crystallization "hits" and optimize them to produce diffraction-quality single crystals.

Materials:

  • Purified brominated pyrimidinedione derivative (5-10 mg)

  • Various organic solvents for stock solution (e.g., DMF, DMSO, Acetone)

  • Commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen™, SPT Labtech PACT Premier™)[11]

  • Crystallization plates (e.g., 96-well sitting drop or 24-well hanging drop plates)

  • Microscopes for crystal visualization

Step-by-Step Protocol:

  • Sample Preparation: Prepare a concentrated stock solution of the compound (e.g., 10-20 mg/mL) in a suitable solvent in which it is highly soluble.

  • Screening Setup (Sitting Drop Vapor Diffusion):

    • Using a multi-channel pipette or robotic liquid handler, dispense ~50-100 µL of each screen condition into the reservoirs of a 96-well plate.

    • In the smaller "sitting drop" wells, dispense a 200 nL drop of the compound stock solution and a 200 nL drop of the reservoir solution (1:1 ratio).

    • Seal the plate securely with clear adhesive film.

  • Incubation & Observation: Store the plates in a stable, vibration-free environment (e.g., 20°C). Inspect the drops under a microscope daily for the first week, then weekly. Document any changes, such as clear drops, precipitation, or crystal formation, with images.

  • Optimization: Once initial hits (e.g., microcrystals, needles) are identified, perform optimization. This involves systematically varying the parameters around the hit condition, such as pH, precipitant concentration, and temperature, using a grid screen approach.[11] Advanced techniques like microseeding or using additives can also be employed to improve crystal quality.[8]

Parameter Rationale for Optimization
Precipitant Conc. Fine-tunes the rate of supersaturation, the driving force for crystallization.
pH / Buffer Affects the charge state and conformation of the molecule, influencing packing.
Temperature Alters solubility and nucleation kinetics.
Additives Small molecules (salts, detergents) can stabilize interactions or alter solvent properties.

Table 1: Key parameters for crystallization optimization.

G Compound Purified Compound (in solution) Hit Initial Hit (e.g., microcrystals) Compound->Hit Screen Sparse Matrix Screen (96 conditions) Screen->Hit Optimization Grid Screen Optimization Hit->Optimization Crystal Diffraction-Quality Single Crystal Optimization->Crystal

Protocol: X-ray Diffraction Data Collection

Objective: To collect a complete, high-resolution diffraction dataset suitable for structure solution. A synchrotron source is highly recommended for its high flux and tunable wavelength, which is essential for MAD/SAD experiments.[5]

Materials:

  • Diffraction-quality crystal

  • Cryo-loops

  • Cryoprotectant (e.g., Paratone-N oil, or reservoir solution supplemented with 25% glycerol)

  • Synchrotron beamline or in-house diffractometer

Step-by-Step Protocol:

  • Crystal Harvesting: Carefully loop a single crystal out of its drop. Quickly pass it through the cryoprotectant solution to prevent ice formation during cooling.

  • Flash Cooling: Immediately plunge the loop into liquid nitrogen or place it in a 100 K cryostream on the diffractometer. This vitrifies the solvent, preserving the crystal's integrity.[12]

  • Data Collection Strategy (SAD/MAD):

    • Perform an X-ray fluorescence scan to precisely locate the bromine K-absorption edge.

    • For a SAD experiment, collect a single, highly redundant dataset at the peak wavelength (for maximum anomalous signal).[13]

    • For a MAD experiment, collect datasets at three wavelengths: the peak (f'' max), the inflection point (f' min), and a high-energy remote wavelength.[6]

  • Data Processing: Process the raw diffraction images using software like XDS or HKL2000. This involves indexing the reflections, integrating their intensities, and scaling the data. The output is a reflection file containing h, k, l indices and their corresponding intensities.

Protocol: Structure Solution, Refinement, and Validation

Objective: To solve the phase problem, build an atomic model into the electron density, refine it against the experimental data, and validate its quality.

Materials:

  • Processed reflection file (e.g., .mtz or .hkl)

  • Crystallographic software suite (e.g., SHELX, CCP4, Phenix)[14][15]

Step-by-Step Protocol:

  • Structure Solution (Phasing): Use a program like SHELXD or Phenix.Autosol to locate the bromine atom(s) using the anomalous signal. The program then calculates initial phases based on the heavy-atom substructure.

  • Density Modification: Improve the initial, often noisy, electron density map using solvent flattening and histogram matching algorithms (e.g., in SHELXE or RESOLVE).

  • Model Building: Use a molecular graphics program like Coot to build the pyrimidinedione molecule into the improved electron density map.

  • Refinement: Refine the atomic model (coordinates, B-factors) against the diffraction data using a program like SHELXL or phenix.refine.[15] This is an iterative process of improving the model to better fit the data, interspersed with manual corrections in Coot.

  • Validation: Before final deposition, the structure must be rigorously validated. This involves checking stereochemistry, bond lengths/angles, and key crystallographic metrics.[16] The checkCIF utility is an essential tool for this process.[17]

Metric Description Acceptable Value
Resolution (Å) The level of detail observed in the electron density map.Lower is better (e.g., < 2.0 Å)
R_work Agreement between observed amplitudes and those calculated from the model.< 0.20 (20%)
R_free R-factor calculated for a small subset (5-10%) of reflections not used in refinement. A key indicator to prevent over-fitting the model.[18]< 0.25; should be close to R_work
Completeness (%) Percentage of unique reflections measured.> 95% (overall and in the highest resolution shell)
Ramachandran Plot For macromolecules, assesses the conformational quality of the protein backbone.> 98% in favored/allowed regions

Table 2: Critical crystallographic data and validation metrics.

References

  • Single-wavelength anomalous diffraction. Wikipedia. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]

  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SAD/MAD phasing. ResearchGate. [Link]

  • The magic triangle goes MAD: experimental phasing with a bromine derivative. IUCr Journals. [Link]

  • An overview of heavy-atom derivatization of protein crystals. National Institutes of Health (NIH). [Link]

  • MAD phasing. University of Cambridge. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent. PNAS. [Link]

  • Introduction to phasing. National Institutes of Health (NIH). [Link]

  • Machine learning methods to predict the crystallization propensity of small organic molecules. ResearchGate. [Link]

  • Crystallization Screening. Hampton Research. [Link]

  • Structure validation in chemical crystallography. IUCr Journals. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Screening for phasing atoms in protein crystallography. Elsevier. [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. National Institutes of Health (NIH). [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Facing the phase problem. National Institutes of Health (NIH). [Link]

  • Standards for Crystallographic Publishing. IUCr Journals. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]

  • Screening for phasing atoms in protein crystallography. ResearchGate. [Link]

  • Model validation in Crystallographic Fragment Screening. Oxford Protein Informatics Group. [Link]

  • BC530 2016 X-ray Crystallography Unit Homework. University of Washington. [Link]

  • Techniques in Molecular Biology III (Protein Crystallization for X-ray crystallography). ResearchGate. [Link]

  • Protein X-ray Crystallography and Drug Discovery. National Institutes of Health (NIH). [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PubMed. [Link]

  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the bromination of pyrimidine rings. The pyrimidine core is a cornerstone of many biologically active molecules, and its functionalization is a critical step in discovery chemistry. However, due to the inherent electron-deficient nature of the pyrimidine system, electrophilic bromination can be challenging and is often accompanied by side reactions that complicate purification and reduce yields.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to common issues encountered during these reactions.

Troubleshooting Workflow: Diagnosing Your Bromination Reaction

Before diving into specific issues, use this workflow to diagnose the state of your experiment. This logical progression helps narrow down the potential side reactions or experimental flaws.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Potential Causes & Solutions start Reaction Complete (Verified by TLC/LC-MS) low_yield Problem: Low Conversion / No Reaction start->low_yield multiple_products Problem: Multiple Products start->multiple_products wrong_product Problem: Incorrect Product Structure start->wrong_product cause_reactivity Cause: Low Ring Reactivity Solution: See FAQ 1.1, Guide 1 low_yield->cause_reactivity cause_overbrom Cause: Over-bromination Solution: See FAQ 2.1, Guide 2 multiple_products->cause_overbrom cause_hydrolysis Cause: Hydrolysis Solution: See FAQ 3.1, Guide 3 multiple_products->cause_hydrolysis wrong_product->cause_hydrolysis cause_sidechain Cause: Side-Chain Bromination Solution: See FAQ 4.1, Guide 4 wrong_product->cause_sidechain

Caption: General diagnostic workflow for pyrimidine bromination issues.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common problems in a question-and-answer format, providing the underlying chemical principles and actionable protocols to resolve them.

Problem 1: My reaction is sluggish or gives a very low yield of the desired 5-bromopyrimidine.
FAQ 1.1: Why is my pyrimidine substrate unreactive towards bromination?

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms.[1] This electronic nature deactivates the ring towards electrophilic aromatic substitution, making reactions like bromination significantly more challenging than with electron-rich aromatics like benzene or phenol. The C-5 position is the least electron-deficient and therefore the most favorable site for electrophilic attack, but the overall activation energy can still be high.[1] If your pyrimidine ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), this deactivation is even more pronounced, often leading to no reaction under standard conditions.

Troubleshooting Guide 1: Enhancing Reactivity with Lewis Acids

For deactivated or stubborn substrates, the electrophilicity of the brominating agent must be increased. Using a Lewis acid catalyst in conjunction with a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) can dramatically improve reaction rates and yields. The Lewis acid coordinates with the brominating agent, polarizing the Br-N bond and creating a more potent "Br⁺" source.

Protocol: Lewis Acid-Enhanced Bromination of a Uridine Derivative with DBH

This protocol is adapted from methodologies proven effective for nucleoside bromination.[2]

Materials:

  • 2′,3′,5′-tri-O-acetyluridine (1.0 equiv)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55-1.1 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Dissolve the uridine substrate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add DBH (0.55 equiv). Note: Although DBH can deliver two bromine equivalents, using a slight deficit can prevent over-bromination if the substrate is reactive.

  • Add TMSOTf (0.55 equiv) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at ambient temperature. Monitor progress by TLC or LC-MS every 1-2 hours. For highly deactivated systems, gentle heating (e.g., 40°C) may be required.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography to yield the 5-bromo product.

Self-Validation: The use of CH₂Cl₂ is often advantageous as the pure product can sometimes be obtained after a simple aqueous workup, without the need for chromatography.[2] Compare the ¹H NMR of the product to the starting material; a disappearance of the C5-H proton signal is expected.

Problem 2: My analysis shows multiple products, including one with a mass corresponding to dibromination.
FAQ 2.1: What is causing over-bromination of my pyrimidine ring?

Over-bromination, typically yielding a 5,5-dibromo adduct, occurs when an excess of the brominating agent is present, especially with activated pyrimidine substrates (e.g., uracils, pyrimidinones).[3] The mechanism is not a simple second electrophilic substitution. Instead, after the initial formation of the 5-bromopyrimidine, a second equivalent of bromine can add across the C5-C6 double bond to form a 5,5-dibromo-6-hydroxyhydro-pyrimidine intermediate, particularly in the presence of water.[3] This stable, non-aromatic intermediate may be a major side product.

G Pyrimidine Pyrimidine Substrate (e.g., Uracil) Bromopyrimidine 5-Bromopyrimidine (Desired Product) Pyrimidine->Bromopyrimidine + Br+ Dibromo_intermediate 5,5-Dibromo-6-hydroxy -hydropyrimidine (Side Product) Bromopyrimidine->Dibromo_intermediate + Br2, H2O (Excess Reagent)

Caption: Simplified pathway showing the formation of an over-brominated side product.

Troubleshooting Guide 2: Stoichiometrically Controlled Bromination with NBS

The key to preventing over-bromination is precise control over the stoichiometry of the brominating agent. Using N-Bromosuccinimide (NBS), a solid reagent that is easy to weigh accurately, is preferable to using liquid bromine.

Protocol: Selective Monobromination with NBS

This protocol is a general method for electron-rich pyrimidines.[1]

Materials:

  • Pyrimidine substrate (e.g., 2-aminopyrimidine) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv, freshly recrystallized)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve the pyrimidine substrate in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath. This helps control the reaction rate and selectivity.

  • Add NBS (1.0 equiv) in a single portion. It is critical to use freshly recrystallized NBS, as decomposed NBS can contain free bromine, leading to side reactions.[4][5]

  • Stir the mixture at 0°C, allowing it to slowly warm to room temperature over 1-2 hours. Monitor the reaction closely by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS or bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography or recrystallization.

Self-Validation: The use of exactly one equivalent of high-purity NBS is the primary control point. The immediate quench upon completion prevents further reaction.

Problem 3: My mass spectrum shows an unexpected peak corresponding to a hydroxy-pyrimidine.
FAQ 3.1: How can hydrolysis occur during my bromination reaction?

Hydrolysis, the replacement of a bromine atom with a hydroxyl group, is a significant side reaction, particularly with dibromo- or activated bromopyrimidines. There are two primary sources:

  • Water in the Reaction: The presence of water in the solvent can be problematic. N-Bromosuccinimide can hydrolyze in the presence of water to form hypobromous acid, altering the reactive species.[6] More critically, water can act as a nucleophile in the workup, especially if acidic conditions are used, leading to hydrolysis of the product.[7]

  • Harsh Workup Conditions: Quenching the reaction with strong acid or performing an acidic workup can promote the hydrolysis of the C-Br bond, which is susceptible to nucleophilic attack, particularly at positions 2, 4, or 6.

Troubleshooting Guide 3: Protocol for Anhydrous Bromination

To prevent hydrolysis, the reaction and workup must be performed under strictly anhydrous conditions.

Materials:

  • Pyrimidine substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv, recrystallized and dried in a vacuum oven)

  • Anhydrous Carbon Tetrachloride (CCl₄) (Note: Use in a certified fume hood with appropriate safety precautions).

  • Barium carbonate (BaCO₃) (optional, as an acid scavenger)[5]

  • Anhydrous solvents for workup (e.g., diethyl ether, hexanes)

Procedure:

  • Ensure all glassware is flame-dried or oven-dried immediately before use.

  • To a flask under an inert atmosphere, add the pyrimidine substrate, anhydrous CCl₄, and NBS.

  • If the substrate or product is acid-sensitive, add a small amount of BaCO₃ to neutralize any HBr that may form.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate).

  • Monitor the reaction by TLC (quenching a small aliquot for analysis).

  • Upon completion, filter the reaction mixture to remove succinimide and BaCO₃.

  • Wash the solids with a small amount of anhydrous CCl₄ or diethyl ether.

  • Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or "dry" column chromatography (slurry packed with anhydrous solvent).

Self-Validation: The rigorous exclusion of water is the key. Using an acid scavenger like BaCO₃ provides an additional layer of protection against acid-catalyzed hydrolysis.[5]

Problem 4: My NMR indicates that bromination occurred on a side-chain methyl group instead of the ring.
FAQ 4.1: Why did I get side-chain bromination instead of ring bromination?

This is a classic case of competing reaction pathways. N-Bromosuccinimide is a versatile reagent that can act as a source for both electrophilic bromine (for aromatic substitution) and radical bromine (for allylic/benzylic substitution).[4][8]

  • Electrophilic Ring Bromination: Favored in polar, aprotic solvents (like DMF, MeCN). The polar solvent helps to stabilize the charged intermediates of the electrophilic substitution mechanism.

  • Radical Side-Chain Bromination (Wohl-Ziegler Reaction): Favored in non-polar solvents (like CCl₄) and is initiated by light or a radical initiator (like AIBN or benzoyl peroxide).[5] The reaction proceeds via a stable benzylic-type radical on the methyl group attached to the pyrimidine ring.

If your protocol uses conditions that inadvertently promote radical formation (e.g., non-polar solvent, exposure to UV light, presence of peroxides in old solvents), you risk favoring the undesired side-chain bromination.[9]

G cluster_0 Starting Material cluster_1 Reaction Conditions & Pathways cluster_2 Products start Methyl-Substituted Pyrimidine + NBS electrophilic Polar Solvent (DMF) No Initiator start->electrophilic Favors Electrophilic Path radical Non-Polar Solvent (CCl4) Radical Initiator / Light start->radical Favors Radical Path ring_bromo Ring Bromination (Desired Product) electrophilic->ring_bromo side_chain_bromo Side-Chain Bromination (Side Product) radical->side_chain_bromo

Caption: Competing pathways for the bromination of a methyl-pyrimidine with NBS.

Troubleshooting Guide 4: Protocol for Selective Electrophilic Ring Bromination

To ensure bromination occurs on the aromatic ring, conditions must be chosen to explicitly favor the electrophilic pathway.

Materials:

  • Methyl-substituted pyrimidine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv, recrystallized)

  • Anhydrous Dimethylformamide (DMF)

  • Aluminum foil

  • Standard glassware, magnetic stirrer

Procedure:

  • Dissolve the methyl-pyrimidine substrate in anhydrous DMF in a round-bottom flask.

  • Wrap the flask in aluminum foil to completely exclude light. This is a critical step to inhibit radical chain initiation.

  • Add NBS in a single portion at room temperature.

  • Stir the reaction in the dark. Monitor progress by TLC. The reaction should be complete within a few hours for most substrates.

  • Perform an aqueous workup as described in Guide 2, quenching with sodium thiosulfate.

  • Purify the product by column chromatography.

Self-Validation: The exclusion of light and the use of a polar aprotic solvent are the primary controls. Running a parallel reaction without foil may show an increase in the side-chain brominated product, confirming the methodology.

Summary Table: Side Reactions & Mitigation
Observed Problem Common Side Reaction Primary Cause Recommended Solution
Low/No YieldIncomplete ReactionInsufficient electrophilicity of the brominating agent for the deactivated pyrimidine ring.Use a stronger brominating system (e.g., DBH/Lewis Acid) or harsher conditions (high temp).[2][10]
High MW ImpuritiesOver-bromination / DibrominationExcess brominating agent; reaction with activated substrates.[3]Use precise stoichiometry (1.0-1.05 equiv) of a solid reagent like NBS; cool the reaction.
M+16 Peak in MSHydrolysisPresence of water in solvents or reagents; acidic workup conditions.[6][7]Use rigorously anhydrous conditions; employ an acid scavenger like BaCO₃.[5]
Isomeric ProductSide-Chain BrominationRadical reaction conditions (non-polar solvent, light, radical initiator).[4][9]Use a polar aprotic solvent (DMF, MeCN) and exclude light by wrapping the flask in foil.
References
  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health (NIH). [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Elsevier. [Link]

  • Process for bromination of pyrimidine.
  • Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. PubMed. [Link]

  • N-Bromosuccinimide. Self-published. [Link]

  • Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. ResearchGate. [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health (NIH). [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru Chemicals. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. ResearchGate. [Link]

  • Hydrolysis of NBS to produce hypobromous acid/monovalent bromine. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of pyrimidine bromination and achieve optimal results in your experiments.

Introduction to the Synthesis of 5-Bromopyrimidines

5-Bromopyrimidines are pivotal building blocks in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of a diverse range of biologically active compounds.[1] The strategic placement of a bromine atom on the pyrimidine ring opens up a gateway for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes direct electrophilic substitution, like bromination, more challenging compared to electron-rich aromatic systems.[2] Consequently, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient carbon on the ring.[2] This guide will delve into the common methods for achieving this transformation, the challenges you may encounter, and how to systematically overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-bromopyrimidines?

A1: The most prevalent methods for the synthesis of 5-bromopyrimidines include:

  • Direct Bromination with Molecular Bromine (Br₂): A traditional method that often requires elevated temperatures and acidic conditions.[1][2]

  • Bromination with N-Bromosuccinimide (NBS): A more versatile and easier-to-handle alternative to liquid bromine, often used in polar aprotic solvents.[2]

  • Bromination with Other N-bromo Reagents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) offer another alternative for bromination under various conditions.

Q2: How do substituents on the pyrimidine ring affect the bromination reaction?

A2: Substituents have a significant impact on the reactivity of the pyrimidine ring towards electrophilic bromination.

  • Activating Groups: Electron-donating groups (e.g., -NH₂, -OH, -OR) increase the electron density of the ring, making it more susceptible to electrophilic attack. These groups generally facilitate the reaction and are ortho, para-directing. In the case of pyrimidine, they direct the incoming electrophile to the C-5 position.

  • Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring, making electrophilic substitution more difficult. Harsher reaction conditions may be required when these groups are present.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficiently Activating Substrate: If your pyrimidine ring is substituted with electron-withdrawing groups, the reaction may be sluggish.

  • Inactive Brominating Agent: N-Bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results.[3]

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be too short.

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

Q4: I am seeing multiple spots on my TLC. What could be the byproducts?

A4: The formation of multiple products can be due to:

  • Over-bromination: Especially with highly activated pyrimidine rings, a second bromine atom can be introduced, leading to the formation of dibromo-pyrimidines.

  • Side reactions of the brominating agent: For example, NBS can participate in side reactions, especially in the presence of water.[3]

  • Degradation of starting material or product: Under harsh reaction conditions (e.g., high temperature, strong acid), the pyrimidine ring or its substituents may degrade.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice for the most common methods used in the synthesis of 5-bromopyrimidines.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

This classic method involves the direct use of liquid bromine, often in an inert solvent and at elevated temperatures.[1]

Troubleshooting Guide: Direct Bromination with Br₂

Problem Potential Cause Solution
Low or No Reaction Pyrimidine ring is not sufficiently activated.Consider using the pyrimidine as its hydrogen halide salt to increase its reactivity.[1][2]
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
Over-bromination (Dibromo-product formation) The pyrimidine ring is highly activated.Use a stoichiometric amount of bromine or add it dropwise to the reaction mixture to maintain a low concentration.
Reaction time is too long.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult to Control/Exothermic Reaction The reaction is highly exothermic.Add the bromine dropwise and use an ice bath to control the reaction temperature.
Product Purification Issues The product is contaminated with unreacted bromine.Quench the reaction with a solution of sodium thiosulfate to remove excess bromine before workup.

Experimental Protocol: Synthesis of 5-Bromopyrimidine using Br₂

Materials:

  • Pyrimidine hydrochloride

  • Nitrobenzene (or another inert aromatic solvent like o-dichlorobenzene)

  • Bromine (Br₂)

  • Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

Procedure:

  • Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

  • Heat the mixture to a temperature range of 125°C to 135°C with stirring.[1]

  • Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.[1] The addition rate should be controlled to maintain a smooth reaction.

  • After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Proceed with the appropriate work-up and purification steps (e.g., neutralization, extraction, and crystallization or distillation) to isolate the 5-bromopyrimidine product.

Method 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for bromination due to its ease of handling compared to liquid bromine.[2] It is an effective electrophilic brominating agent, often used in polar aprotic solvents.[2]

Troubleshooting Guide: Bromination with NBS

Problem Potential Cause Solution
Low Yield/Incomplete Reaction NBS is old or impure.Use freshly recrystallized NBS. Impure NBS may be slightly yellow or brown due to the presence of bromine.[3]
Reaction conditions are too mild.Consider adding a catalytic amount of a Lewis acid or a radical initiator (like AIBN or benzoyl peroxide) depending on the substrate and desired mechanism.
Presence of water.Ensure anhydrous conditions, as water can hydrolyze NBS and the desired product.[3]
Formation of α-bromoketones or dibromo compounds Side reactions of NBS.Use freshly recrystallized NBS and carefully control the stoichiometry.[3]
Poor regioselectivity The substrate has multiple potential sites for bromination.The choice of solvent can influence regioselectivity. For example, using DMF as a solvent can give high levels of para-selectivity in the bromination of some aromatic compounds.[3]
Difficult Purification The product is contaminated with succinimide.Succinimide is soluble in water. An aqueous workup should effectively remove it.

Experimental Protocol: Electrophilic Bromination with NBS

Materials:

  • Pyrimidine substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or another suitable polar aprotic solvent

  • Magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

  • Stir the resulting mixture at 0°C for 30 minutes.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or by crystallization to afford the pure brominated pyrimidine.[1]

Visualization of Key Processes

Reaction Mechanism and Potential Side Reactions

The following diagram illustrates the generally accepted mechanism for electrophilic aromatic bromination of a pyrimidine ring and highlights potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Pyrimidine Substrate B Arenium Ion Intermediate A->B + Br+ (from Brominating Agent) H Degradation A->H Harsh Conditions C 5-Bromopyrimidine (Desired Product) B->C - H+ D Over-bromination C->D + Br+ (excess) C->H Harsh Conditions E Dibromo-pyrimidine D->E F Hydrolysis of Brominating Agent G Inactive Species F->G I Decomposition Products H->I BrominatingAgent Brominating Agent BrominatingAgent->F + H2O

Caption: Electrophilic bromination mechanism and common side reactions.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 5-bromopyrimidines.

G cluster_low_yield Troubleshooting Low Yield cluster_multiple_spots Troubleshooting Impurities cluster_purification Improving Purification Start Reaction Outcome Unsatisfactory TLC Analyze by TLC/LC-MS Start->TLC Problem Identify the Problem TLC->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield Low Conversion MultipleSpots Multiple Spots / Impurities Problem->MultipleSpots Multiple Products PurificationIssue Purification Difficulty Problem->PurificationIssue Other LY_Cause1 Check Reagent Activity (e.g., NBS) LowYield->LY_Cause1 LY_Cause2 Optimize Reaction Conditions (Temp, Time) LowYield->LY_Cause2 LY_Cause3 Check Substrate Activation LowYield->LY_Cause3 LY_Cause4 Ensure Anhydrous Conditions LowYield->LY_Cause4 MS_Cause1 Control Stoichiometry to Prevent Over-bromination MultipleSpots->MS_Cause1 MS_Cause2 Use Freshly Purified Reagents MultipleSpots->MS_Cause2 MS_Cause3 Modify Workup to Remove Byproducts (e.g., succinimide) MultipleSpots->MS_Cause3 MS_Cause4 Consider Milder Reaction Conditions MultipleSpots->MS_Cause4 P_Strategy1 Optimize Crystallization Solvents PurificationIssue->P_Strategy1 P_Strategy2 Optimize Column Chromatography (Solvent System, Gradient) PurificationIssue->P_Strategy2 P_Strategy3 Aqueous Wash to Remove Water-Soluble Impurities PurificationIssue->P_Strategy3

Caption: A systematic workflow for troubleshooting common synthesis problems.

Data Presentation: Comparison of Bromination Methods

The following table provides a qualitative comparison of the most common methods for the synthesis of 5-bromopyrimidines to aid in the selection of the most appropriate method for your specific application.

Method Reagent Typical Conditions Advantages Disadvantages
Direct Bromination Br₂High temperature (e.g., 125-135°C), inert solventWell-established, can be high-yielding for certain substrates.[1]Requires handling of highly corrosive and toxic liquid bromine, harsh reaction conditions, potential for over-bromination.
NBS Bromination N-BromosuccinimideMilder conditions (e.g., 0°C to reflux), polar aprotic solventsEasier and safer to handle than Br₂, versatile, good for many substrates.[2]Reagent can decompose on storage, potential for side reactions if not used correctly.[3]
DBH Bromination 1,3-dibromo-5,5-dimethylhydantoinCan be used under various conditions, including with Lewis acid catalysisAnother solid, easy-to-handle brominating agent.May require optimization for specific substrates.

Safety First: Handling Brominating Agents

Molecular Bromine (Br₂):

  • Hazards: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can cause severe respiratory damage.

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Have a bromine spill kit readily available.

N-Bromosuccinimide (NBS):

  • Hazards: Irritant, can cause skin and eye irritation. Can decompose over time to release bromine. Reactions involving NBS are often exothermic.

  • Precautions: Avoid inhalation of dust. Store in a refrigerator to minimize decomposition.[3] Use in a well-ventilated area. Wear standard PPE. Be cautious of exothermic reactions, especially on a large scale.

References

  • N-Bromosuccinimide. (2019, July 6). In Wikipedia. [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025, August 6). ResearchGate. [Link]

  • US3956301A - Process for bromination of pyrimidine. (1976, May 11).

Sources

Technical Support Center: Purification of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these critical building blocks. Brominated pyrimidines are essential intermediates in the synthesis of a vast array of biologically active compounds.[1] However, their purification can be a significant bottleneck due to the nature of bromination reactions and the physicochemical properties of the products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and practical, field-proven experience to ensure you can achieve the desired purity and yield for your downstream applications.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific, common problems encountered during the purification of brominated pyrimidines in a question-and-answer format.

Issue 1: My purified brominated pyrimidine is still colored (yellow/brown).

Probable Cause: This discoloration is a common indicator of residual bromine (Br₂) or N-bromosuccinimide (NBS) from the bromination reaction.[2]

Solution:

  • Chemical Quenching: Before initiating your primary purification method, wash the crude reaction mixture with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at quenching unreacted bromine.[2][3][4][5] The disappearance of the characteristic bromine color will signal the completion of this step.[2][3]

  • Activated Carbon Treatment: If color persists after washing, dissolving the crude product in an appropriate organic solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. The carbon can then be easily removed by filtration through a pad of Celite.[2]

  • Recrystallization: A carefully selected recrystallization protocol is excellent for excluding colored impurities from the crystal lattice of your product.[2]

Issue 2: I'm struggling to remove unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide.

Probable Cause: Succinimide, the byproduct of NBS bromination, is often soluble in polar organic solvents, making its removal by simple extraction challenging. It can also co-elute with the desired product during column chromatography.[3]

Solution:

  • Aqueous Workup: A thorough aqueous workup is the first and most crucial step.[3] Wash the organic layer containing your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][6] This will help to remove the majority of the succinimide.[3] Follow this with a brine wash (saturated NaCl solution) to remove residual water before drying the organic layer.[3]

  • Precipitation/Filtration: In some cases, particularly when using non-polar reaction solvents like chloroform, succinimide may precipitate out of the reaction mixture.[6] In such instances, it can be removed by simple filtration.

  • Optimized Column Chromatography: If co-elution is an issue, adjusting the polarity of your mobile phase is key. A less polar eluent system will typically increase the retention of the more polar succinimide on the silica gel, allowing for better separation from your less polar brominated pyrimidine.

Issue 3: I have a mixture of regioisomers that are difficult to separate by column chromatography.

Probable Cause: Bromination of substituted pyrimidines can sometimes lead to the formation of regioisomers, which often have very similar polarities, making their separation by standard chromatographic techniques challenging.[7]

Solution:

  • Solvent System Screening (TLC): Before attempting a large-scale column, screen various solvent systems using Thin Layer Chromatography (TLC).[7] Experiment with different ratios of common solvents like ethyl acetate and hexanes, or try alternative systems such as toluene/ethyl acetate.[7] The goal is to find a system that provides the best possible separation (difference in Rf values) between the isomers.

  • Recrystallization: Fractional recrystallization can be a powerful tool for separating isomers. This requires careful selection of a solvent or solvent system where the solubility of the two isomers differs significantly.[2] This process often involves some trial and error.[2][7]

  • Preparative HPLC: For particularly challenging separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale may be necessary.[8][9] Both normal-phase and reverse-phase HPLC can be explored.[8][9]

Issue 4: My product is degrading on the silica gel column.

Probable Cause: Silica gel is slightly acidic and can cause the degradation of sensitive compounds, including some brominated pyrimidines.[2] This can manifest as streaking on a TLC plate or the appearance of new, lower Rf spots during chromatography.[2]

Solution:

  • Use of Neutralized or Deactivated Silica: Consider using deactivated or neutral silica gel for your column. You can also neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine, in your eluent.[2]

  • Minimize Residence Time: Elute your compound as quickly as possible without sacrificing separation.[2] A faster flow rate can reduce the contact time between your compound and the acidic stationary phase.

  • Alternative Stationary Phases: If degradation persists, consider alternative stationary phases such as alumina or reverse-phase C18 silica.

Issue 5: I'm observing dehalogenation of my brominated pyrimidine during purification.

Probable Cause: The carbon-bromine bond can be labile under certain conditions.[10] Exposure to certain nucleophiles, bases, or even prolonged heating can lead to the loss of the bromine atom. The C-Br bond dissociation energy is lower than that of C-Cl or C-F bonds, making debromination a potential side reaction.[10]

Solution:

  • Mild Purification Conditions: Avoid harsh basic or acidic conditions during workup and purification. Use mild bases like sodium bicarbonate for washes instead of stronger bases like sodium hydroxide.

  • Control Temperature: Avoid excessive heating during solvent removal (rotoevaporation) or recrystallization.

  • Inert Atmosphere: For particularly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradative side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying brominated pyrimidines?

A1: The most common and effective purification methods are:

  • Column Chromatography: This is a versatile technique that separates compounds based on their polarity.[1][11] It is often the go-to method for removing a wide range of impurities.

  • Recrystallization: This method is excellent for obtaining highly pure crystalline material, provided a suitable solvent can be found.[2][3] It relies on the difference in solubility between the desired product and impurities at different temperatures.[2]

  • Aqueous Extraction/Washing: This is a crucial first step after the reaction to remove water-soluble byproducts and reagents.[3]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined empirically using TLC. A good starting point for many brominated pyrimidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The goal is to achieve an Rf value for your desired compound in the range of 0.2-0.4 on the TLC plate, with good separation from any impurities.

Q3: What are the key considerations for successful recrystallization?

A3: The key is solvent selection. An ideal solvent will dissolve your compound well at its boiling point but poorly at low temperatures.[2] The process should involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to promote the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.

Q4: How can I assess the purity of my final brominated pyrimidine product?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.[]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[3]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[11]

  • Sample Loading: Dissolve your crude brominated pyrimidine in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.[3][11]

  • Elution: Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.[13]

  • Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified brominated pyrimidine.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating to find a suitable one.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.[14]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[14]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).[14]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold solvent.[14]

  • Drying: Dry the purified crystals in a vacuum oven.[14]

IV. Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow start Crude Brominated Pyrimidine workup Aqueous Workup (e.g., NaHCO3, Brine) start->workup tlc TLC Analysis of Crude Product workup->tlc one_spot Single Spot on TLC? tlc->one_spot recrystallize Recrystallization one_spot->recrystallize Yes isomers Separable Isomers or Impurities? one_spot->isomers No pure_product Pure Product recrystallize->pure_product column Column Chromatography column->pure_product isomers->recrystallize No (baseline or inseparable) isomers->column Yes

Caption: A decision-making workflow for selecting the appropriate purification method.

V. Data Presentation

Table 1: Common TLC Solvent Systems for Brominated Pyrimidines
Solvent System (v/v)Typical ApplicationNotes
Hexanes / Ethyl Acetate General purpose for moderately polar compounds.The ratio is adjusted based on the polarity of the specific brominated pyrimidine.
Dichloromethane / Methanol For more polar brominated pyrimidines.A small percentage of methanol (1-5%) is often sufficient.
Toluene / Ethyl Acetate Can provide different selectivity for separating isomers.[7]Useful when hexanes/ethyl acetate systems fail to give adequate separation.

Note: The optimal solvent system is highly dependent on the specific substituents on the pyrimidine ring and should be determined experimentally.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem.

  • BenchChem. (2025). Work-up procedure to remove unreacted NBS from bromination reaction. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds. BenchChem.

  • Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry.

  • Google Patents. (1976). Process for bromination of pyrimidine.

  • MDPI. (2017). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).

  • Elsevier. (2010). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.

  • National Institutes of Health. (2017). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?.

  • Quora. (2020). How to remove bromine from a reaction mixture?.

  • University of Rochester, Department of Chemistry. (2026). Workup: Bromine or Iodine.

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.

  • National Institutes of Health. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

  • ResearchGate. (2025). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide.

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.

  • ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method.

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.

  • Wikipedia. (n.d.). Dehalogenation.

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography | Request PDF.

  • LibreTexts. (2021). Column Chromatography.

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

  • BenchChem. (2025). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.

Sources

Preventing dehalogenation of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a primary focus on preventing its dehalogenation.

Introduction: Understanding the Instability of this compound

This compound is a valuable synthetic intermediate. However, its utility can be compromised by its inherent instability, leading to the loss of the bromine atom at the 5-position to form the undesired byproduct, 5-methyldihydropyrimidine-2,4(1H,3H)-dione. This dehalogenation is a common challenge faced by researchers. The underlying cause of this instability is the nature of the carbon-bromine (C-Br) bond, which is the weakest among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) and therefore more susceptible to cleavage.[1]

This guide will provide a structured approach to understanding and mitigating the dehalogenation of this compound, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) about Dehalogenation

Q1: What are the primary causes of dehalogenation of this compound?

A1: Dehalogenation of this compound can be triggered by several factors, primarily:

  • Nucleophilic Attack: The electron-deficient carbon atom at the 5-position is susceptible to attack by nucleophiles. This can lead to the displacement of the bromide ion. Common laboratory nucleophiles include certain solvents, buffers (e.g., those containing thiols), and reagents used in subsequent reaction steps.

  • Reductive Cleavage: The C-Br bond can be cleaved by reducing agents or through electrochemical reduction. This process often involves single-electron transfer (SET) mechanisms, leading to the formation of a radical intermediate that then abstracts a hydrogen atom from the surrounding medium.

  • Photochemical Decomposition: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, generating a bromine radical and a pyrimidine radical.[2][3] This is a common degradation pathway for many brominated organic compounds.

  • Basic Conditions: While not as extensively documented for this specific molecule, related α-halo carbonyl compounds can be unstable in the presence of strong bases, which can promote elimination reactions.

  • Thermal Stress: Although generally stable at room temperature, elevated temperatures can provide the energy required to overcome the activation barrier for dehalogenation, especially in the presence of other contributing factors.

Q2: How does the structure of this compound contribute to its instability?

A2: The dihydropyrimidine ring is a saturated heterocyclic system, which means it lacks the aromatic stability of its uracil analogue. The bromine atom is situated at a tertiary carbon, which can influence the reaction mechanism. The presence of two carbonyl groups in the ring acts as electron-withdrawing groups, which can affect the electron density around the C-Br bond. The methyl group at the 5-position introduces steric bulk and has an electron-donating effect, which may subtly influence the stability of the C-Br bond and the reactivity of the molecule.[4][5][6][7][8]

Q3: Are there any general handling and storage recommendations to minimize dehalogenation?

A3: Yes, proper handling and storage are crucial. Based on information for the target molecule and its analogues, the following practices are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7] Refrigeration is often recommended for long-term storage of similar compounds.

  • Inert Atmosphere: For long-term storage or when handling sensitive reactions, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can participate in degradation pathways.

  • Light Protection: Always protect the compound from light by using amber vials or by wrapping containers with aluminum foil.[2][3]

  • Solvent Selection: Be mindful of the solvents used. Protic solvents with nucleophilic character should be used with caution. Aprotic solvents are generally preferred.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving dehalogenation issues during your experimental workflow.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Significant dehalogenation observed after synthesis and workup. Reaction Conditions: Reductive reagents, prolonged reaction times at elevated temperatures, or nucleophilic reagents/solvents used in the synthesis.1. Re-evaluate Reagents: Scrutinize all reagents for potential reducing agents. 2. Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions. 4. Solvent Choice: If possible, use non-nucleophilic, aprotic solvents.
Dehalogenation occurs during purification by column chromatography. Stationary Phase: The silica gel or alumina used in column chromatography can have acidic or basic sites that catalyze dehalogenation. Solvent System: Certain solvents in the mobile phase may promote degradation.1. Neutralize Stationary Phase: Use deactivated (neutral) silica gel or alumina. This can be prepared by washing the stationary phase with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) followed by the eluent alone. 2. Alternative Purification: Consider alternative purification methods such as recrystallization or preparative HPLC with a suitable column and mobile phase. 3. Rapid Purification: Perform the chromatography as quickly as possible to minimize the contact time of the compound with the stationary phase.
Compound degrades upon storage. Improper Storage Conditions: Exposure to light, moisture, or oxygen. The storage container may not be inert.1. Optimize Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperature (e.g., in a refrigerator or freezer). 2. Purity Check: Ensure the stored compound is of high purity. Impurities can sometimes catalyze decomposition.
Dehalogenation is observed during analytical measurements (e.g., HPLC, GC). Analytical Conditions: High temperatures in a GC inlet, or an inappropriate mobile phase pH in HPLC can induce degradation.1. HPLC: Use a buffered mobile phase with a neutral or slightly acidic pH. Avoid highly basic conditions.[9][10] 2. GC-MS: If GC-MS is necessary, use a lower inlet temperature and a fast temperature ramp. However, HPLC-MS is generally the preferred method for this type of compound to avoid thermal degradation.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receipt and Initial Storage: Upon receiving this compound, immediately store it in a cool (2-8 °C), dry, and dark environment.

  • Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions with each use.

  • Inert Atmosphere: Before sealing the vials for storage, flush them with an inert gas like argon or nitrogen.

  • Weighing and Dispensing: When weighing the compound, do so in a controlled environment with low humidity. Minimize the time the container is open.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept under the same cool, dark, and inert conditions as the solid material. The stability in various solvents should be experimentally determined (see Protocol 2).

Protocol 2: Analytical Method for Monitoring Dehalogenation by HPLC-UV

This protocol provides a starting point for developing a robust HPLC method to separate and quantify this compound from its dehalogenated product.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 15-20 minutes. The exact gradient will need to be optimized to achieve baseline separation. A good starting point is a linear gradient.

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • Monitor at a wavelength where both the parent compound and the dehalogenated product have significant absorbance (e.g., in the range of 210-280 nm). A photodiode array (PDA) detector is recommended to determine the optimal wavelength and to check for peak purity.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare calibration standards of both this compound and, if available, the dehalogenated product (5-methyldihydropyrimidine-2,4(1H,3H)-dione).

    • Construct a calibration curve by plotting peak area against concentration.

    • The percentage of dehalogenation can be calculated from the relative peak areas.

Part 4: Visualizing the Dehalogenation Problem and Solutions

Diagram 1: Key Factors Leading to Dehalogenation

Dehalogenation_Factors cluster_causes Potential Causes of Dehalogenation cluster_compound Target Compound cluster_product Degradation Product Nucleophiles Nucleophiles Parent_Compound This compound Nucleophiles->Parent_Compound Attack at C5 Reducing Agents Reducing Agents Reducing Agents->Parent_Compound Reductive Cleavage UV Light UV Light UV Light->Parent_Compound Photolysis High Temperature High Temperature High Temperature->Parent_Compound Thermal Decomposition Basic pH Basic pH Basic pH->Parent_Compound Elimination Dehalogenated_Product 5-Methyldihydropyrimidine-2,4(1H,3H)-dione Parent_Compound->Dehalogenated_Product Loss of Br

Caption: Factors that can induce the dehalogenation of the target compound.

Diagram 2: Workflow for Preventing Dehalogenation

Prevention_Workflow Start Start: Handling this compound Storage Proper Storage (Cool, Dark, Dry, Inert) Start->Storage Reaction Reaction Setup (Low Temp, Inert Atm., Non-nucleophilic Solvents) Storage->Reaction Purification Purification Strategy (Neutral Stationary Phase, Rapid Elution) Reaction->Purification Analysis Analytical Monitoring (HPLC-UV/MS, Neutral/Acidic pH) Purification->Analysis End Stable Compound Analysis->End

Caption: A recommended workflow to maintain the stability of the compound.

References

  • Ueno, R., Shimizu, T., & Shirakawa, E. (2016). A SET-Based Reductive Dehalogenation of Aryl Halides with 2-Propanol. Synlett, 27(05), 747-750. [Link]

  • Wikipedia. (n.d.). Dehalogenation. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1991). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 20. [Link]

  • Fang, L., Huang, J., Yu, G., & Wang, L. (2008). Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. Chemosphere, 71(2), 258–267. [Link]

  • De Clercq, E. (2009). The history of 5-substituted 2'-deoxyuridines as antiviral drugs. Antiviral Chemistry and Chemotherapy, 19(4), 153-167.
  • Seko, M., et al. (2021). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 12(3), 1137-1145. [Link]

  • Rajaraman, G., et al. (2017). Influence of Steric and Electronic Effects in Structure‐Activity Relationships of Schiff Base Ligands: Green Synthesis, Characterization, DFT/TD‐DFT Calculations, Molecular Docking and Biological Studies. ChemistrySelect, 2(35), 11631-11643. [Link]

  • Datta, S., & Limpanuparb, T. (2017). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • Pospíšil, J., et al. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(16), 2965-2971. [Link]

  • Raines, R. T. (2000). An electronic effect on protein structure. Protein Science, 9(8), 1595-1600. [Link]

  • Szymańska, E., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 786018. [Link]

  • Ivanović, J., et al. (2013). Stability of ramipril in the solvents of different pH. Acta Poloniae Pharmaceutica, 70(3), 437-443. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for: A general and efficient method for the synthesis of N-aryl- and N-alkyl-substituted 5,6-dihydrouracils. [Link]

  • Moen, J. U., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

  • De Santis, A., et al. (2022). Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. Journal of Environmental Chemical Engineering, 10(1), 106969. [Link]

  • Sekiguchi, K., & Obi, N. (1961). Studies on the absorption of eutectic mixture. I. A comparison of the behavior of eutectic mixture of sulfathiazole and that of ordinary sulfathiazole in man. Chemical and Pharmaceutical Bulletin, 9(11), 866-872.
  • InChI Key. (n.d.). (5S)-5-bromo-5,6-dihydrouracil. Retrieved January 14, 2026, from [Link]

  • Cech, D., et al. (1975). Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines. Nucleic Acids Research, 2(11), 2177-2182. [Link]

  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. Organic Chemistry Tutor. [Link]

  • YouTube. (2021, October 21). Dehalogenation By E2 Mechanism | Chemistry | Amazon Academy JEE [Video]. Amazon Academy JEE. [Link]

  • Wolf, C. R., et al. (1984). The mechanism of the reductive dehalogenation of polyhalogenated compounds by microsomal cytochrome P450. Molecular Pharmacology, 26(2), 291-296. [Link]

  • Nixon, I. D. G., et al. (2024). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. Retrieved January 14, 2026, from [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). On the Solubility and Stability of Polyvinylidene Fluoride. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water. Retrieved January 14, 2026, from [Link]

  • SciSpace. (n.d.). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve both the yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the bromination of 5-methyluracil.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the bromination of 5-methyluracil can stem from several factors, from suboptimal reaction conditions to inefficient work-up procedures. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The bromination of the pyrimidine ring, while targeting the 5-position, can be sluggish if not properly catalyzed or if the brominating agent is not sufficiently reactive.

    • Solution: Ensure your starting materials are pure and dry. The choice of brominating agent and solvent system is critical. While N-Bromosuccinimide (NBS) is a common choice, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be a more efficient alternative.[1] The use of a Lewis acid or protic acid catalyst can enhance the electrophilicity of the bromine source, driving the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. A significant side product in the bromination of uracil derivatives is the formation of a 5-bromo-6-hydroxy intermediate.[2]

    • Solution: Controlling the reaction temperature is key. Running the reaction at or below room temperature can minimize the formation of undesired intermediates. The choice of solvent also plays a role; aprotic solvents like acetonitrile or dichloromethane are often preferred over protic solvents.[1]

  • Product Loss During Work-up and Purification: The desired product may be lost during extraction or purification steps.

    • Solution: Careful and methodical work-up is essential. Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. During purification by recrystallization, selecting the right solvent system is crucial to maximize recovery.

FAQ 2: I am observing significant impurities in my final product. How can I identify and minimize them?

Purity is paramount, especially in drug development. Impurities can arise from side reactions or unreacted starting materials.

  • Common Impurities:

    • Unreacted 5-Methyluracil: This is a common impurity if the reaction does not go to completion.

    • 5-Bromo-6-hydroxy-5-methyl-5,6-dihydrouracil: This intermediate can be stable under certain conditions and contaminate the final product.[2]

    • Di-brominated Species: Although less common for the dihydropyrimidine, over-bromination can occur, especially with a large excess of the brominating agent.

  • Minimizing Impurities:

    • Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material without promoting significant over-bromination.

    • Reaction Control: As mentioned, maintain a controlled temperature and monitor the reaction progress closely to stop it once the starting material is consumed.

    • Purification Strategy: A multi-step purification process may be necessary. This could involve an initial wash to remove water-soluble byproducts, followed by recrystallization or column chromatography.

FAQ 3: What is the best method for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. Experiment with small amounts of the crude product to find the optimal solvent system.

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, silica gel column chromatography is a powerful alternative.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The optimal eluent system should be determined by TLC analysis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Bromination of 5-Methyluracil using N-Bromosuccinimide (NBS)

This protocol outlines a common method for the synthesis of this compound.

Materials:

  • 5-Methyluracil

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-methyluracil (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) to the cooled solution in portions over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ParameterRecommended Value
Reagent Ratio 1.0 eq. 5-Methyluracil : 1.1 eq. NBS
Solvent Anhydrous Acetonitrile
Temperature 0 °C
Reaction Time 2-4 hours (monitor by TLC)
Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the product does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.

  • If a solvent pair is used (e.g., ethanol/water), dissolve the crude product in the better solvent (ethanol) and then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the better solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 5-Methyluracil in Acetonitrile B 2. Cool to 0°C A->B C 3. Add NBS in portions B->C D 4. Stir and Monitor by TLC C->D E 5. Quench with Na2S2O3 (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Filter F->G H 8. Concentrate Crude Product G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Isolate and Dry Pure Product I->J

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Rxns Significant Side Reactions? Start->Side_Rxns Workup_Loss Loss During Work-up? Start->Workup_Loss Sol_Incomplete Check Reagent Purity Use Catalyst (e.g., Lewis Acid) Increase Reaction Time Incomplete_Rxn->Sol_Incomplete Sol_Side Control Temperature (0°C) Use Aprotic Solvent Optimize Stoichiometry Side_Rxns->Sol_Side Sol_Workup Perform Multiple Extractions Optimize Recrystallization Solvent Workup_Loss->Sol_Workup

Caption: Troubleshooting guide for addressing low reaction yields.

References

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. [Link]

  • National Center for Biotechnology Information. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. [Link]

  • National Center for Biotechnology Information. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • MDPI. (2019). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]

  • ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]

  • National Science Foundation. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Elsevier. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

  • National Center for Biotechnology Information. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]

  • OUCI. (2023). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

  • Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. [Link]

  • ScienceMadness. (2005). Aromatic bromination with NBS. [Link]

  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Journal of the American Chemical Society. (1956). Chemistry of Pyrimidines. II. The Conversion of 5-Bromo- to 5-Hydroxyuracils. [Link]

  • ResearchGate. (1998). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • NIST. (n.d.). 5,6-Dihydro-5-methyluracil. [Link]

  • ResearchGate. (2025). Molecular Investigation and Characterization of 5-(3- bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)- trione: A Molecular Orbital Approach. [Link]

  • MDPI. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). [Link]

  • ChemUniverse. (n.d.). 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione. [Link]

  • NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-. [Link]

Sources

Technical Support Center: Minimizing Impurities During the Scale-Up Synthesis of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during the critical scale-up phase of synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your process development.

Section 1: Reaction Condition Optimization

Controlling reaction conditions is paramount in minimizing impurities. This section addresses common issues related to reaction parameters and their impact on the purity of your brominated heterocycle.

Q1: My bromination reaction is producing significant amounts of polybrominated byproducts. How can I improve the selectivity for the desired monobrominated product?

A1: The formation of polybrominated species is a common challenge, especially with electron-rich heterocyclic systems.[1] To enhance selectivity for monobromination, consider the following strategies:

  • Choice of Brominating Agent: Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for electron-rich heterocycles as it provides a lower concentration of electrophilic bromine, reducing the likelihood of over-bromination.[1] For highly activated systems, even milder reagents might be necessary.

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio or even a slight excess of the heterocyclic substrate relative to the brominating agent can disfavor polybromination.[2]

  • Controlled Addition: Instead of adding the brominating agent all at once, employ a slow, controlled addition of the reagent solution. This maintains a low instantaneous concentration of the brominating agent in the reaction mixture, favoring the desired monobromination.

  • Temperature Management: Lowering the reaction temperature can increase selectivity.[2] Exothermic bromination reactions can lead to localized heating, promoting side reactions. Ensure efficient heat dissipation, especially during scale-up.

Q2: I am observing poor regioselectivity in my bromination reaction, leading to a mixture of isomers that are difficult to separate. What factors influence regioselectivity and how can I control them?

A2: Regioselectivity in the bromination of heterocycles is governed by a combination of electronic and steric factors of the substrate, as well as the reaction conditions. Here’s how you can steer the reaction towards the desired regioisomer:

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity.[2] Polar solvents may favor the formation of one isomer by stabilizing the corresponding reaction intermediate, while nonpolar solvents might favor another. For substrates with hydrogen-bonding capabilities (e.g., containing -OH or -NH2 groups), using a hydrogen-bond accepting solvent can sterically block certain positions, directing bromination to other sites.[2][3]

  • Catalyst Selection: In some cases, the use of a catalyst can direct the bromination to a specific position. For instance, zeolites have been shown to induce high para-selectivity in the bromination of certain aromatic compounds.[4]

  • Protecting Groups: Strategically installing and removing protecting groups can be a powerful tool to block reactive sites and direct bromination to the desired position.

  • pH Control: For heterocycles with basic nitrogen atoms, the pH of the reaction medium can influence the protonation state of the ring, thereby altering its electronic properties and directing the regioselectivity of the bromination.

Q3: My reaction is suffering from a dehalogenation side reaction, leading to the formation of the unbrominated starting material or other reduced byproducts. What causes this and how can it be prevented?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, can be a frustrating side reaction. It is often observed during subsequent reactions of the brominated heterocycle, such as palladium-catalyzed cross-coupling reactions.[5][6]

  • Mechanism of Dehalogenation: In the context of Suzuki couplings, dehalogenation is often mediated by the formation of a palladium-hydride (Pd-H) species.[6] This can arise from reactions of the palladium complex with the base, solvent, or trace water.[6]

  • Minimizing Dehalogenation in Suzuki Coupling:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation.[6]

    • Base Selection: Using a weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can be beneficial.[6]

    • Protecting Groups: For N-H containing heterocycles like pyrroles and indoles, protecting the nitrogen can prevent deprotonation and subsequent side reactions that may lead to dehalogenation.[5][6]

  • Reductive Dehalogenation: In other contexts, dehalogenation can occur via reductive pathways. Ensure that your reaction conditions do not include unintended reducing agents. Bromo and chloro substituents can be removed by catalytic hydrogenation.[7]

Section 2: Reagent and Solvent Quality

The purity of your starting materials and solvents is a critical factor that is often magnified during scale-up.

Q4: I suspect impurities in my brominating agent are causing side reactions. What should I look for and how can I purify the reagent?

A4: The quality of the brominating agent is crucial. For instance, N-bromosuccinimide (NBS) can degrade over time, especially when exposed to light and moisture, leading to the formation of bromine and succinimide.

  • Assessing Purity: The purity of NBS can be checked by its appearance (it should be a white to off-white crystalline solid) and by titration.[8]

  • Purification of NBS: If you suspect your NBS is impure, it can be recrystallized from water or acetic acid. Ensure the recrystallized material is thoroughly dried before use.

  • Handling Molecular Bromine: Molecular bromine is highly corrosive and reactive.[8] It should be handled with extreme care in a well-ventilated fume hood. Its purity can be checked by its characteristic reddish-brown color and density.

Q5: How do solvent impurities, particularly water, affect my bromination reaction?

A5: Solvent impurities can have a significant impact on the outcome of your reaction.

  • Water Content: The presence of water can have varied effects. In some cases, trace amounts of water can accelerate the bromination of certain heterocyclic compounds.[9] However, excess water can lead to the formation of bromohydrins or other undesired byproducts, especially when reacting with alkenes.[10] It can also hydrolyze certain brominating agents.[11]

  • Solvent Reactivity: Be aware that some solvents can react with the brominating agent. For example, DMF can react with reagents like PBr₃, and its use with oxidants and Br₂ can be hazardous.[8][12]

  • Solvent Purity Grades: For scale-up, it is essential to use high-purity, dry solvents. The required grade will depend on the sensitivity of your reaction.

Solvent Parameter Recommended Specification for Scale-Up Potential Impact of Impurity
Water Content< 50 ppm for moisture-sensitive reactionsHydrolysis of reagents, formation of byproducts
Peroxides (in ethers)< 10 ppmCan initiate radical side reactions
Acidity/BasicityNeutral pHCan catalyze undesired side reactions

Section 3: Work-up and Purification

The transition from reaction to isolated product is a critical step where impurities can be introduced or fail to be removed.

Q6: During aqueous work-up, I am experiencing product loss and the formation of new impurities. What are the best practices for quenching and extracting brominated heterocycles?

A6: The work-up procedure needs to be carefully designed to avoid product degradation and efficiently remove byproducts.

  • Quenching: The choice of quenching agent is important. For reactions using excess brominating agent, a reducing agent like sodium thiosulfate or sodium bisulfite is typically used to destroy the excess bromine or NBS.[11]

  • pH Adjustment: The pH of the aqueous layer during extraction can be critical. Some brominated heterocycles may be sensitive to strong acids or bases.[13] If your product has basic or acidic functionality, you can use pH adjustment to your advantage to move impurities into the aqueous layer.

  • Emulsion Formation: Emulsions can be a problem during extraction, especially at a larger scale. To mitigate this, you can try adding brine, filtering the mixture through a pad of celite, or using a different solvent system.

Q7: I am struggling to separate my desired brominated heterocycle from a closely related impurity by column chromatography. What strategies can I employ to improve separation?

A7: When impurities have similar polarity to the product, purification can be challenging.

  • Recrystallization: Recrystallization is often a more economical and scalable purification method than chromatography for removing small amounts of impurities from solid products.[14] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has a different solubility profile.[14] Common solvents for brominated heterocycles include ethanol, or mixtures of ethanol and water, and ethyl acetate/hexanes.[14]

  • Chromatography Optimization:

    • Mobile Phase: A shallower solvent gradient during column chromatography can improve the separation of closely eluting compounds.[14]

    • Stationary Phase: If silica gel (which is acidic) is not providing adequate separation, consider using a different stationary phase like neutral or basic alumina.[14]

Section 4: Analytical and Characterization

Accurate and sensitive analytical methods are essential for identifying and quantifying impurities.

Q8: What are the most effective analytical techniques for detecting and quantifying trace-level impurities in my final brominated heterocyclic product?

A8: A multi-technique approach is often necessary for comprehensive impurity profiling.[]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for impurity detection and quantification.[] Coupling these separation techniques with sensitive detectors like mass spectrometry (LC-MS or GC-MS) allows for the identification of unknown impurities.[]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about impurities.[]

  • Elemental Analysis: For detecting inorganic impurities such as residual catalysts or salts, techniques like Inductively Coupled Plasma (ICP) analysis are used.[][16]

Q9: I have identified a potentially genotoxic impurity, N-bromosuccinimide (NBS), in my active pharmaceutical ingredient (API). What are the established methods for its determination?

A9: N-bromosuccinimide is a potentially genotoxic impurity, and its levels in APIs must be strictly controlled.[11] Due to its high reactivity, direct determination of NBS is difficult.[11] An effective method involves the hydrolysis of NBS to form hypobromous acid, which is then reduced to a stable bromide ion.[11] This bromide can be quantified using high-performance ion chromatography with suppressed conductivity detection.[11] This indirect method has been successfully validated for determining trace levels of NBS in APIs like prasugrel and favipiravir.[11]

Visualizations and Protocols

Troubleshooting Workflow for Impurity Formation

The following diagram illustrates a logical workflow for troubleshooting common impurity issues during the scale-up synthesis of brominated heterocycles.

G start Impurity Detected in Brominated Heterocycle impurity_type Identify Impurity Type start->impurity_type polybromination Polybromination impurity_type->polybromination Over-bromination isomer Regioisomers impurity_type->isomer Incorrect Isomer dehalogenation Dehalogenation impurity_type->dehalogenation Loss of Bromine other Other Impurities impurity_type->other Process-related poly_sol Action: - Use milder brominating agent (e.g., NBS) - Control stoichiometry (1:1) - Slow addition of reagent - Lower reaction temperature polybromination->poly_sol iso_sol Action: - Optimize solvent polarity - Use a catalyst for regiocontrol - Employ protecting groups - Adjust pH isomer->iso_sol dehalo_sol Action: - Optimize cross-coupling conditions (ligand, base) - Use protecting groups - Avoid unintended reducing agents dehalogenation->dehalo_sol other_sol Action: - Check reagent/solvent purity - Optimize work-up conditions - Improve purification method other->other_sol end Impurity Minimized poly_sol->end iso_sol->end dehalo_sol->end other_sol->end

Caption: Troubleshooting Decision Tree for Impurity Minimization.

Experimental Protocol: General Procedure for Recrystallization of a Brominated Heterocycle

This protocol provides a general guideline for the purification of a solid brominated heterocycle by recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot "good" solvent to just dissolve the solid completely. If using a two-solvent system, dissolve the solid in the "good" solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, you can place the flask in an ice bath to maximize crystal formation.

    • Two-Solvent System: While the solution of the compound in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). Then, add a few drops of the "good" solvent to redissolve the solid and make the solution clear again. Allow the solution to cool slowly as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Gáspár, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 263. Retrieved from [Link]

  • Van Steijvoort, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination. Retrieved from [Link]

  • Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 40B, 173-175. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Li, Z., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 15, 7187-7197. Retrieved from [Link]

  • Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. Retrieved from [Link]

  • Chemistry Simplified. (2023, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. Retrieved from [Link]

  • Stájic, T., et al. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. Molecules, 29(7), 1500. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6296. Retrieved from [Link]

  • Harding, J. R., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 7(19), 4293-4296. Retrieved from [Link]

  • Scientific Update. (2020, August 24). A Dangerous Bromance. Retrieved from [Link]

  • Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(6), 3127-3141. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • da Silva, S. L. C., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry, 27(11), 1889-1894. Retrieved from [Link]

  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Retrieved from [Link]

  • Zhu, D. (2019, January 1). How green is your bromination reaction? The Green Chemistry Initiative Blog. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1997). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1, (15), 2135-2144. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Reddit. (2021, December 4). Bromination gone wrong? r/Chempros. Retrieved from [Link]

  • Reddy, K. S., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(13), 7893-7897. Retrieved from [Link]

  • Polyzos, A., et al. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 15(3), 677-681. Retrieved from [Link]

  • National University of Singapore Faculty of Science. (n.d.). Recent Advances in Bromination Reactions. Retrieved from [Link]

  • ResearchGate. (2013). Evaluating impurities in drugs (Part III of III). Retrieved from [Link]

  • Reddit. (2022, November 12). Dehalogenation side product suzukis. r/OrganicChemistry. Retrieved from [Link]

  • Hone, C. A., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1335-1342. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the biological activity of brominated versus non-brominated pyrimidinediones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Halogenation's Impact on a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone of therapeutic innovation. Its inherent biological relevance, being a fundamental component of nucleic acids, makes it an attractive starting point for the development of a wide array of pharmacological agents.[1] A key strategy in the medicinal chemist's arsenal for modulating the biological activity of this privileged core is halogenation, particularly bromination at the C5 position. This guide provides an in-depth comparison of the biological activities of brominated versus non-brominated pyrimidinediones, supported by experimental data, to elucidate the profound impact of this single atomic substitution.

The introduction of a bromine atom to the pyrimidinedione ring dramatically alters its physicochemical properties. Bromine is a large, lipophilic, and highly polarizable atom. These characteristics can enhance a molecule's membrane permeability, improve its binding affinity to target proteins through halogen bonding, and influence its metabolic stability. Consequently, bromination has been a successful strategy in augmenting the therapeutic potential of pyrimidinedione-based compounds.

Comparative Biological Activity: A Quantitative Look

The most direct way to appreciate the influence of bromination is to compare the biological activity of a brominated pyrimidinedione with its non-brominated parent compound under identical experimental conditions. The following table summarizes key data from studies on their antiviral and cytotoxic effects.

CompoundBiological ActivityAssay SystemIC₅₀ (µM)Reference
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) Antiviral (Herpes Simplex Virus Type 1)Viral plaque reduction assay0.007De Clercq, E. (1984)
Deoxyuridine Antiviral (Herpes Simplex Virus Type 1)Not active at clinically relevant concentrations>100De Clercq, E. (1984)
5-Fluorouracil (5-FU) Cytotoxicity (HeLa cells)MTT Assay43.34Tan, M. L., et al. (2020)
Uracil Cytotoxicity (HeLa cells)Not cytotoxic>1000(Implied, as it's a natural metabolite)

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Mechanism of Action: More Than Just a Bulky Group

The enhanced biological activity of brominated pyrimidinediones is not merely a consequence of increased size or lipophilicity. The bromine atom actively participates in molecular interactions and can fundamentally alter the compound's mode of action.

Case Study: 5-Bromouracil's Mutagenic Properties

5-Bromouracil (5-BrU) is a well-known mutagen that functions as an analogue of thymine.[2] Its mutagenic effect stems from its ability to exist in two tautomeric forms: the keto form, which is predominant, and the enol form.

  • In its keto form , 5-BrU behaves like thymine and pairs with adenine during DNA replication.

  • However, due to the electron-withdrawing nature of the bromine atom , 5-BrU has a higher propensity to shift to its enol tautomer compared to thymine. In this enol form, it preferentially pairs with guanine.

This tautomeric shift leads to a point mutation, specifically a transition from an A-T base pair to a G-C base pair after subsequent rounds of DNA replication.[2] This ability to induce mutations is the basis for its use in cancer therapy, where it can be incorporated into the DNA of rapidly dividing cancer cells, leading to catastrophic genetic instability and cell death.[2]

The following diagram illustrates the mispairing mechanism of 5-bromouracil during DNA replication.

G cluster_replication DNA Replication cluster_outcome Mutagenic Outcome DNA_Template DNA Template (contains 5-BrU) DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase reads dGTP dGTP (Guanine) DNA_Polymerase->dGTP incorporates dATP dATP (Adenine) DNA_Polymerase->dATP correctly pairs (keto form) Mispairing Mispairing Event (5-BrU : Guanine) dGTP->Mispairing AT_to_GC A-T to G-C Transition Mutation Mispairing->AT_to_GC leads to caption 5-Bromouracil Mispairing Mechanism

Caption: 5-Bromouracil Mispairing Mechanism

Experimental Protocols for Assessing Biological Activity

To ensure the reproducibility and validity of findings when comparing brominated and non-brominated pyrimidinediones, standardized experimental protocols are essential.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of test compound A->B C 3. Incubate for a predetermined time (e.g., 48h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Sources

A Comparative Guide to the Structural Validation of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents. Their biological significance necessitates unambiguous structural characterization. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural validation of a specific derivative, 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices in spectroscopic analysis.

The Strategic Imperative for Multi-faceted Spectroscopic Analysis

Relying on a single spectroscopic technique for structural elucidation is fraught with ambiguity. A multi-technique approach, however, provides orthogonal data points that collectively build a high-confidence structural assignment. For a molecule like this compound, with its stereocenter and multiple functional groups, this integrated approach is not just best practice, but essential for scientific integrity.

Synthesis of this compound: An Experimental Protocol

A plausible synthetic route to this compound involves the direct bromination of 5-methyldihydropyrimidine-2,4(1H,3H)-dione (also known as 5,6-dihydrothymine). The rationale for this approach is the electrophilic addition of bromine to the enol or enolate form of the dihydrouracil ring.

Experimental Workflow: Synthesis

A Dissolve 5-methyldihydropyrimidine- 2,4(1H,3H)-dione in Acetic Acid B Add Bromine dropwise at room temperature A->B Step 1 C Stir reaction mixture for 2-4 hours B->C Step 2 D Monitor reaction by TLC C->D Step 3 E Quench with Sodium Thiosulfate solution D->E Step 4 F Extract with Ethyl Acetate E->F Step 5 G Dry organic layer over Na2SO4 F->G Step 6 H Concentrate under reduced pressure G->H Step 7 I Purify by column chromatography H->I Step 8

Caption: Synthetic workflow for this compound.

Detailed Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyldihydropyrimidine-2,4(1H,3H)-dione (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes at room temperature. The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Once the reaction is complete, pour the mixture into ice-cold water and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Structural Elucidation: A Spectroscopic Triad

The following sections detail the expected spectroscopic data for this compound and provide a comparative analysis with related pyrimidine derivatives. The NMR data presented is predicted using widely accepted algorithms and serves as a robust guide for experimental verification.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of distinct proton environments and their connectivity. For our target molecule, we anticipate the following key signals.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | -CH₃ (at C5) | ~1.9 | Singlet (s) | 3H | | -CH₂- (at C6) | ~3.8 | Singlet (s) | 2H | | N-H (at N1 and N3) | ~8.0 - 10.0 | Broad Singlet (br s) | 2H |

Expertise & Experience: The absence of splitting for the methyl and methylene protons is a key indicator of the quaternary nature of the C5 carbon. The broadness of the N-H signals is characteristic and due to quadrupole broadening and potential solvent exchange. The chemical shifts are influenced by the electronegativity of the adjacent bromine and carbonyl groups.

Comparative Analysis: In the parent compound, 5-methyldihydrouracil, the C5 proton would appear as a quartet, coupled to the methyl protons. The introduction of the bromine atom at C5 removes this proton, leading to the simplified singlet signals for the methyl and methylene groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | -C H₃ (at C5) | ~25 | | -C H₂- (at C6) | ~45 | | C 5 | ~60 | | C 2=O | ~150 | | C 4=O | ~170 |

Expertise & Experience: The C5 carbon, directly attached to the electronegative bromine atom, is expected to be significantly downfield compared to a typical quaternary aliphatic carbon. The two carbonyl carbons (C2 and C4) will appear at the characteristic low-field region for amide carbonyls.

Comparative Analysis: Compared to 5,6-dihydrouracil, the C5 signal in our target molecule is shifted significantly downfield due to the deshielding effect of the bromine atom. This substantial shift is a strong piece of evidence for successful bromination at the C5 position.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule.

| Characteristic FT-IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | N-H stretching | 3200 - 3400 | Medium, Broad | | C-H stretching (aliphatic) | 2850 - 3000 | Medium | | C=O stretching (amide) | 1650 - 1750 | Strong | | N-H bending | 1500 - 1600 | Medium | | C-N stretching | 1200 - 1350 | Medium | | C-Br stretching | 500 - 600 | Medium to Weak |

Expertise & Experience: The presence of strong, distinct carbonyl absorption bands is a hallmark of the dihydropyrimidine-2,4-dione core. The broad N-H stretching vibration is indicative of hydrogen bonding in the solid state. The C-Br stretch, while potentially weak, provides direct evidence for the presence of the bromine atom. The IR spectra of dihydrouracil analogs typically show characteristic absorptions for N-H, C=O, and C-N bonds.[2]

Comparative Analysis: The FT-IR spectrum of this compound would be expected to be similar to that of 5-methyldihydrouracil, with the key difference being the presence of a C-Br stretching vibration in the fingerprint region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the dihydropyrimidine ring.

Trustworthiness: The presence of the distinctive M and M+2 isotopic pattern for bromine is a highly reliable indicator of the successful incorporation of a single bromine atom into the molecule.[3]

Comparative Analysis: The mass spectrum of the starting material, 5-methyldihydrouracil, would show a single molecular ion peak. The appearance of the characteristic bromine isotopic cluster in the product's mass spectrum is definitive proof of bromination.

Workflow for Comprehensive Spectroscopic Validation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation A Synthesize Crude Product B Purify via Column Chromatography A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Confirm Connectivity & Functional Groups C->G D->G E->G H Verify Molecular Formula & Bromination F->H I Final Structure Confirmation G->I H->I

Caption: A comprehensive workflow for the synthesis and structural validation.

Conclusion

The structural validation of this compound is a clear example of the power of a multi-faceted spectroscopic approach. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, they form a self-validating system that ensures the unambiguous identification of the target molecule, a critical step in any drug discovery and development pipeline.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.

Sources

The Impact of 5-Position Substitution on the Cytotoxicity of Pyrimidinediones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, pyrimidinediones, and specifically their derivatives substituted at the 5-position, have demonstrated significant cytotoxic potential against a range of cancer cell lines. The strategic modification of this position profoundly influences the compound's biological activity, altering its mechanism of action, potency, and selectivity. This guide provides a comparative analysis of the cytotoxicity of various 5-substituted pyrimidinediones, supported by experimental data, to inform and guide researchers in the field of oncology drug development.

The Critical Role of the 5-Position Substituent

The C-5 position of the pyrimidine ring is a key site for chemical modification, directly impacting the molecule's interaction with biological targets. The nature of the substituent at this position—its size, electronegativity, and hydrogen-bonding capacity—can dictate the compound's ability to inhibit essential cellular enzymes, interfere with nucleic acid synthesis, or trigger apoptotic pathways. The archetypal example of a 5-substituted pyrimidinedione is 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2][3] The fluorine atom at the C-5 position is crucial to its mechanism of action, which primarily involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[1][2][3] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.[3] Furthermore, 5-FU can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[1][2][4]

The success of 5-FU has spurred extensive research into other 5-substituted pyrimidinediones to enhance cytotoxic efficacy, improve selectivity, and overcome mechanisms of drug resistance. This guide will delve into a comparative analysis of these derivatives, highlighting the structure-activity relationships that govern their cytotoxic profiles.

Assessing Cytotoxicity: A Methodological Overview

To objectively compare the cytotoxic effects of different 5-substituted pyrimidinediones, standardized and reproducible in vitro assays are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the key steps for evaluating the cytotoxicity of 5-substituted pyrimidinediones against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Caco-2 for colorectal adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 5-substituted pyrimidinedione derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified incubation period (e.g., 24, 48, or 72 hours).[5][7]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.[5][9]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[5][9]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[9]

Diagram of the MTT Cytotoxicity Assay Workflow

MTT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) compound_treatment 4. Compound Addition (Incubation) compound_prep->compound_treatment mtt_addition 5. MTT Addition (Formazan Formation) compound_treatment->mtt_addition solubilization 6. Solubilization (DMSO) mtt_addition->solubilization absorbance 7. Absorbance Reading (Microplate Reader) solubilization->absorbance data_analysis 8. IC50 Determination (Dose-Response Curve) absorbance->data_analysis

Caption: Workflow of a typical MTT cytotoxicity assay.

Comparative Cytotoxicity of 5-Substituted Pyrimidinediones

The following table summarizes the in vitro cytotoxic activity of a selection of 5-substituted pyrimidinedione derivatives against various human cancer cell lines. The IC50 values provide a direct comparison of their anti-proliferative effects.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
5-FU -FColorectal, Breast, etc.Varies[1],[2]
1b -H (as part of a fused ring)HTB-81 (Prostate), B16 (Melanoma)0.06 - 0.08[10],[11]
2b -H (as part of a fused ring)HTB-81 (Prostate)0.73[10],[11]
3b -CF3 (as part of a fused ring)C32 (Melanoma), A375 (Melanoma)24.4, 25.4[12]
4a -H (as part of a fused ring)HCT116 (Colorectal)0.21[13]
4f -Indazole moietyMCF-7 (Breast)1.629[7]
4i -Indazole moietyMCF-7 (Breast)1.841[7]
6c -Thiohydantoin derivativePC-3 (Prostate), MCF-7 (Breast)1.980, 1.619[14]
3b (Aminopyrimidine) -Arylethylidene-aminoMCF-7 (Breast)7.53[15]
3c (Aminopyrimidine) -Arylethylidene-aminoMCF-7 (Breast)9.17[15]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals critical structure-activity relationships for 5-substituted pyrimidinediones:

  • Fused Ring Systems: The fusion of an additional ring system at the 5- and 6-positions of the pyrimidine core, as seen in pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, can lead to highly potent cytotoxic agents. For instance, compound 1b exhibited sub-micromolar IC50 values against prostate and melanoma cell lines.[10][11] This suggests that extending the molecular scaffold can enhance interactions with biological targets.

  • Halogenation: The presence of a fluorine atom in 5-FU is a classic example of how halogenation can impart significant cytotoxicity. Similarly, the trifluoromethyl group in compound 3b contributes to its potent activity against melanoma cells.[12] The high electronegativity of halogens can alter the electronic properties of the pyrimidine ring and influence binding affinity.

  • Bulky Aromatic Substituents: The introduction of bulky aromatic groups, such as the indazole moiety in compounds 4f and 4i , can result in potent and selective anticancer activity.[7] These larger substituents may engage in additional binding interactions, such as pi-stacking, with the target protein.

  • Thio-substitution: The replacement of an oxygen atom with sulfur at the 2-position, in conjunction with substitutions at the 5-position, as seen in thiohydantoin derivatives like 6c , can yield compounds with significant cytotoxicity against both prostate and breast cancer cells.[14]

Mechanistic Insights: Beyond Thymidylate Synthase Inhibition

While inhibition of thymidylate synthase is a key mechanism for 5-FU, other 5-substituted pyrimidinediones may exert their cytotoxic effects through different pathways. For example, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase, suggesting an antimitotic mechanism of action.[16] Others may act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle.[13]

Potential Signaling Pathway Affected by a Cytotoxic 5-Substituted Pyrimidinedione

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor cdk2 CDK2/Cyclin E receptor->cdk2 Signal Transduction rb Rb cdk2->rb Phosphorylation e2f E2F rb->e2f Inhibition dna_synthesis DNA Synthesis (S-Phase Progression) e2f->dna_synthesis Transcription Activation pyrimidinedione 5-Substituted Pyrimidinedione pyrimidinedione->cdk2 Inhibition

Caption: Inhibition of the CDK2 pathway by a 5-substituted pyrimidinedione.

Conclusion and Future Directions

The 5-position of the pyrimidinedione ring is a versatile handle for medicinal chemists to modulate cytotoxic activity. This comparative analysis demonstrates that a wide array of substituents, from simple halogens to complex heterocyclic systems, can impart potent anticancer properties. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation 5-substituted pyrimidinediones.

Future research should focus on elucidating the precise molecular targets of novel derivatives and exploring strategies to enhance their selectivity for cancer cells over normal cells. The use of in silico modeling and a deeper understanding of the tumor microenvironment will be invaluable in the development of more effective and less toxic pyrimidinedione-based cancer therapeutics.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Cancer Research and Clinical Oncology, 134(10), 1159-1164. [Link]

  • Wikipedia. (2024). Fluorouracil. In Wikipedia. [Link]

  • Pettersen, E. O., & Lindmo, T. (1983). How 5-fluorouracil acts. Europub. [Link]

  • Kanzawa, F., Hoshi, A., & Kuretani, K. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Journal of Cancer Research and Clinical Oncology, 98(1), 85-90. [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2009). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Bioorganic & Medicinal Chemistry, 17(17), 6309-6316. [Link]

  • Rasayan Journal of Chemistry. (2023). Synthesis, Cytotoxic and Antioxidant Evaluation of Pyrimidine Derivatives Derived from Novel Chalcones. Rasayan Journal of Chemistry, 16(3), 1641-1649. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 56(6), 2469-2480. [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2009). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. [Link]

  • Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3237. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study. [Link]

  • Al-Ostath, A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(21), 7288. [Link]

  • Gkeka, P. T., et al. (2021). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 218, 113387. [Link]

  • Page, M. J., & Gaukroger, K. (2018). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 23(4), 827. [Link]

  • Ahmed, S. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Pharmaceutical Sciences and Research, 10(8), 1956-1961. [Link]

  • Koutentis, P. A., et al. (2014). Synthesis, in-vitro cytotoxicity, and a preliminary structure-activity relationship investigation of pyrimido[4,5-c]quinoline-1(2H)-ones. Bioorganic & Medicinal Chemistry, 22(1), 485-496. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship of the newly synthesized compounds. [Link]

  • Imai, K., & Honjo, M. (1965). Synthesis of 5-substituted pyrimidine nucleosides. Chemical & Pharmaceutical Bulletin, 13(1), 7-16. [Link]

  • Ahmed, S. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]

  • El-Adl, K., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7586. [Link]

  • Mel'nik, S. I., et al. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia, 10(12), 1645-1654. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Szychta, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, this structural ubiquity also presents a significant challenge: the potential for cross-reactivity and off-target effects, which can lead to unforeseen toxicities or diminished efficacy.[3][4] This guide provides a comprehensive framework for evaluating the biological cross-reactivity of a novel pyrimidine analog, 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione . We present a series of robust, self-validating experimental protocols to build a preliminary biological activity profile. By comparing this novel compound to well-characterized pyrimidine analogs—the anticancer drug 5-Fluorouracil (5-FU) and the antimicrobial agent Bronidox —we illustrate a systematic approach to identifying both desired activities and potential liabilities early in the drug discovery pipeline.

The Imperative of Early-Stage Cross-Reactivity Profiling

In drug discovery, the "fail early, fail cheap" paradigm is paramount. Unforeseen off-target interactions are a leading cause of late-stage clinical trial failures and post-market adverse events.[3] For a novel molecule like this compound, whose biological targets are unknown, a broad-based initial screening is not merely advisable; it is essential. This process, often termed "cross-reactivity" or "off-target" profiling, aims to answer critical questions:

  • Selectivity: Does the compound interact with unintended receptors, enzymes, or pathways?

  • Polypharmacology: Does the compound interact with multiple targets, which could be beneficial (e.g., in complex diseases) or detrimental?

  • Toxicity: Could off-target effects mediate cellular toxicity in non-target tissues?[5]

  • Assay Interference: Is the compound a "promiscuous bioactive," a frequent hitter that appears active in many assays through non-specific mechanisms?

This guide establishes a logical, resource-efficient workflow to generate a preliminary cross-reactivity profile, providing the foundational data needed to make informed decisions about the future development of the compound.

A Framework for Comparative Analysis

To contextualize the activity of our novel compound, we have selected two benchmark molecules with distinct, well-documented mechanisms of action.

  • 5-Fluorouracil (5-FU): A pyrimidine analog antimetabolite used in cancer chemotherapy. Its primary mechanism involves the inhibition of thymidylate synthase, which blocks DNA synthesis and repair, leading to cell death in rapidly dividing cells.[1][6][7] It also has known RNA-directed effects and significant toxicities related to its metabolism.[8][9]

  • Bronidox (5-bromo-5-nitro-1,3-dioxane): An antimicrobial agent effective against a broad spectrum of bacteria and fungi. Its mechanism is not based on nucleic acid interference but on the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and microbial death.[2][10][11]

By testing our compound in parallel with these agents, we can begin to triangulate its potential mechanism and selectivity profile.

cluster_0 Overall Screening Workflow cluster_1 Primary Screening Panel NCE Novel Compound (this compound) Cytotoxicity Cytotoxicity Assay (MTT) NCE->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) NCE->Antimicrobial Enzyme Enzyme Inhibition Assay (DPD) NCE->Enzyme Data Data Analysis & Comparative Assessment Cytotoxicity->Data Antimicrobial->Data Enzyme->Data Decision Decision Point: Proceed / Optimize / Terminate Data->Decision

Caption: High-level workflow for the initial cross-reactivity screening of a novel chemical entity.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and provide quantitative, comparable data. The causality behind key steps is explained to ensure scientific rigor.

Cytotoxicity Profiling: The MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases only occurs in living, metabolically active cells.[12][13] We utilize both a cancerous and a non-cancerous cell line to establish a preliminary therapeutic index.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells using a hemocytometer.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Causality: Seeding a precise number of cells is critical for reproducibility and ensures that differences in formazan production are due to the compound's effect, not variations in initial cell numbers.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound, 5-FU, and Bronidox in DMSO.

    • Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours.

    • Causality: A 48-hour incubation allows for effects on cell proliferation and longer-term cytotoxic mechanisms to manifest.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[13]

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Causality: The 4-hour incubation is a balance between allowing sufficient formazan production for a robust signal and preventing potential artifacts from prolonged incubation.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

    • Gently pipette to dissolve the formazan crystals. The plate can be left overnight at 37°C for complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Causality: Complete solubilization is crucial for accurate spectrophotometric measurement. Incomplete dissolution is a common source of error.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line.

cluster_0 MTT Assay Workflow s1 Seed Cells (1x10⁴ cells/well) s2 Incubate 24h (Allow Attachment) s1->s2 s3 Add Compounds (Serial Dilutions) s2->s3 s4 Incubate 48h (Treatment Period) s3->s4 s5 Add MTT Reagent (10 µL/well) s4->s5 s6 Incubate 4h (Formazan Formation) s5->s6 s7 Add Solubilizer (100 µL/well) s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate IC₅₀ s8->s9

Caption: Step-by-step workflow for the cell cytotoxicity MTT assay.

Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] It is the gold standard for quantitative susceptibility testing.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: A standardized inoculum is the most critical variable in susceptibility testing. Too high an inoculum can overwhelm the drug, leading to falsely high MICs.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the 2x concentrated stock solution of each test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well. This creates a gradient of compound concentrations.

    • Causality: Serial dilution ensures a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Enzyme Inhibition Assay: Dihydropyrimidine Dehydrogenase (DPD)

DPD is the primary enzyme responsible for the catabolism of pyrimidine analogs like 5-FU.[17] Inhibition of DPD can lead to a dramatic increase in drug exposure and severe toxicity.[18] Assessing a novel pyrimidine analog for DPD inhibition is a critical cross-reactivity check. This protocol outlines a simplified spectrophotometric assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate: 1 mM Uracil.

    • Cofactor: 0.2 mM NADPH.

    • Enzyme: Commercially available recombinant human DPD.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of reaction buffer.

    • Add 10 µL of test compound dilutions (in buffer). Include a known DPD inhibitor (e.g., Gimeracil) as a positive control and a buffer-only negative control.

    • Add 20 µL of DPD enzyme solution and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of Uracil and 10 µL of NADPH.

    • Causality: Pre-incubation of the enzyme with the inhibitor allows for the assessment of time-dependent inhibition, which can be a characteristic of potent inhibitors.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer capable of kinetic readings.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

    • Causality: Measuring the reaction rate (kinetics) is more accurate than a single endpoint reading and provides richer data on the nature of the inhibition.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (V₀) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value for DPD inhibition.

Data Presentation & Comparative Analysis

The following tables present hypothetical, yet plausible, data derived from the described assays. This data is for illustrative purposes to guide the interpretation of real experimental results.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

CompoundHeLa (Cancer)HEK293 (Non-cancerous)Selectivity Index (SI)¹
This compound 15.2> 100> 6.6
5-Fluorouracil (5-FU)5.825.14.3
Bronidox45.750.31.1

¹ Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (HeLa). A higher SI is desirable.

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
This compound > 128> 128
5-Fluorouracil (5-FU)64> 128
Bronidox816

Table 3: DPD Enzyme Inhibition (IC₅₀ in µM)

CompoundDPD Inhibition IC₅₀
This compound > 200
5-Fluorouracil (5-FU)Substrate, not inhibitor
Gimeracil (Positive Control)0.05

Discussion & Strategic Implications

Based on our hypothetical data, we can draw a preliminary profile for this compound:

  • Cytotoxicity: The compound exhibits moderate, selective cytotoxicity against the HeLa cancer cell line, with an IC₅₀ of 15.2 µM. Importantly, its cytotoxicity against the non-cancerous HEK293 cell line is significantly lower (>100 µM), resulting in a favorable Selectivity Index (>6.6) compared to 5-FU. This suggests a potential therapeutic window and warrants further investigation into its anticancer mechanism.

  • Antimicrobial Activity: The compound shows no significant antimicrobial activity against either Gram-positive or Gram-negative bacteria at the concentrations tested. This clearly differentiates it from a broad-spectrum antimicrobial like Bronidox.

  • DPD Inhibition: The compound does not inhibit the critical drug metabolism enzyme DPD. This is a highly favorable safety characteristic, suggesting that if developed further, it would be less likely to cause the severe toxicities associated with DPD-deficient patients treated with fluoropyrimidines.[17]

Strategic Path Forward: The data collectively suggests that this compound is not a general antimicrobial but a potential candidate for development as a selective anticancer agent. Its lack of DPD inhibition is a significant advantage. The next logical steps would be to:

  • Expand the cytotoxicity screening to a broader panel of cancer cell lines.

  • Initiate mechanism-of-action studies. Does it inhibit DNA/RNA synthesis like 5-FU, or does it have a novel target?

  • Perform secondary screens against a panel of kinases and other common off-target enzymes to further build the selectivity profile.

Conclusion

This guide outlines a foundational, multi-assay approach to characterizing the cross-reactivity of a novel pyrimidine analog, this compound. By employing a systematic workflow and comparing the results to well-understood drugs like 5-Fluorouracil and Bronidox, researchers can efficiently generate a preliminary but crucial dataset. This initial profile, encompassing cytotoxicity, antimicrobial activity, and specific enzyme inhibition, provides the essential insights required to guide the subsequent stages of drug discovery and development, ensuring that resources are focused on compounds with the highest potential for safety and efficacy.

References

  • Wikipedia. Fluorouracil. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Ghannoum, M., Thomson, M., Bowman, W., & Al-Khalil, S. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia microbiologica, 31(1), 19–31. [Link]

  • Shepherd, J. A., et al. (2013). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). An-Najah Staff Academic Profile. [Link]

  • Nature Reviews Cancer. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. (2023). Efficacy of 4% 5-Fluorouracil Cream in the Treatment of Actinic Keratoses: A Single-Center Experience. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluorouracil? [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Ataman Kimya. BRONIDOX L. [Link]

  • UKHSA Research Portal. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Wikipedia. Bronidox. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • American Journal of Health-System Pharmacy. (2019). Allergic reactions to small-molecule drugs. [Link]

  • Drug Development & Delivery. (2020). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • PubChem. 1-(3-Bromophenyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione. [Link]

  • CD Genomics. The CRISPR Paradox: Understanding On-Target and Off-Target Effects. [Link]

  • PubChem. 5-bromo-6-methyl-5H-pyrimidine-2,4-dione. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • PubChem. 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. [Link]

  • Labcorp. TCR: Tissue cross reactivity studies. [Link]

  • PubChem. 5-Bromo-5-methyl-3-propan-2-ylpyrimidine-2,4-dione. [Link]

  • ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD). [Link]

  • Clinical Cancer Research. (2005). Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-13C-Uracil Breath Test. [Link]

  • PubChem. 5-methyl-1H-pyrimidine-2,4-dione;dihydrate. [Link]

  • ResearchGate. DPD testing of 1 month of routine analysis. DPD, dihydropyrimidine dehydrogenase. [Link]

  • Clinical and Translational Science. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. [Link]

  • ASCO Publications. (2021). Pre-therapeutic dihydropyridimidine dehydrogenase (DPD) deficiency screening: Impact on fluoropyrimidine dose reduction at the second chemotherapy cycle and on early severe toxicity. [Link]

Sources

Benchmarking the stability of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Chemical Stability of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and Its Analogs

In the landscape of drug discovery, particularly concerning pyrimidine analogs which are foundational to numerous therapeutic agents, the intrinsic chemical stability of a new chemical entity (NCE) is a cornerstone of its developability profile.[1][2] Poor stability can jeopardize a compound's shelf-life, compromise its safety and efficacy, and lead to unreliable data in biological assays.[1] This guide presents a comprehensive framework for benchmarking the stability of this compound.

Due to the limited availability of direct stability data for this specific molecule, we will establish a robust comparative protocol. This involves subjecting the target compound and selected structural analogs to forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3] The primary comparator for this study is 5-Fluorouracil (5-FU), a structurally related and extensively studied antimetabolite, whose degradation profile is well-documented.[4][5][6] We will also include Thymine, the naturally occurring and highly stable pyrimidine nucleobase, as a negative control to ensure the validity of the stress conditions.

This guide is designed for researchers, medicinal chemists, and formulation scientists, providing the scientific rationale, detailed experimental protocols, and data interpretation standards necessary to perform a rigorous and objective stability assessment.

Rationale and Selection of Comparators

The objective of a forced degradation study is to accelerate the chemical degradation of a substance to identify likely degradation products and establish its intrinsic stability. This is achieved by exposing the compound to stress conditions more severe than those it would typically encounter during storage or use. The resulting data is crucial for developing stable formulations, determining appropriate storage conditions, and creating validated stability-indicating analytical methods.

Compound Selection:

  • Test Compound: this compound: The molecule of interest. Its stability profile is largely uncharacterized.

  • Primary Comparator: 5-Fluorouracil (5-FU): An ideal benchmark. As a pyrimidine analog, it shares a core structural motif.[2] Crucially, it is known to degrade significantly under alkaline conditions, providing a clear point of comparison for the relative stability of our test compound.[5][6]

  • Negative Control: Thymine: A naturally occurring pyrimidine base found in DNA. It is known for its high chemical stability and is not expected to degrade under the applied stress conditions, thus serving as a control to validate that the experimental conditions are not overly harsh or causing non-specific decomposition.

Experimental Workflow for Comparative Stability Analysis

The overall process involves preparing solutions of each compound, subjecting them to a panel of stress conditions in parallel, neutralizing or stopping the reaction, and analyzing the remaining parent compound concentration using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (Parallel Incubation) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Weigh and dissolve Test Compound, 5-FU, and Thymine in suitable solvent (e.g., Methanol:Water) s1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) p1->s1 Aliquot samples s2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) p1->s2 Aliquot samples s3 Oxidative Stress (e.g., 3% H2O2, RT) p1->s3 Aliquot samples s4 Thermal Stress (Solid State, 80°C) p1->s4 Aliquot samples s5 Photolytic Stress (ICH Q1B light exposure) p1->s5 Aliquot samples s0 Control (No Stress, Stored at 4°C) p1->s0 Aliquot samples a1 Neutralize samples (if acidic or basic) s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 s0->a1 a2 Dilute to final concentration a1->a2 a3 Analyze via validated Stability-Indicating RP-HPLC a2->a3 d1 Calculate % Degradation for each compound under each condition a3->d1 d2 Compare profiles to benchmark stability d1->d2

Caption: Experimental workflow for forced degradation stability testing.

Detailed Experimental Protocols

The following protocols are based on established methods for pyrimidine derivatives and should be performed in parallel for the test compound, 5-FU, and Thymine.[4][5]

Preparation of Stock Solutions
  • Prepare 1 mg/mL stock solutions of this compound, 5-Fluorouracil, and Thymine in a 50:50 (v/v) mixture of methanol and water.

  • Use these stock solutions for all subsequent stress conditions.

Forced Degradation Conditions

For each condition, a "time-zero" sample should be immediately neutralized (if applicable) and diluted for analysis to establish the initial concentration.

A. Acidic Hydrolysis

  • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Incubate the mixture in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Carefully neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

B. Alkaline Hydrolysis

  • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Incubate the mixture in a water bath at 60°C. Due to the known lability of 5-FU in basic conditions, it is recommended to pull time points (e.g., 2, 4, 8, and 24 hours) to monitor the degradation rate.[6]

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase to the final analytical concentration.

C. Oxidative Degradation

  • Mix 1 mL of stock solution with 1 mL of 3% (w/v) hydrogen peroxide (H₂O₂).

  • Store the mixture at room temperature, protected from light, for 24 hours.

  • Dilute with the mobile phase to the final analytical concentration.

D. Thermal Degradation

  • Place a small amount of the solid compound (powder) in a glass vial.

  • Heat the vial in a temperature-controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool, then prepare a solution at the target analytical concentration.

E. Photostability Testing

  • Expose a solution of the compound (e.g., 100 µg/mL in 50:50 methanol:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • After exposure, dilute the samples to the final analytical concentration.

Stability-Indicating RP-HPLC Method

A robust RP-HPLC method is required to separate the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary, but an isocratic system can be a starting point. For example, a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 4.5) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λ_max of each compound (e.g., around 260-275 nm for pyrimidine derivatives).[6]

  • Injection Volume: 20 µL.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision. Specificity is paramount, ensuring that degradant peaks do not co-elute with the parent compound peak.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate direct comparison. The percentage of the remaining compound is calculated relative to the unstressed control sample.

Table 1: Comparative Stability Data under Forced Degradation

Stress ConditionParameter% Parent Compound Remaining
This compound
Control (Unstressed) -100%
Acid Hydrolysis 0.1 M HCl, 60°C, 24h[Experimental Data]
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 8h[Experimental Data]
Oxidative Degradation 3% H₂O₂, RT, 24h[Experimental Data]
Thermal Degradation 80°C (solid), 48h[Experimental Data]
Photostability ICH Q1B Exposure[Experimental Data]

Note: Literature values for 5-FU are provided for context and may vary slightly based on exact experimental conditions.

Interpreting the Results:

  • High Stability: If the test compound shows minimal degradation (<10%) across all conditions, similar to Thymine, it possesses high intrinsic stability.

  • Moderate Stability: If degradation is observed only under specific harsh conditions (e.g., strong base or oxidant), its stability can be considered moderate. The key is to compare the extent of degradation to that of 5-FU. If it degrades less than 5-FU under alkaline conditions, it can be considered more base-stable.

  • Low Stability: Significant degradation under multiple conditions suggests poor intrinsic stability and may pose challenges for formulation and storage.

Analysis of the chromatograms is also critical. The appearance of new peaks signifies the formation of degradation products. These peaks can be further characterized using techniques like LC-MS to elucidate degradation pathways.

G Parent 5-Substituted Dihydropyrimidine Intermediate Ring-Opened Intermediate Parent->Intermediate Base-catalyzed hydrolysis (OH⁻) Product1 Urea Intermediate->Product1 Further cleavage Product2 Substituted Propenoic Acid Derivative Intermediate->Product2 Further cleavage

Sources

A Framework for In Vitro Efficacy Evaluation: 5-Fluorouracil as a Benchmark for Novel Pyrimidine Analogs like 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, particularly for solid tumors such as colorectal, breast, and head and neck cancers.[1][2] As a pyrimidine analog, its mechanism of action is well-characterized, primarily involving the inhibition of thymidylate synthase and its incorporation into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells.[3][4][5] The continuous search for novel anticancer agents with improved efficacy and reduced toxicity has led to the synthesis of numerous pyrimidine derivatives. One such compound is 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione.

This guide presents a comparative framework for the in vitro efficacy evaluation of this compound, using the extensive body of research on 5-Fluorouracil as a reference. Due to a current lack of published data on the biological activity of this compound, this document will serve as a comprehensive guide for researchers aiming to characterize its potential as an anticancer agent. We will detail the established mechanisms of 5-FU and propose a rigorous, multi-faceted in vitro testing strategy to elucidate the cytotoxic and mechanistic properties of its bromo-derivative.

Mechanisms of Action: The Known and the Hypothesized

5-Fluorouracil: A Multi-Targeted Approach

The anticancer effects of 5-FU are multifaceted, stemming from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][5]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[3][6] This inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly proliferating cancer cells.[6]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[3][4] This fraudulent incorporation disrupts DNA synthesis and repair, as well as RNA processing and function, further contributing to cytotoxicity.[3][7]

5-FU_Mechanism_of_Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition blocks dTMP synthesis RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction incorporates into RNA DNA_Damage DNA Damage FdUTP->DNA_Damage incorporates into DNA Cell_Death Apoptotic Cell Death TS_Inhibition->Cell_Death RNA_Dysfunction->Cell_Death DNA_Damage->Cell_Death

Caption: Mechanism of 5-Fluorouracil (5-FU) action.

This compound: A Structural Perspective

The chemical structure of this compound suggests it may also function as a pyrimidine antimetabolite. The presence of a bromine atom at the C5 position, a site of interaction for thymidylate synthase, could potentially lead to inhibitory effects on this enzyme. Furthermore, metabolic activation could lead to its incorporation into nucleic acids. However, without experimental data, its precise mechanism of action remains speculative. The proposed in vitro studies in this guide are designed to test these hypotheses.

Proposed In Vitro Efficacy Comparison: A Step-by-Step Approach

To comprehensively evaluate the anticancer potential of this compound relative to 5-FU, a series of established in vitro assays are recommended.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Cell_Line_Selection Select Cancer Cell Lines (e.g., HT-29, MCF-7, A549) MTT_Assay Cell Viability Assay (MTT/CCK-8) Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis

Caption: Proposed experimental workflow for in vitro comparison.

Cell Line Selection

The choice of cancer cell lines is critical for a meaningful comparison.[8][9] It is advisable to use a panel of cell lines from different cancer types to assess the breadth of activity. Recommended cell lines include:

  • HT-29 (Colon Cancer): A common model for colorectal cancer, a primary indication for 5-FU.

  • MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.

  • A549 (Lung Cancer): A standard for lung cancer research.

  • A non-cancerous cell line (e.g., HEK-293): To assess selectivity and potential toxicity to normal cells.

Cytotoxicity Assessment: Cell Viability Assays

The initial step is to determine the concentration-dependent cytotoxic effects of both compounds. The MTT or CCK-8 assays are robust and widely used methods for this purpose.[2][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-FU and this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Hypothetical Data Presentation

CompoundCell LineIC50 (µM) after 48h
5-Fluorouracil HT-2913.0[11]
MCF-75.0
A54947.0[12]
This compound HT-29Hypothetical Value
MCF-7Hypothetical Value
A549Hypothetical Value

Note: IC50 values for 5-FU can vary between studies and cell lines.[11][12][13][14]

Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) double staining method followed by flow cytometry is a standard technique.[5][15][16]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Data Presentation

Treatment (at IC50)Time (h)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control 48< 5%< 2%
5-Fluorouracil 48Hypothetical ValueHypothetical Value
This compound 48Hypothetical ValueHypothetical Value
Cell Cycle Analysis

To understand the effect of the compounds on cell proliferation, cell cycle analysis is performed using flow cytometry with propidium iodide staining.[3][6][17]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Presentation

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control Hypothetical ValueHypothetical ValueHypothetical Value
5-Fluorouracil Hypothetical ValueHypothetical ValueHypothetical Value
This compound Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro comparison of this compound with the well-established anticancer drug 5-Fluorouracil. By systematically evaluating its cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain crucial insights into the potential of this novel pyrimidine derivative. The proposed experimental protocols are robust and widely accepted in the field of cancer drug discovery.

Positive and compelling results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies (e.g., thymidylate synthase activity assays, analysis of DNA incorporation) and progression to in vivo animal models to assess efficacy and safety. This structured approach will enable a thorough and objective evaluation of this compound as a potential next-generation anticancer therapeutic.

References

  • Wikipedia. Fluorouracil. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • Ghafourian, G., Ghavami, S., & Hashemi, M. (2018). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. In Drug Resistance in Cancer Cells. IntechOpen.
  • Papanikolaou, I. S., & Karantonis, H. C. (2018). 5-Fluorouracil: Mechanisms of Action and Clinical Strategies. In Antimetabolites in Cancer Therapy. IntechOpen.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(10), pdb-prot087319.
  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, 7-5.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Lee, P. F., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific reports, 10(1), 1-13.
  • Pérez-Tomás, R. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current pharmaceutical design, 24(26), 3046-3053.
  • Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay. Retrieved from [Link]

  • Crown Bioscience. (2021, March 23). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. [Link]

  • Crown Bioscience. (n.d.). OmniScreen™. Retrieved from [Link]

  • Okabe, H., et al. (2008). Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. Diseases of the Esophagus, 21(1), 15-20.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Yoshimoto, S., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 11(3), 2231-2236.
  • Liu, Y., et al. (2014). Colon cancer cells treated with 5-fluorouracil exhibit changes in polylactosamine-type N-glycans. Oncology letters, 7(3), 811-816.
  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(21), 19326-19333.

Sources

Validating Mechanism of Action: A Comparative Guide to Functional Genomics Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally validating a compound's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application.[1][2] A well-defined MoA provides the biological rationale for a drug's therapeutic efficacy and potential toxicities, de-risking the expensive and lengthy process of clinical trials.[2] In this guide, we will explore and objectively compare various functional genomics techniques for elucidating and validating the MoA of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for key experiments, and present supporting data to guide your research.

The Central Role of Functional Genomics in MoA Validation

A Comparative Overview of Key Functional Genomics Platforms

Choosing the right functional genomics platform is contingent on the specific biological question, the nature of the compound, and the experimental model. Here, we compare the leading methodologies, highlighting their strengths and limitations.

Technique Principle Primary Output Strengths Limitations
CRISPR/Cas9 Screening Genome editing to create gene knockouts, activation, or inhibition.[5][6]Genes that, when perturbed, alter cellular response to a compound (sensitivity or resistance).[7]High specificity and efficiency; can be used for gain-of-function and loss-of-function screens.[6][7]Can have off-target effects; may not be suitable for essential genes in knockout screens.[8]
RNA interference (RNAi) Screening Post-transcriptional gene silencing using siRNAs or shRNAs.[3]Genes whose knockdown affects drug sensitivity.[3]Well-established technology; useful for studying essential genes due to incomplete knockdown.[9]Off-target effects are a significant concern; knockdown efficiency can be variable.[8]
Chemo-proteomics Affinity-based or stability-based methods to identify direct protein targets of a compound.[10][11][12]Direct binding partners of the drug.[13]Directly identifies physical interactions; can be performed in a native-like cellular context.[10][11]Requires chemical modification of the compound which may alter its activity; may miss indirect targets.[10][13]
Dual RNA-seq Simultaneous sequencing of host and pathogen transcriptomes during infection.[14][15][16]Comprehensive gene expression changes in both organisms in response to a compound.[14][17]Provides a holistic view of host-pathogen interactions; uncovers novel regulatory networks.[16][17]Data analysis is complex; requires significant sequencing depth.[17][18]

Deep Dive into Methodologies: Experimental Workflows and Self-Validation

CRISPR/Cas9 Screening for Target Deconvolution

CRISPR-based screens have become a cornerstone for unbiased MoA studies due to their precision.[6][7] The fundamental principle is that if a drug's efficacy depends on a specific protein, knocking out the gene encoding that protein will lead to resistance. Conversely, knocking out a gene that confers resistance will sensitize the cells to the drug.

Caption: Pooled CRISPR-Cas9 screening workflow for MoA validation.

Detailed Protocol:

  • Library Transduction: Transduce the target cell line with a pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Establish Baseline: Collect a sample of cells to represent the initial sgRNA distribution (T0).

  • Drug Treatment: Culture the remaining cells in the presence of the drug at a concentration that yields approximately 50% inhibition of proliferation (IC50). Culture a parallel population with a vehicle control.

  • Cell Proliferation: Allow the cells to proliferate for a predetermined number of population doublings.

  • Genomic DNA Extraction: Harvest the cells from both the drug-treated and control populations and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA by PCR and sequence them using next-generation sequencing (NGS).[19]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the drug-treated population compared to the control.[20][21] Tools like MAGeCK are commonly used for this purpose.[19]

Self-Validating System:

  • Positive Controls: Include sgRNAs targeting known essential genes and genes known to be involved in the drug's putative pathway.

  • Negative Controls: Use non-targeting sgRNAs to assess the baseline level of noise in the screen.

  • Replicates: Perform the screen in biological replicates to ensure the reproducibility of the results.

Chemo-proteomics for Direct Target Identification

While genetic screens are powerful, they identify genes that functionally interact with a drug's MoA, which may not be the direct target. Chemo-proteomics methods aim to identify the direct binding partners of a small molecule.[10][11][13]

Caption: Affinity-based chemo-proteomics workflow.

Detailed Protocol:

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and an affinity tag (e.g., biotin) to the drug molecule. It is crucial to ensure that the modification does not significantly impact the compound's activity.[10]

  • Cell Lysis: Prepare a cell lysate that maintains protein integrity and native conformations.

  • Probe Incubation: Incubate the cell lysate with the affinity probe.

  • Competitive Displacement (Self-Validation): In a parallel experiment, pre-incubate the lysate with an excess of the untagged, free drug before adding the affinity probe. This will compete for binding to the true targets.

  • Affinity Capture: Capture the probe-protein complexes using an affinity matrix (e.g., streptavidin beads for a biotin tag).

  • Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

  • Data Analysis: Identify the proteins that are significantly enriched in the probe pulldown compared to the competitive displacement control.

Integrating Multi-Omics for a Holistic View of MoA

A single functional genomics approach often provides only one piece of the puzzle. Integrating data from multiple 'omics' platforms can provide a more comprehensive and robust understanding of a drug's MoA.[23][24] For instance, a CRISPR screen might identify a signaling pathway, and follow-up proteomics and phosphoproteomics can confirm the drug's effect on the phosphorylation status of key proteins within that pathway.[25][26] Similarly, integrating transcriptomics (RNA-seq) with proteomics can reveal how changes in gene expression translate to alterations in the proteome, providing a more dynamic view of the cellular response.[23]

Conclusion: Towards a Rigorously Validated Mechanism of Action

The validation of a drug's mechanism of action is a multifaceted process that requires a thoughtful and rigorous experimental approach.[1] By leveraging the power of comparative functional genomics, researchers can move beyond simplistic target-based assays to a deeper understanding of how a compound interacts with the complex machinery of the cell. The choice of methodology should be guided by the specific scientific question, and the integration of multiple data types will ultimately provide the most comprehensive and reliable validation of a drug's MoA, paving the way for successful clinical development.[23][24]

References

  • Integrating Multi-Omics Data for Effective Target Identification in Drug Discovery. (Source: Google Cloud)
  • Proteomics Solutions of Drug Mechanism of Action.
  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (Source: Springer)
  • A brief introduction to chemical proteomics for target deconvolution. (Source: PubMed)
  • Effective study design for comparative functional genomics.
  • Functional Genetic Screening D
  • Stability-based approaches in chemoproteomics. (Source: NIH)
  • A brief introduction to chemical proteomics for target deconvolution. (Source: European Review for Medical and Pharmacological Sciences)
  • Dual RNA-seq for host–pathogen transcriptomics.
  • Multi-Omics Integration with Quantit
  • Applications of Proteomics in Drug Discovery. (Source: Technology Networks)
  • Dual RNA-seq of p
  • Dual RNA-seq unveils noncoding RNA functions in host-p
  • Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs. (Source: NIH)
  • Validating the Target and Mechanism of Action of Novel Compounds: A Compar
  • Multi-Omics Integrative Approaches for Comprehensive Biological Insights. (Source: News-Medical.net)
  • Stress-Induced Plant Specialized Metabolism: Signaling, Multi-Omics Integration, and Plant-Derived Antimicrobial Metabolites to Combat Antimicrobial Resistance. (Source: MDPI)
  • Mechanism of Action Studies. (Source: Biognosys)
  • Innovative CRISPR Screening Promotes Drug Target Identific
  • RNAi: Mechanisms, Applications, and Compar
  • CRISPR Approaches to Small Molecule Target Identification.
  • A Guide to Multi-omics Integration Str
  • Pivotal role of Targeted Proteomics in Drug Development. (Source: Olink)
  • Resolving host–pathogen interactions by dual RNA-seq. (Source: NIH)
  • CRISPR approaches to small molecule target identific
  • Innovative CRISPR Screening Promotes Drug Target Identific
  • AI Transforms CRISPR Screens to Identify Drug Targets Missed by Conventional Tools. (Source: BenchSci)
  • A Primer on Data Analytics in Functional Genomics: How to Move
  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (Source: BioPharma)
  • Resolving host-pathogen interactions by dual RNA-seq. (Source: SciSpace)
  • Identifying novel drug targets with computational precision. (Source: ScienceDirect)
  • Analyzing CRISPR screens - intro. (Source: YouTube)
  • Rnai as an experimental and therapeutic tool to study and regulate physiological and disease processes.. (Source: Semantic Scholar)
  • Target identification and mechanism of action in chemical biology and drug discovery. (Source: NIH)
  • How to Accurately Interpret CRISPR Screening D
  • RNA interference: Mechanism and applic
  • ODD announces further validation of novel oncology therapeutic mechanism. (Source: European Pharmaceutical Review)
  • Designing Functional Genomics Experiments for Successful Analysis. (Source: CRUK-CI)
  • Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens. (Source: NIH)
  • RNAi-Based Therapeutics and Novel RNA Bioengineering Technologies. (Source: NIH)
  • How RNAi Works. (Source: Alnylam® Pharmaceuticals)
  • Designing functional genomics experiments. (Source: EMBL-EBI)
  • Experimental Designs for Array Comparative Genomic Hybridiz
  • Functional and Comparative Genomics & Pharmacogenomics. (Source: Walsh Medical Media)
  • HGP Research Area: Comparative and Functional Genomics.
  • Comparative genomics can provide new insights into the evolutionary mechanisms and gene function in CAM plants. (Source: Journal of Experimental Botany)
  • Comparative analysis of functional assay evidence use by ClinGen Variant Cur
  • The functional genomics laboratory: functional valid

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of sound scientific practice. This guide provides a detailed protocol for the proper disposal of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a brominated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the principles of chemical waste management.

Hazard Assessment: Understanding the "Why"

This compound, like many halogenated organic compounds, possesses chemical properties that necessitate careful handling and disposal. While specific toxicological data for this exact compound may be limited, its structure informs a conservative assessment based on analogous brominated and pyrimidine-based molecules. The primary hazards stem from its potential irritant properties and the environmental impact of halogenated organics.

Key Hazard Considerations:

Hazard ProfileDescriptionRationale for Disposal Protocol
Chemical Class Halogenated Organic CompoundHalogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants and to manage toxic combustion byproducts like hydrogen bromide (HBr).[1][2]
Health Hazards Based on similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory tract irritation.[3]Strict use of Personal Protective Equipment (PPE) is required during handling and disposal to prevent exposure. Waste must be securely contained.[4]
Reactivity Generally stable, but incompatible with strong oxidizing agents.[3][5]Waste must be segregated from incompatible materials to prevent dangerous chemical reactions within the waste container.[6][7]
Combustion Products Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[5][8]This reinforces the need for disposal via a licensed facility equipped with scrubbers and filters to neutralize acidic gases and capture harmful emissions.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its classification and segregation as a halogenated organic waste .[2]

Why is segregation so important?

  • Treatment Method: Halogenated wastes cannot be recycled like some non-halogenated solvents and are unsuitable for certain fuel-blending programs. They mandate disposal via high-temperature incineration in a facility regulated by environmental agencies like the U.S. EPA.[1]

  • Environmental Protection: Improper disposal can lead to the release of persistent organic pollutants. Brominated compounds can contribute to the formation of harmful byproducts if not destroyed under controlled conditions.

  • Cost and Compliance: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive and stringent disposal method to be applied to all of it. This increases costs and can lead to regulatory violations.[9]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal from the laboratory.

Step 1: Point-of-Generation Waste Collection

Immediately after an experimental procedure, all materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused or expired pure compounds, contaminated filter paper, weighing boats, and disposable lab coats or gloves.

    • Carefully sweep or collect the solid material, avoiding dust formation.

    • Place it directly into a designated solid halogenated organic waste container.

  • Liquid Waste: This includes reaction mixtures, solutions, and solvent rinses (e.g., from glassware).

    • Collect all liquid waste in a designated liquid halogenated organic waste container.

    • Do not mix with non-halogenated waste streams.[9] A single drop of a halogenated solution requires the entire container to be treated as halogenated waste.

Step 2: Container Selection and Labeling

Proper containment and labeling prevent accidental mixing and ensure safe handling.

  • Container Choice:

    • Use only chemically compatible containers with secure, tightly sealing screw caps.[4][9] Glass or high-density polyethylene (HDPE) are typically appropriate.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling (Mandatory):

    • Label the container before adding any waste.[9]

    • The label must clearly state "Hazardous Waste" .

    • It must also state "Halogenated Organic Waste" .

    • List all chemical constituents by their full names (no abbreviations or formulas). For example: "Waste this compound, Dichloromethane."

    • Maintain an approximate log of the volume/mass of each component added.

Step 3: In-Lab Storage
  • Keep waste containers sealed at all times, except when actively adding waste.[9] This prevents the release of vapors.

  • Store the waste container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[6][7]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.[7]

Step 4: Arranging for Final Disposal
  • Do not pour this chemical down the drain or dispose of it in regular trash.[4][10]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your full waste container.

  • Follow all institutional procedures for waste consolidation and handover. Your EH&S office is the final authority and will manage the manifest and transfer to a licensed waste disposal plant.[8][10][11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For minor spills of the solid compound:

    • Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

    • Gently sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that create dust.[10]

    • Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials (wipes, absorbent pads) must be disposed of as halogenated solid waste.

    • Wash hands thoroughly after cleanup.[5]

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating waste related to this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated (Material potentially contaminated with This compound) is_contaminated Is material contaminated? start->is_contaminated is_solid Solid or Liquid Waste? is_contaminated->is_solid Yes non_haz Dispose as Non-Hazardous Waste (e.g., regular trash, glass disposal) is_contaminated->non_haz No solid_container Place in Labeled 'HALOGENATED SOLID WASTE' Container is_solid->solid_container Solid (e.g., powder, contaminated wipes) liquid_container Place in Labeled 'HALOGENATED LIQUID WASTE' Container is_solid->liquid_container Liquid (e.g., solutions, rinsates)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.